molecular formula C16H15Cl3O2 B596792 Methoxychlor-d6

Methoxychlor-d6

Cat. No.: B596792
M. Wt: 351.7 g/mol
InChI Key: IAKOZHOLGAGEJT-HZKREGIUSA-N
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Description

Methoxychlor-d6, also known as this compound, is a useful research compound. Its molecular formula is C16H15Cl3O2 and its molecular weight is 351.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,3D,7D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKOZHOLGAGEJT-HZKREGIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=CC=C1C([2H])(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl)OC([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methoxychlor-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methoxychlor-d6, a deuterated analog of the organochlorine pesticide Methoxychlor. This document is intended for use by professionals in research, analytical chemistry, and drug development who utilize isotopically labeled compounds as internal standards or tracers in quantitative analysis.

Introduction

This compound (dimethoxy-d6) is a stable isotope-labeled form of Methoxychlor, where the six hydrogen atoms on the two methoxy groups are replaced with deuterium.[1][2] This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR, as it co-elutes with the parent compound but is distinguishable by its mass.[3] The parent compound, Methoxychlor, is a synthetic organochlorine insecticide that was developed as a replacement for DDT.[3][4] Although its use has been largely discontinued due to concerns about its persistence, bioaccumulation, and potential endocrine-disrupting properties, the analysis of Methoxychlor and its metabolites in environmental and biological samples remains an important area of study.[4]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. Data for the unlabeled Methoxychlor are provided for comparison.

General and Chemical Properties of this compound
PropertyValueReference(s)
Chemical Name 1,1'-(2,2,2-trichloroethylidene)bis[4-(methoxy-d3)-benzene][1][5]
Synonyms This compound (dimethoxy-d6), DMDT-d6[1][3]
CAS Number 106031-79-2[1][5]
Chemical Formula C₁₆D₆H₉Cl₃O₂[1][5]
Molecular Weight 351.68 g/mol [1][5]
Exact Mass 350.0514 g/mol [2][5]
Isotopic Enrichment ≥99 atom % D[6]
Physical Properties of this compound and Unlabeled Methoxychlor
PropertyThis compoundUnlabeled MethoxychlorReference(s)
Appearance White to off-white solidColorless to light-yellow crystalline solid[3][7]
Density 1.3 ± 0.1 g/cm³1.41 g/cm³ (at 20 °C)[2][3]
Boiling Point 436.2 ± 45.0 °C at 760 mmHgDecomposes[2][3]
Melting Point Not specified87 °C[3]
Flash Point 149.4 ± 28.8 °CNot specified[2]
LogP 4.56Not specified[2]
Vapor Pressure 0.0 ± 1.0 mmHg at 25°CVery low[2][7]
Solubility and Stability
PropertyValueReference(s)
Solubility Ethanol: 100 mg/mL (with sonication). The parent compound is readily soluble in aromatic, chlorinated, and ketonic solvents.[3][7]
Stability Stable under recommended storage conditions. It is advised to re-analyze for chemical purity after three years. The parent compound decomposes on heating, producing toxic gases such as hydrogen chloride.[6]
Storage Solid: 4°C, protect from light. In Solvent: -80°C for up to 6 months; -20°C for up to 1 month (protect from light).[3]

Spectroscopic Data (Expected)

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to be similar to that of unlabeled Methoxychlor, with a key difference in the molecular ion peak and fragment ions containing the deuterated methoxy groups. The molecular ion peak for this compound would be at m/z 350 (and its isotopic variants), corresponding to its exact mass, which is 6 mass units higher than the unlabeled compound (exact mass ~344 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound will be significantly different from the unlabeled compound. The characteristic singlet corresponding to the methoxy protons (-OCH₃) around 3.78 ppm in unlabeled Methoxychlor will be absent in the spectrum of this compound. The signals for the aromatic and aliphatic protons on the main structure would remain.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the deuterated methoxy carbon. Due to the deuterium substitution, this carbon signal will likely appear as a multiplet (due to C-D coupling) and may have a slightly different chemical shift compared to the unlabeled compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of Methoxychlor. The most significant difference will be the presence of C-D stretching vibrations, which occur at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹).

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of Methoxychlor in various matrices. Below is a representative protocol for such an application using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Methoxychlor in a Sample Matrix using this compound as an Internal Standard

1. Objective: To accurately quantify the concentration of Methoxychlor in a prepared sample extract using an internal standard method with GC-MS.

2. Materials:

  • Sample extract (e.g., from soil, water, or biological tissue) in an appropriate solvent (e.g., hexane or acetonitrile).

  • Methoxychlor analytical standard of known concentration.

  • This compound internal standard (IS) solution of known concentration (e.g., 1 µg/mL in hexane).

  • GC-MS system with an electron ionization (EI) source and a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

3. Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of the Methoxychlor analytical standard.

    • To each calibration standard, add a constant, known amount of the this compound internal standard solution. This ensures the same concentration of IS in every standard.

  • Sample Preparation:

    • To a known volume of the sample extract, add the same constant, known amount of the this compound internal standard solution as was added to the calibration standards.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of each calibration standard and the spiked sample into the GC-MS system.

    • The GC oven temperature program should be optimized to achieve baseline separation of Methoxychlor from other matrix components.

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

      • Monitor characteristic ions for both Methoxychlor and this compound. For example, monitor a quantifying and a qualifying ion for each analyte.

  • Data Analysis:

    • For each chromatogram, integrate the peak areas of the quantifying ions for both Methoxychlor and this compound.

    • Calculate the response ratio (Area of Methoxychlor / Area of this compound) for each calibration standard.

    • Construct a calibration curve by plotting the response ratio against the concentration of Methoxychlor for the calibration standards.

    • Calculate the response ratio for the sample.

    • Determine the concentration of Methoxychlor in the sample by interpolating its response ratio on the calibration curve.

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical procedure.

analytical_workflow cluster_prep Preparation cluster_spike Internal Standard Spiking cluster_analysis Analysis cluster_data Data Processing Cal_Standards Calibration Standards (Known [Analyte]) Spike_IS Add Fixed Amount of this compound Cal_Standards->Spike_IS Sample Sample Extract (Unknown [Analyte]) Sample->Spike_IS GCMS GC-MS Analysis (SIM Mode) Spike_IS->GCMS Spiked Samples & Standards Cal_Curve Generate Calibration Curve GCMS->Cal_Curve Response Ratios Quantify Quantify Analyte in Sample GCMS->Quantify Sample Response Ratio Cal_Curve->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

Metabolic Pathway of Parent Compound

The primary metabolic pathway for the parent compound, Methoxychlor, involves demethylation in the liver, a reaction mediated by cytochrome P-450 enzymes. Understanding this pathway is crucial when studying the toxicokinetics of Methoxychlor.

metabolic_pathway Methoxychlor Methoxychlor Metabolites Phenolic Metabolites (e.g., HPTE) Methoxychlor->Metabolites O-Demethylation Excretion Excretion (Primarily Feces) Metabolites->Excretion Enzyme Cytochrome P-450 (Liver Microsomes) Enzyme->Methoxychlor

Caption: Metabolic demethylation of Methoxychlor.

References

Synthesis and Isotopic Labeling of Methoxychlor-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Methoxychlor-d6. The document details the synthetic pathway, experimental protocols, and analytical characterization of this deuterated analog of the organochlorine pesticide, Methoxychlor. This guide is intended for researchers in environmental science, toxicology, and drug metabolism studies who require a stable, isotopically labeled internal standard for quantitative analysis.

Introduction

Methoxychlor, 1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane, is a synthetic organochlorine insecticide.[1] Due to its persistence and potential endocrine-disrupting effects, its presence in the environment is a significant concern.[2] Accurate quantification of Methoxychlor in various matrices is crucial for monitoring and risk assessment. Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for this purpose, which necessitates the use of a stable, isotopically labeled internal standard. This compound, where the six hydrogen atoms of the two methoxy groups are replaced with deuterium, is an ideal internal standard for such applications.[3] This guide outlines the synthesis of this compound, providing a detailed protocol for its preparation and characterization.

Synthetic Pathway

The synthesis of this compound is analogous to the established industrial synthesis of unlabeled Methoxychlor. The core of the synthesis is an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts-type condensation. The key to producing the deuterated analog is the use of a deuterated precursor, anisole-d3, where the methyl group is perdeuterated.

The overall reaction involves the acid-catalyzed condensation of two equivalents of anisole-d3 with one equivalent of chloral (trichloroacetaldehyde). The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of chloral, activating it for electrophilic attack by the electron-rich aromatic rings of anisole-d3.

Reaction Scheme:

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the precursor, anisole-d3, and the final product, this compound.

Synthesis of Anisole-d3

Anisole-d3 can be prepared via the Williamson ether synthesis, a reliable method for forming ethers. This involves the reaction of a phenoxide with a deuterated methylating agent.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in the chosen anhydrous solvent.

  • Carefully add an equimolar amount of sodium hydroxide to the solution to form sodium phenoxide. The reaction is exothermic and should be cooled in an ice bath.

  • Once the phenoxide formation is complete, slowly add a stoichiometric amount of the deuterated methylating agent (e.g., CD3I) to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with a dilute NaOH solution to remove any unreacted phenol, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The resulting crude anisole-d3 is purified by distillation to yield a colorless liquid.

Synthesis of this compound

This protocol describes the acid-catalyzed condensation of anisole-d3 with chloral.

Materials:

  • Anisole-d3 (from section 3.1 or commercially sourced)

  • Chloral (trichloroacetaldehyde) or chloral hydrate

  • Concentrated sulfuric acid (H2SO4)

  • Methanol

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a calculated amount of anisole-d3.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a stoichiometric amount of chloral from the dropping funnel to the stirred anisole-d3, maintaining the low temperature.

  • Once the addition of chloral is complete, begin the slow, dropwise addition of concentrated sulfuric acid. The temperature should be carefully controlled and not allowed to rise above 10 °C.

  • After the addition of sulfuric acid is complete, continue stirring the reaction mixture at a low temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is poured slowly into a beaker containing a mixture of crushed ice and water with constant stirring.

  • The crude this compound will precipitate as a solid.

  • The solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product is then washed with cold methanol to remove unreacted starting materials and byproducts.

  • The resulting solid is dried under vacuum.

  • For further purification, the crude this compound can be recrystallized from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar Mass ( g/mol )Density (g/mL)Moles (mol)Volume (mL) or Mass (g)
Anisole-d3111.160.999xy
Chloral147.391.51x/2z
Sulfuric Acid (conc.)98.081.84Catalyticq
Reaction Conditions
Temperature0-10 °C
Reaction Time2-4 hours
Expected Product
This compound351.68---
Theoretical Yieldw g
Actual YieldTo be determined
Percent YieldTo be determined

Table 2: Analytical and Spectroscopic Data of this compound

ParameterExpected Value/Characteristic
Physical Properties
AppearanceWhite to pale yellow crystalline solid
Melting Point~89 °C (similar to unlabeled)
Isotopic Purity
Deuterium Incorporation> 98 atom % D
Mass Spectrometry (EI)
Molecular Ion (M+)m/z 350, 352, 354 (isotopic pattern due to Cl)
Key Fragment IonsLoss of -CCl3, cleavage of the ether linkage
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl3)Absence of a singlet around 3.8 ppm (methoxy protons). Aromatic and methine protons will be visible.
2H NMR (CHCl3)A singlet corresponding to the -OCD3 groups.
13C NMR (CDCl3)A triplet for the deuterated methyl carbon due to C-D coupling. Other carbons will show expected shifts.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow cluster_anisole Synthesis of Anisole-d3 cluster_methoxychlor Synthesis of this compound phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation naoh NaOH naoh->phenoxide anisole_d3 Anisole-d3 phenoxide->anisole_d3 Williamson Ether Synthesis cd3i CD3I cd3i->anisole_d3 anisole_d3_reac Anisole-d3 anisole_d3->anisole_d3_reac Starting Material reaction_mixture Reaction Mixture anisole_d3_reac->reaction_mixture Condensation chloral Chloral chloral->reaction_mixture h2so4 H2SO4 (cat.) h2so4->reaction_mixture crude_product Crude this compound reaction_mixture->crude_product Precipitation purified_product Purified this compound crude_product->purified_product Recrystallization

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) should be used to confirm the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion cluster corresponding to the presence of three chlorine atoms, shifted by +6 mass units compared to unlabeled Methoxychlor. The isotopic purity can be determined by comparing the intensity of the d6 isotopologue to any residual lower deuterated or unlabeled species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most significant feature in the ¹H NMR spectrum of this compound will be the absence of the singlet corresponding to the methoxy protons, which is typically observed around 3.8 ppm in the unlabeled compound. The aromatic protons and the single methine proton will still be present.

    • ²H NMR: The ²H NMR spectrum will show a single resonance corresponding to the deuterium atoms in the methoxy groups, confirming the location of the isotopic label.

    • ¹³C NMR: The carbon of the deuterated methoxy group will appear as a triplet due to coupling with deuterium.

  • Purity Analysis: The chemical purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Gas Chromatography with a suitable detector (e.g., Flame Ionization Detector or Electron Capture Detector). The purity should typically be ≥98%.

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The described procedure, based on established organic chemistry principles, allows for the efficient preparation of this essential internal standard. Rigorous analytical characterization is paramount to ensure the identity, chemical purity, and isotopic enrichment of the final product, thereby guaranteeing its suitability for high-precision quantitative analyses in research and regulatory monitoring.

References

Methoxychlor-d6 CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methoxychlor-d6, including its core properties, and delves into the analytical methodologies and biological pathways associated with its non-deuterated counterpart, Methoxychlor. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Core Properties of this compound

This compound is the deuterium-labeled version of Methoxychlor, an organochlorine pesticide.[1] Its primary application in research is as an internal standard for quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The inclusion of deuterium atoms results in a higher molecular weight than the parent compound, allowing for its distinct detection in mass spectrometry.

PropertyValueReference
CAS Number 106031-79-2[2][3][4]
Molecular Weight 351.68 g/mol [2][3]
Molecular Formula C₁₆H₉D₆Cl₃O₂[3]
Synonyms This compound (dimethoxy-d6), DMDT-d6, Methoxy-DDT-d6[1][2]

Analytical Methodologies for Methoxychlor

The detection and quantification of Methoxychlor in various matrices, such as environmental and biological samples, are crucial for monitoring and toxicological studies. A standard approach involves sample preparation followed by instrumental analysis.[5]

Analytical TechniqueDetectorSample MatrixKey Features
Gas Chromatography (GC) Electron Capture Detector (ECD)Human milk, serum, adipose tissueHigh sensitivity to halogenated compounds like Methoxychlor.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Mass Spectrometer (MS)Food, WaterProvides high sensitivity and structural confirmation.[6]
High-Performance Liquid Chromatography (HPLC) UV DetectorPure samples of metabolitesSeparates high molecular weight impurities.[6]
Detailed Experimental Protocol: GC-MS Analysis of Methoxychlor in Water

This protocol provides a generalized procedure for the analysis of Methoxychlor in a water sample, utilizing this compound as an internal standard.

1. Sample Preparation: Liquid-Liquid Extraction

  • A 1-liter water sample is collected in a glass container.

  • The sample is acidified.

  • A known concentration of this compound internal standard is added to the sample.

  • The sample is transferred to a separatory funnel.

  • An organic solvent, such as dichloromethane or a hexane/ether mixture, is added.[5]

  • The funnel is shaken vigorously to partition the analyte and internal standard into the organic layer.[5]

  • The organic layer is collected, and the extraction process may be repeated to ensure complete recovery.[5]

2. Cleanup

  • The collected organic extract is passed through a cleanup column containing Florisil or silica gel to remove interfering substances.[5]

  • The purified extract is then concentrated to a small volume.[5]

3. Instrumental Analysis: GC-MS

  • Injection: A small volume of the concentrated extract is injected into the GC system.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The difference in retention times between Methoxychlor and this compound allows for their separation.

  • Mass Spectrometry: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the specific detection and quantification of Methoxychlor and the this compound internal standard.

4. Data Interpretation

  • The concentration of Methoxychlor in the original sample is determined by comparing the peak area of the Methoxychlor to the peak area of the known concentration of the this compound internal standard.

analytical_workflow sample Water Sample add_is Add this compound (Internal Standard) sample->add_is extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) add_is->extraction cleanup Extract Cleanup (e.g., Florisil column) extraction->cleanup concentration Concentration cleanup->concentration gcms GC-MS Analysis concentration->gcms data Data Analysis gcms->data

Analytical Workflow for Methoxychlor

Biological Signaling Pathways Affected by Methoxychlor

Methoxychlor is recognized as an endocrine disruptor, primarily due to its estrogenic activity.[2][3] It and its metabolites can interact with hormone signaling pathways, leading to various biological effects.

Methoxychlor has been shown to exert its effects through both estrogen and androgen receptor-mediated pathways.[2][3] Studies have indicated that exposure to Methoxychlor can lead to changes in the expression of genes such as the estrogen receptor alpha (esr1) and the androgen receptor (ar).[2][3] Furthermore, pathway analysis has suggested the involvement of c-fos signaling.[2][3]

The metabolism of Methoxychlor is a key aspect of its mechanism of action. In the liver, it is metabolized by cytochrome P450 enzymes into hormonally active metabolites, such as mono- and bis-demethylated derivatives.[7] These metabolites are capable of binding to the estrogen receptor.[7]

signaling_pathway cluster_cell Target Cell MXC Methoxychlor (MXC) Metabolites Active Metabolites (e.g., HPTE) MXC->Metabolites Metabolism (Cytochrome P450) ER Estrogen Receptor (ER) Metabolites->ER Binds to AR Androgen Receptor (AR) Metabolites->AR Interacts with ERE Estrogen Response Element ER->ERE Binds to Gene_Expression Altered Gene Expression (e.g., esr1, ar, c-fos) AR->Gene_Expression Influences ERE->Gene_Expression Regulates Biological_Effects Biological Effects Gene_Expression->Biological_Effects

Methoxychlor Signaling Pathway

References

Physical and chemical characteristics of Methoxychlor-d6.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Methoxychlor-d6, a deuterated analog of the organochlorine pesticide Methoxychlor. This document is intended to serve as a comprehensive resource, consolidating key data and methodologies to support research and development activities.

Physicochemical Properties

This compound (dimethoxy-d6) is a stable, isotopically labeled form of Methoxychlor, where the six hydrogen atoms of the two methoxy groups are replaced with deuterium. This labeling is particularly useful in analytical and metabolic studies, serving as an internal standard for quantification by mass spectrometry.[1]

General Properties
PropertyValueReference
Chemical Name 1,1'-(2,2,2-Trichloroethylidene)bis[4-(methoxy-d3)-benzene][2]
Synonyms This compound (dimethoxy-d6), DMDT-d6[2][3]
Appearance White to off-white solid[3]
Isotopic Enrichment 99 atom % D[4]
Tabulated Physical and Chemical Data
PropertyThis compoundMethoxychlor (for reference)
CAS Number 106031-79-2[2]72-43-5
Molecular Formula C₁₆H₉D₆Cl₃O₂[5]C₁₆H₁₅Cl₃O₂
Molecular Weight 351.69 g/mol [4]345.65 g/mol [6]
Melting Point Data not available87 °C
Boiling Point 436.2 ± 45.0 °C at 760 mmHg (Predicted)[7]Decomposes
Solubility Soluble in Ethanol (100 mg/mL)[3]Water: 0.1 mg/L at 25°C[6]; Readily soluble in aromatic, chlorinated, and ketonic solvents
LogP 4.56 (Predicted)[7]Not Available
Vapor Pressure 0.0 ± 1.0 mmHg at 25°C (Predicted)[7]Very low[6]
Density 1.3 ± 0.1 g/cm³ (Predicted)[7]1.41 g/cm³ at 25°C[8]

Spectral Data

Detailed spectral data for this compound is not widely published. The following information for unlabeled Methoxychlor is provided as a reference for researchers.

  • Mass Spectrometry (MS): The mass spectrum of Methoxychlor typically shows a characteristic isotopic pattern due to the presence of three chlorine atoms. The molecular ion peak [M]+ is observed, along with fragment ions resulting from the loss of functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of Methoxychlor exhibits signals corresponding to the aromatic protons and the methoxy protons.

    • ¹³C NMR: The carbon-13 NMR spectrum shows distinct resonances for the different carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of Methoxychlor displays characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, C-O stretching of the ether linkages, and C-Cl stretching of the trichloroethane group.

Experimental Protocols

The following are detailed methodologies for the extraction, cleanup, and analysis of Methoxychlor and its deuterated analog from various matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[1][2][9][10][11]

Objective: To extract this compound from a solid matrix (e.g., fruit, vegetable, or soil) and remove interfering co-extractives.

Materials:

  • Homogenized sample (10-15 g)

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (for high-fat matrices)

  • Graphitized carbon black (GCB) (for pigmented matrices)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Extraction: a. Weigh 10 or 15 g of the homogenized sample into a 50 mL centrifuge tube.[12] b. Add the appropriate amount of internal standard, such as this compound. c. Add 10 mL (for 10 g sample) or 15 mL (for 15 g sample) of acetonitrile.[12] For the AOAC method, 1% acetic acid in acetonitrile is used.[12] d. Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl or NaOAc).[12] e. Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing.[12] f. Centrifuge the tube at 4000-5000 rpm for 5 minutes.[12]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of MgSO₄ and PSA. For samples with high fat content, C18 is added. For samples with pigments like chlorophyll, GCB is included.[11] b. Vortex the d-SPE tube for 30 seconds. c. Centrifuge for 5 minutes. d. The resulting supernatant is ready for GC-MS or HPLC analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common method for isolating organochlorine pesticides from aqueous samples.[13][14][15][16]

Objective: To extract this compound from a water sample.

Materials:

  • Water sample (1 L)

  • C18 SPE cartridge[13]

  • SPE manifold

  • Methanol

  • Dichloromethane or a mixture of acetone and n-hexane

  • Nitrogen evaporator

Protocol:

  • Cartridge Conditioning: a. Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through the cartridge.[13] Do not allow the cartridge to go dry.

  • Sample Loading: a. Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Drying: a. After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

  • Elution: a. Elute the retained analytes from the cartridge with a suitable solvent. A common choice is dichloromethane or a mixture of acetone and n-hexane.[15] Collect the eluate in a collection tube.

  • Concentration: a. Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[17]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • A non-polar capillary column (e.g., DB-5ms).

Typical GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 180 °C at 25 °C/min.

    • Ramp to 300 °C at 5 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of Methoxychlor and this compound. For tandem MS (MS/MS), specific precursor-to-product ion transitions would be monitored for enhanced selectivity.[17]

Instrumental Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of thermally labile or non-volatile compounds.[18][19][20][21]

Instrumentation:

  • High-performance liquid chromatograph with a UV or mass spectrometric detector.

  • A reverse-phase C18 column.

Typical HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.[20] For MS detection, a modifier like formic acid can be added.[20]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C[19]

  • Injection Volume: 10-20 µL[21]

  • Detector:

    • UV detector set at a wavelength where Methoxychlor shows maximum absorbance (e.g., 238 nm).[19]

    • Mass spectrometer for more selective and sensitive detection.

Signaling Pathways and Metabolism

Methoxychlor is known to be an endocrine-disrupting chemical, primarily through its metabolites which can interact with hormone signaling pathways. The deuteration in this compound is not expected to alter these fundamental biological pathways.

Metabolic Activation by Cytochrome P450

Methoxychlor itself is considered a pro-estrogen. Its biological activity is largely dependent on its metabolism by cytochrome P450 (CYP450) enzymes in the liver. The primary metabolic reactions are O-demethylation of the methoxy groups.

G Methoxychlor Methoxychlor Mono_OH_M Mono-hydroxy Methoxychlor (Mono-OH-M) Methoxychlor->Mono_OH_M CYP450 (O-demethylation) Bis_OH_M Bis-hydroxy Methoxychlor (HPTE) Mono_OH_M->Bis_OH_M CYP450 (O-demethylation)

Figure 1: Metabolic activation of Methoxychlor. (Within 100 characters)
Endocrine Disruption Signaling

The primary metabolites of Methoxychlor, particularly the bis-hydroxy metabolite (HPTE), are known to exert estrogenic and anti-androgenic effects.

  • Estrogenic Activity: HPTE can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens. This can lead to the activation of estrogen-responsive genes and subsequent disruption of normal endocrine function.

  • Anti-androgenic Activity: Methoxychlor and its metabolites can also act as antagonists to the androgen receptor, inhibiting the binding of androgens like testosterone and dihydrotestosterone. This can interfere with male reproductive development and function.

G cluster_metabolism Metabolism cluster_signaling Endocrine Signaling Methoxychlor Methoxychlor HPTE HPTE (Active Metabolite) Methoxychlor->HPTE CYP450 ER Estrogen Receptor (ERα / ERβ) HPTE->ER Binds and Activates AR Androgen Receptor HPTE->AR Binds and Inhibits EstrogenResponse Estrogenic Effects ER->EstrogenResponse AndrogenResponse Androgenic Effects AR->AndrogenResponse Blocks Estrogen Endogenous Estrogens Estrogen->ER Androgen Endogenous Androgens Androgen->AR G SampleCollection Sample Collection (e.g., Water, Soil, Food) SamplePrep Sample Preparation (QuEChERS or SPE) SampleCollection->SamplePrep Analysis Instrumental Analysis (GC-MS or HPLC) SamplePrep->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

References

Environmental fate and degradation of Methoxychlor-d6.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the environmental fate and degradation of Methoxychlor, as a proxy for Methoxychlor-d6.

Introduction

Methoxychlor (1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane) is a synthetic organochlorine insecticide that was introduced as a replacement for DDT.[1] Despite being less persistent and having lower toxicity in biological systems compared to DDT, its environmental behavior, persistence, and degradation are of significant interest to researchers and environmental scientists.[1][2] Methoxychlor's registration for pesticide use was canceled in the United States in 2003 and in the European Union in 2002 due to concerns about its acute toxicity, potential for bioaccumulation, and endocrine-disrupting activity.[1] This guide details the chemical's environmental persistence, transformation pathways, and the methodologies used to study its fate.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. Methoxychlor is a colorless to light-yellow crystalline solid with a slightly fruity odor.[3] It has very low solubility in water and a high octanol-water partition coefficient (Log Kow), indicating a strong tendency to adsorb to soil, sediment, and bioaccumulate in organisms.[1][4]

PropertyValueReference
Chemical FormulaC₁₆H₁₅Cl₃O₂[1]
Molar Mass345.65 g/mol [1]
Water Solubility0.1 mg/L[4]
Log Kow4.3 - 5.08[4]
Vapor PressureVery low[4]
Soil Sorption Coefficient (Koc)620 - 100,000[5]

Environmental Fate and Persistence

Methoxychlor is considered a persistent, bioaccumulative, and toxic (PBT) chemical.[1][6] Its degradation in the environment can take many months, with persistence being highly dependent on environmental conditions.[1]

Fate in Soil

Methoxychlor binds tightly to soil particles, limiting its mobility.[2][7] While some leaching into groundwater has been suggested, the majority of residues remain in the upper soil layers.[5][8] Degradation is significantly faster under anaerobic (oxygen-free) conditions compared to aerobic conditions.[2][9]

MatrixConditionHalf-lifeReference
SoilAerobic>100 days (approx. 3 months)[2][5][6]
SoilAnaerobic<28 days to 3 months[5][9]
Water (Distilled)-37 - 46 days[2][4]
Water (River)-2 - 5 hours[2]
SedimentAerobic>100 days[5]
SedimentAnaerobic<28 days[5]
Fate in Aquatic Systems

In aquatic environments, methoxychlor partitions from water to suspended solids and sediments due to its low water solubility and high Koc value.[5] The half-life in water can vary dramatically, from a few hours in river water to over a month in distilled water.[2] Degradation in sediments is, similar to soil, much more rapid under anaerobic conditions.[5] Photolysis can also be a significant degradation pathway in sunlit surface waters.[10]

Bioaccumulation

Methoxychlor has a high potential for bioaccumulation in aquatic organisms.[4] High bioconcentration factors (BCF) have been observed in invertebrates like mussels and snails.[2] However, unlike DDT, many fish and mammals can metabolize methoxychlor relatively quickly, which limits its biomagnification up the food chain.[2][11]

| Organism | Bioconcentration Factor (BCF) | Reference | | :--- | :--- | :--- | :--- | | Mussel | 12,000 |[2][4] | | Snail | 5,000 - 8,570 |[2][4] | | Algae | 8,400 |[4] | | Fathead Minnow | 8,300 |[4] |

Degradation Pathways

Methoxychlor degrades in the environment through both biotic (microbial) and abiotic (chemical, photochemical) processes. The primary transformation reactions include dechlorination, O-demethylation, and hydroxylation.[3][7]

Biotic Degradation

Microbial action is a key driver of methoxychlor degradation, especially in anaerobic environments. The initial and primary degradation step under anaerobic conditions is reductive dechlorination.[9][12] Subsequent O-demethylation of the methoxy groups is also a critical transformation, often mediated by cytochrome P450 enzyme systems in microorganisms and higher organisms.[7][13] This process can actually "activate" the molecule, as some hydroxylated metabolites exhibit greater endocrine-disrupting potential than the parent compound.[13]

Biotic_Degradation_of_Methoxychlor MXC Methoxychlor DeCl_MXC Dechlorinated Methoxychlor (DMDD/de-Cl-MXC) MXC->DeCl_MXC Anaerobic Dechlorination Mono_OH_M Mono-demethylated Methoxychlor (mono-OH-M) MXC->Mono_OH_M O-Demethylation (Cytochrome P450) Mineralization Mineralization (CO2, H2O) DeCl_MXC->Mineralization Further Degradation Bis_OH_M Bis-demethylated Methoxychlor (bis-OH-M) Mono_OH_M->Bis_OH_M O-Demethylation Bis_OH_M->Mineralization Further Degradation

Caption: Simplified biotic degradation pathway of Methoxychlor in the environment.

Abiotic Degradation

Abiotic processes, primarily photolysis, contribute to the transformation of methoxychlor. In the presence of sunlight, especially in aqueous solutions, methoxychlor's degradation product, p,p'-dimethoxydichloroethene (DMDE), can undergo rapid photoisomerization.[2][10] Other photoproducts include anisoin and anisil.[2] Chemical hydrolysis occurs but is generally a slow process in moist soils, with a half-life of over a year.[5]

Transformation ProductParent CompoundFormation ProcessReference
Methoxychlor Olefin (MDE)MethoxychlorAerobic degradation in hydrosoils[2]
p,p'-dimethoxydichloroethene (DMDE)MethoxychlorBreakdown in neutral solution[2]
Dechlorinated Methoxychlor (DMDD)MethoxychlorAnaerobic microbial degradation[3][9]
Mono- and di-hydroxy derivativesMethoxychlorMicrobial O-demethylation[3][14]
Anisoin, AnisilMethoxychlorBreakdown in neutral solution[2]

Experimental Protocols

The analysis of methoxychlor in environmental samples requires robust extraction, cleanup, and instrumental analysis techniques to achieve low detection limits and accurate quantification.

Sample Preparation and Extraction

The goal of sample preparation is to isolate methoxychlor from the complex environmental matrix (e.g., water, soil, tissue) and remove interfering substances. A common approach is liquid-liquid extraction (LLE) for water samples and sonication or Soxhlet extraction for solid samples, followed by a cleanup step using solid-phase extraction (SPE) with materials like Florisil.[15][16]

Sample_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Environmental Sample (Water, Soil, Sediment) Extraction 2. Extraction (e.g., LLE with Dichloromethane) Sample->Extraction Cleanup 3. Cleanup & Concentration (e.g., SPE with Florisil) Extraction->Cleanup GC 4. Gas Chromatography (GC) Separation Cleanup->GC Detector 5. Detection (ECD or MS) GC->Detector

Caption: General workflow for the analysis of Methoxychlor in environmental samples.

Generalized Protocol for Water Sample Analysis:

  • Extraction: A 1-liter water sample is acidified. A suitable organic solvent, such as dichloromethane, is added to a separatory funnel with the sample.[15] The funnel is shaken vigorously to partition the methoxychlor into the organic layer. This process is typically repeated to ensure complete extraction.[15]

  • Cleanup: The combined organic extracts are passed through a cleanup column containing an adsorbent like Florisil or silica gel to remove polar interferences.[15][16]

  • Concentration: The purified extract is concentrated to a small, precise volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.[15]

  • Analysis: The final extract is analyzed via gas chromatography.[15]

Instrumental Analysis

Gas chromatography (GC) is the most prevalent technique for analyzing methoxychlor.[15]

  • Gas Chromatography with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to halogenated compounds like methoxychlor, making it an excellent tool for trace-level detection.[15]

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS provides definitive identification of methoxychlor and its metabolites based on their unique mass spectra, which is crucial for confirming results and identifying unknown degradation products.[17]

TechniqueDetectorPurposeSensitivityReference
Gas Chromatography (GC)Electron Capture Detector (ECD)QuantificationHigh (ppb-ppt)[15]
Gas Chromatography (GC)Mass Spectrometry (MS)Identification & QuantificationHigh (ppb-ppt)[17]
High-Performance Liquid Chromatography (HPLC)UV DetectorAnalysis of metabolitesModerate[17]

Conclusion

Methoxychlor is a persistent organic pollutant that degrades slowly in the environment, particularly under aerobic conditions in soil and sediment. Its strong affinity for particulate matter leads to its accumulation in these matrices. The primary degradation pathways involve microbial dechlorination under anaerobic conditions and O-demethylation, which can sometimes produce metabolites with significant biological activity. Abiotic processes like photolysis also play a role in its transformation in aquatic systems. Due to the chemical similarity, the environmental fate and degradation pathways of this compound are expected to closely mirror those of its non-deuterated counterpart detailed in this guide.

References

Toxicological Profile of Deuterated Methoxychlor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxychlor, a chlorinated hydrocarbon insecticide, has been used as a replacement for DDT. However, due to its endocrine-disrupting properties and environmental persistence, its use has been banned in many countries.[1] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to alter the pharmacokinetic and toxicological profiles of a compound. This is primarily due to the kinetic isotope effect (KIE), where the heavier deuterium atom slows down the rate of chemical reactions, particularly metabolic processes mediated by enzymes like cytochrome P450s.[2][3] This guide provides a comprehensive overview of the known toxicological profile of methoxychlor and discusses the potential implications of deuteration on its metabolism and toxicity.

Toxicological Profile of Methoxychlor

The toxicity of methoxychlor has been evaluated in various animal models. The primary target for its toxicity is the reproductive system, a consequence of its proestrogenic and anti-androgenic activities.[4]

Acute Toxicity

Methoxychlor exhibits low acute toxicity via oral and dermal routes.

SpeciesRouteParameterValue (mg/kg)Reference
RatOralLD505000 - 6000[5]
MouseOralLD501850[5]
HamsterOralLD502000[5]
RabbitDermalLD50>2000[5]
Subchronic and Chronic Toxicity

Prolonged exposure to methoxychlor has been shown to affect various organs, with the reproductive system being the most sensitive.

SpeciesDurationRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
Rat28 daysOral<2020Atrophy of mammary acinus in males.[6]
Rat2 yearsOral-500Reduced weight gain (attributed to food refusal).[5]
Rabbit15 daysOral-200Fatal in most cases.[5]
Reproductive and Developmental Toxicity

Methoxychlor is a well-documented reproductive and developmental toxicant due to its endocrine-disrupting properties.[7]

SpeciesExposure PeriodRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
RatGestation & LactationOral5-Precocious vaginal opening in female offspring.[4]
MouseGestation days 6-15Oral-200Delayed ossification and wavy ribs in offspring.[8]
Genotoxicity

The genotoxicity of methoxychlor has been evaluated in a variety of in vitro and in vivo assays. The results are largely negative, suggesting that methoxychlor is not a direct mutagen.

AssaySystemWith Metabolic ActivationWithout Metabolic ActivationResultReference
Ames TestS. typhimuriumNegativeNegativeNegative[5]
Chromosomal AberrationMouse bone marrow (in vivo)N/AN/ANegative[5]
Unscheduled DNA SynthesisRat hepatocytes (in vitro)N/ANegativeNegative[9]

Metabolism of Methoxychlor and the Impact of Deuteration

Methoxychlor itself is considered a proestrogen, and its estrogenic and other toxic effects are primarily mediated by its metabolites.[10] The metabolism of methoxychlor mainly occurs in the liver and is catalyzed by cytochrome P450 (CYP) enzymes.[11]

The primary metabolic pathway is O-demethylation of the two methoxy groups, which leads to the formation of mono- and bis-hydroxylated metabolites. These phenolic metabolites are more estrogenic than the parent compound.[10]

Metabolic Pathways of Methoxychlor

The metabolic transformation of methoxychlor involves several key steps:

  • O-Demethylation: The initial and rate-limiting step in the activation of methoxychlor is the removal of a methyl group from one of the methoxy moieties by CYP enzymes, primarily CYP2C19, to form a mono-hydroxylated metabolite.[1]

  • Second O-Demethylation: The mono-hydroxylated metabolite can undergo a second O-demethylation to form a bis-hydroxylated metabolite.

  • Other Pathways: Other minor metabolic pathways include hydroxylation of the aromatic rings and dechlorination.

Methoxychlor_Metabolism Methoxychlor Methoxychlor Mono_OH_Methoxychlor Mono-OH-Methoxychlor (More Estrogenic) Methoxychlor->Mono_OH_Methoxychlor CYP450 (O-demethylation) Bis_OH_Methoxychlor Bis-OH-Methoxychlor (More Estrogenic) Mono_OH_Methoxychlor->Bis_OH_Methoxychlor CYP450 (O-demethylation) Other_Metabolites Other Metabolites Mono_OH_Methoxychlor->Other_Metabolites Excretion Excretion Bis_OH_Methoxychlor->Excretion Other_Metabolites->Excretion

Figure 1: Simplified metabolic pathway of methoxychlor.

Potential Impact of Deuteration

Deuteration of the methoxy groups of methoxychlor is expected to significantly impact its metabolism due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, making it more difficult for CYP enzymes to cleave.

A study on the metabolism of [monomethyl-D3]methoxychlor in rat liver microsomes demonstrated a significant intramolecular deuterium isotope effect on the oxidative demethylation process.[12] This suggests that deuterating the methoxy groups would slow down the rate of O-demethylation.

Hypothesized Consequences of Deuteration:

  • Reduced formation of estrogenic metabolites: By slowing down O-demethylation, deuteration would likely decrease the rate of formation of the more potent mono- and bis-hydroxylated metabolites.

  • Altered toxicological profile: A reduction in the formation of active metabolites could lead to a decrease in the endocrine-disrupting and other toxic effects of methoxychlor.

  • Shift in metabolic pathways: A slower O-demethylation might lead to an increased contribution of other, minor metabolic pathways. The toxicological implications of such a shift are currently unknown.

  • Increased half-life of the parent compound: Slower metabolism would lead to a longer half-life of deuterated methoxychlor in the body. While this might decrease acute toxicity from active metabolites, it could potentially lead to different chronic toxicity effects from the parent compound itself.

Deuteration_Effect cluster_0 Standard Methoxychlor cluster_1 Deuterated Methoxychlor Methoxychlor Methoxychlor Active_Metabolites Active_Metabolites Methoxychlor->Active_Metabolites Fast Metabolism Toxicity Toxicity Active_Metabolites->Toxicity High Deuterated_Methoxychlor Deuterated_Methoxychlor Active_Metabolites_D Active_Metabolites_D Deuterated_Methoxychlor->Active_Metabolites_D Slow Metabolism (Kinetic Isotope Effect) Toxicity_D Toxicity_D Active_Metabolites_D->Toxicity_D Potentially Low

Figure 2: Hypothesized effect of deuteration on methoxychlor toxicity.

Endocrine Disruption Signaling Pathway

The estrogenic activity of methoxychlor's metabolites is mediated through their interaction with estrogen receptors (ERα and ERβ). This interaction can disrupt normal endocrine signaling pathways.

Endocrine_Disruption MXC_Metabolite Methoxychlor Metabolite (e.g., HPTE) ER Estrogen Receptor (ERα / ERβ) MXC_Metabolite->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates Endocrine_Disruption Endocrine Disruption (e.g., Reproductive Toxicity) Gene_Expression->Endocrine_Disruption

Figure 3: Simplified signaling pathway for methoxychlor-induced endocrine disruption.

Experimental Protocols

Detailed experimental protocols for key toxicological studies on methoxychlor are summarized below.

NCI Carcinogenicity Bioassay (NCI, 1978)
  • Test Animals: Osborne-Mendel rats and B6C3F1 mice, 50 of each sex per group.

  • Administration: Technical-grade methoxychlor was administered in the feed for 78 weeks.

  • Dose Levels:

    • Rats (time-weighted average): 448 and 845 ppm for males; 750 and 1385 ppm for females.

    • Mice (time-weighted average): 1746 and 3491 ppm for males; 997 and 1994 ppm for females.

  • Observation Period: Rats were observed for an additional 34 weeks and mice for an additional 15 weeks after the treatment period.

  • Endpoints: Survival, body weight, and histopathological examination of major tissues and organs for neoplastic and non-neoplastic lesions.[9]

Two-Generation Reproductive Toxicity Study (Chapin et al., 1997)
  • Test Animals: Sprague-Dawley rats.

  • Administration: Methoxychlor was administered in the diet to the F0 generation from post-weaning through mating, gestation, and lactation. The F1 generation was exposed from conception until study termination.

  • Dose Levels: 0, 5, 50, and 150 mg/kg/day.

  • Endpoints:

    • F0 generation: Body weight, food consumption, clinical signs, estrous cyclicity, mating, fertility, and gestation length.

    • F1 generation: Viability, growth, anogenital distance, vaginal opening, preputial separation, and reproductive performance.

    • Histopathology: Reproductive organs of F0 and F1 generations.

In Vitro Genotoxicity Assays

Ames Test (Salmonella typhimurium reverse mutation assay):

  • Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

  • Procedure: Bacteria are exposed to various concentrations of methoxychlor with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (mutated back to a state where they can synthesize an essential amino acid) is counted.

  • Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.[5]

In Vivo Chromosomal Aberration Assay:

  • Test Animals: Mice.

  • Administration: A single intraperitoneal injection of methoxychlor.

  • Procedure: Bone marrow cells are collected at specific time points after treatment. The cells are arrested in metaphase, harvested, and slides are prepared for microscopic examination of chromosomal abnormalities.

  • Endpoint: The frequency of cells with chromosomal aberrations (e.g., breaks, gaps, rearrangements) is compared between treated and control groups.[5]

Conclusion

The toxicological profile of methoxychlor is characterized by its low acute toxicity but significant reproductive and developmental toxicity due to its endocrine-disrupting activity. The metabolism of methoxychlor to more estrogenic phenolic compounds is a key step in its mechanism of toxicity.

While a complete toxicological profile of deuterated methoxychlor is not available, the principles of the kinetic isotope effect strongly suggest that deuteration of the methoxy groups would slow down its metabolic activation. This would likely lead to a reduction in the formation of estrogenic metabolites and, consequently, a decrease in its endocrine-disrupting toxicity. However, the potential for altered toxicity due to a longer half-life of the parent compound or a shift in metabolic pathways warrants further investigation. The information presented in this guide provides a foundation for researchers and drug development professionals to understand the toxicology of methoxychlor and to inform the design and interpretation of future studies on its deuterated analogs.

References

Methoxychlor-d6 stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Methoxychlor-d6

Introduction

This compound, the deuterated analogue of Methoxychlor, serves as a critical internal standard for the quantitative analysis of its parent compound in various matrices. Its structural similarity and mass difference allow for accurate quantification by mass spectrometry-based techniques, correcting for variations during sample preparation and analysis. The reliability of these analytical methods is fundamentally dependent on the stability and purity of the deuterated standard. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound, intended for researchers, analytical scientists, and professionals in drug development and environmental analysis.

Stability and Storage Conditions

The long-term stability of deuterated pesticide standards is crucial for ensuring the accuracy of analytical data. While specific long-term stability studies for this compound are not extensively published, general guidelines for deuterated standards and related pesticide compounds provide a strong basis for recommended storage and handling.

General Recommendations

Stock solutions of pesticide standards, including deuterated analogues, have been shown to be stable for extended periods when stored under appropriate conditions.[1] For many pesticides amenable to gas chromatography, stock solutions (e.g., 1000 µg/mL in solvents like toluene, acetone, or ethyl acetate) are stable for 2 to 8 years when stored at or below -20°C.[1]

Quantitative Stability Data Summary

The following table summarizes the recommended storage conditions and expected stability for this compound, based on general data for deuterated pesticide standards. It is imperative for laboratories to perform their own periodic verification of standard concentrations.

Parameter Condition Recommended Duration Solvent Considerations
Long-Term Storage (Neat Material) ≤ -20°C, protected from light4 - 13 years[1]N/A
Long-Term Storage (Stock Solution) ≤ -20°C, in tightly sealed containers2 - 8 years[1]Toluene, Acetone, Ethyl Acetate[2][1]
Short-Term Storage (Working Solution) 2°C to 8°C, protected from lightUp to 1 month (Verification recommended)Acetonitrile, Methanol

Note: The stability durations are based on studies of a wide range of pesticides and should be considered as general guidance.[2][1] Laboratories should establish their own re-analysis schedules.

Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for interpreting analytical results. The primary degradation routes for Methoxychlor are hydrolysis and O-demethylation.

Hydrolysis

Under aqueous conditions, particularly at alkaline pH, Methoxychlor can undergo hydrolysis. A major product of this pathway is 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene (DMDE).

O-Demethylation

Metabolic processes, particularly in mammals and soil microorganisms, can lead to the O-demethylation of the methoxy groups. This results in the formation of mono-hydroxylated (Mono-OH) and di-hydroxylated (Bis-OH) derivatives.

The following diagram illustrates the primary degradation pathways of Methoxychlor.

G cluster_main cluster_demethylation O-Demethylation (Metabolic Pathway) cluster_hydrolysis Hydrolysis (e.g., Alkaline Conditions) Methoxychlor This compound Mono_OH Mono-hydroxy this compound Methoxychlor->Mono_OH DMDE DMDE-d6 Methoxychlor->DMDE Bis_OH Di-hydroxy this compound Mono_OH->Bis_OH

Caption: Primary degradation pathways of this compound.

Experimental Protocols

To ensure the stability and reliability of this compound standards, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on a deuterated compound like this compound.[3]

Objective: To identify potential degradation pathways and products under stress conditions.

Materials:

  • This compound standard

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity solvent (e.g., acetonitrile or methanol)

  • HPLC or GC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24, 48, 72 hours).[3]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period.[3]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a specified period.[3]

    • Thermal Degradation: Store a sample of the stock solution in a sealed vial at an elevated temperature (e.g., 80°C) for a specified period.[3]

    • Photolytic Degradation: Expose a sample of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified duration.[3]

  • Sample Analysis: At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

  • Analytical Method: Analyze the stressed samples and a control sample (unstressed stock solution) using a validated stability-indicating chromatographic method (e.g., HPLC-UV/MS or GC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

    • Calculate the percentage of degradation of this compound.

    • Use mass spectrometry to propose structures for the major degradation products.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical forced degradation study.

G cluster_setup cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of this compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by LC-MS/GC-MS Sampling->Analysis Data Evaluate Data (Degradation %, Impurity Profile) Analysis->Data

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is paramount for its effective use as an internal standard in quantitative analytical methods. Based on data from related pesticide standards, this compound is expected to be stable for several years when stored as a neat material or in a suitable solvent at or below -20°C and protected from light.[2][1] Potential degradation pathways include hydrolysis and O-demethylation, which should be considered when developing and validating analytical methods. The implementation of forced degradation studies is a valuable tool for understanding the stability profile of this compound and for ensuring the development of robust, stability-indicating analytical methods. Adherence to proper storage and handling procedures will ensure the long-term integrity and reliability of this important analytical standard.

References

Commercial Production and Purity of Methoxychlor-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial production, purification, and analytical control of Methoxychlor-d6. This compound serves as a critical internal standard for the quantitative analysis of Methoxychlor, a formerly used organochlorine pesticide, in various matrices. Its deuterated nature allows for precise quantification by mass spectrometry-based methods, compensating for analyte loss during sample preparation and analysis.

Commercial Production of this compound

Commercial-grade this compound is primarily synthesized for use as an analytical reference standard. While specific process details are proprietary to manufacturers, the synthesis can be logically deduced from the established synthesis of Methoxychlor and general isotopic labeling techniques. The key to producing this compound is the introduction of six deuterium atoms onto the two methoxy groups of the molecule.

Inferred Synthesis Pathway

The most plausible commercial synthesis route for this compound involves a two-step process: the preparation of a deuterated precursor, Anisole-d3, followed by its condensation with chloral.

Step 1: Synthesis of Anisole-d3 (Methoxy-d3-benzene)

Anisole-d3 is likely prepared via the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a methylating agent by a phenoxide ion. To introduce the deuterium label, a deuterated methylating agent is used.

  • Reactants: Phenol, a strong base (e.g., sodium hydroxide), and a deuterated methylating agent (e.g., Iodomethane-d3 or Dimethyl sulfate-d6).

  • Reaction: The base deprotonates phenol to form sodium phenoxide, which then reacts with the deuterated methylating agent in an SN2 reaction to yield Anisole-d3.

  • Purification: The resulting Anisole-d3 is purified, likely through distillation, to remove any unreacted starting materials and byproducts.

Step 2: Condensation of Anisole-d3 with Chloral

The final step is the condensation of two molecules of the synthesized Anisole-d3 with one molecule of chloral (trichloroacetaldehyde) in the presence of an acid catalyst, typically sulfuric acid.[6] This reaction is analogous to the historical commercial production of non-deuterated Methoxychlor.[7]

  • Reactants: Anisole-d3, Chloral, and a strong acid catalyst (e.g., sulfuric acid).

  • Reaction: The electrophilic substitution reaction results in the formation of 1,1,1-trichloro-2,2-bis(4-methoxy-d3-phenyl)ethane (this compound).

  • Purification: The crude this compound is then purified to the high level required for an analytical standard. This process likely involves recrystallization and/or chromatographic techniques to remove unreacted precursors and isomeric impurities.

Production Scale

This compound is produced on a small, laboratory to pilot-plant scale, consistent with the demand for analytical standards. Production is not on the same industrial scale as commodity chemicals.

Purity and Quality Control

The purity of this compound is critical for its function as an internal standard. Manufacturers employ a suite of analytical techniques to certify the chemical and isotopic purity of each batch.

Analytical Methodologies

2.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for both the identification and quantification of this compound and its potential impurities.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.

  • Typical Protocol:

    • Gas Chromatograph (GC):

      • Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is commonly used for pesticide analysis.

      • Injector: Splitless injection is typically used for trace analysis.

      • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to elute all components.

      • Carrier Gas: Helium or hydrogen is used as the carrier gas.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) is standard.

      • Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring for specific ions characteristic of this compound. Key ions would include the molecular ion and characteristic fragment ions, taking into account the mass shift due to deuterium labeling.

2.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of this compound, particularly for non-volatile impurities that are not amenable to GC analysis.

  • Principle: The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase.

  • Typical Protocol:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, is typically employed.

    • Detector: A UV detector is often used, monitoring at a wavelength where this compound has significant absorbance.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for confirming the structure of this compound and assessing its isotopic purity.

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts and coupling patterns in the NMR spectrum provide detailed information about the molecular structure.

  • Application: In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons would be absent or significantly diminished, confirming successful deuteration. The remaining signals for the aromatic and aliphatic protons can be used to confirm the overall structure.

Purity Data

Commercial suppliers of this compound provide a Certificate of Analysis (CoA) with each batch, detailing the purity.

ParameterTypical SpecificationMethod of Analysis
Chemical Purity ≥98%GC-MS, HPLC
Isotopic Purity ≥99 atom % DGC-MS, NMR
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, MS
Appearance White to off-white solidVisual Inspection

Note: Specific values may vary between suppliers and batches. For instance, some suppliers may offer a chemical purity of ≥95%.

Visualizations

Inferred Synthesis Workflow

G Inferred Synthesis and Purification Workflow for this compound A Phenol D Williamson Ether Synthesis A->D B Base (e.g., NaOH) B->D C Deuterated Methylating Agent (e.g., Iodomethane-d3) C->D E Anisole-d3 D->E F Purification (Distillation) E->F G Purified Anisole-d3 F->G J Condensation Reaction G->J H Chloral H->J I Acid Catalyst (e.g., H2SO4) I->J K Crude this compound J->K L Purification (Recrystallization/ Chromatography) K->L M High-Purity this compound L->M

Caption: A logical workflow for the synthesis of this compound.

Quality Control and Analysis Pathway

G Quality Control and Analysis Pathway for this compound A Final Product: This compound B Purity and Identity Testing A->B C GC-MS Analysis B->C D HPLC Analysis B->D E NMR Spectroscopy B->E F Chemical Purity Assessment C->F D->F G Isotopic Purity and Structural Confirmation E->G H Certificate of Analysis (CoA) F->H G->H

Caption: The analytical workflow for ensuring the quality of this compound.

Conclusion

The commercial production of this compound is a specialized process focused on delivering a high-purity product for use as an analytical internal standard. The synthesis likely proceeds through the preparation of a deuterated anisole precursor, followed by condensation with chloral. Rigorous quality control, employing techniques such as GC-MS, HPLC, and NMR, ensures the chemical and isotopic purity of the final product, which is essential for its application in sensitive and accurate quantitative analysis. Researchers and scientists relying on this compound can be confident in its quality due to these stringent manufacturing and analytical protocols.

References

The Divergent Mechanisms of Methoxychlor and its Deuterated Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxychlor (MXC), a synthetic organochlorine pesticide, has long been recognized for its endocrine-disrupting properties, primarily mediated through its metabolites. The substitution of hydrogen with deuterium in the methoxy groups of MXC introduces a significant kinetic isotope effect, profoundly altering its metabolic activation and subsequent biological activity. This technical guide provides an in-depth analysis of the mechanisms of action of both methoxychlor and its deuterated form, offering a comparative perspective for researchers in toxicology, pharmacology, and drug development. This document outlines the distinct signaling pathways, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the key molecular interactions.

Introduction

Methoxychlor, structurally related to DDT, exerts its biological effects predominantly after metabolic conversion to hormonally active compounds.[1] Its primary metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), is a potent estrogen receptor (ER) modulator, exhibiting a complex profile of agonism and antagonism at different ER subtypes.[2] The process of deuteration, specifically at the methoxy moieties, significantly impacts the rate-limiting step of this metabolic activation, leading to a distinct toxicological and pharmacological profile for the deuterated analog. Understanding these differences is crucial for assessing the environmental impact of methoxychlor and for the potential application of deuteration in modulating the activity of other xenobiotics.

Mechanism of Action of Methoxychlor

The biological activity of methoxychlor is intrinsically linked to its metabolic transformation. While methoxychlor itself has weak estrogenic potential, its metabolites are potent endocrine disruptors.[3]

Metabolic Activation of Methoxychlor

The primary pathway for methoxychlor metabolism is the O-demethylation of its two methoxy groups by cytochrome P450 (CYP) enzymes in the liver.[4] This process generates mono-demethylated and then di-demethylated (HPTE) metabolites. Several CYP isoforms are involved in this process, with CYP2C19 playing a significant role.[4]

The metabolic cascade is as follows:

  • Methoxychlor is first demethylated to form mono-hydroxy-methoxychlor .

  • Mono-hydroxy-methoxychlor is further demethylated to yield the highly active metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) .

Interaction with Nuclear Receptors

The primary molecular targets of methoxychlor's active metabolite, HPTE, are the estrogen receptors alpha (ERα) and beta (ERβ).

  • Estrogen Receptor Alpha (ERα) Agonism: HPTE acts as a potent agonist at ERα, mimicking the effects of the natural ligand, 17β-estradiol. This interaction is responsible for the uterotrophic and other estrogenic effects observed following methoxychlor exposure.[2]

  • Estrogen Receptor Beta (ERβ) Antagonism: In contrast to its effect on ERα, HPTE acts as an antagonist at ERβ.[2] This differential activity on the two ER subtypes contributes to the complex and tissue-specific effects of methoxychlor.

  • Androgen Receptor (AR) Antagonism: HPTE has also been shown to exhibit anti-androgenic activity by acting as an antagonist at the androgen receptor.[2] This can contribute to the reproductive toxicity of methoxychlor in males.

Signaling Pathways

The interaction of HPTE with nuclear receptors initiates a cascade of molecular events that alter gene expression and cellular function.

Methoxychlor Methoxychlor CYP450 CYP450 Enzymes (e.g., CYP2C19) Methoxychlor->CYP450 Metabolism HPTE HPTE (Active Metabolite) CYP450->HPTE O-demethylation ERa Estrogen Receptor α (ERα) HPTE->ERa Agonist ERb Estrogen Receptor β (ERβ) HPTE->ERb Antagonist AR Androgen Receptor (AR) HPTE->AR Antagonist GeneExpression Altered Gene Expression ERa->GeneExpression ERb->GeneExpression AR->GeneExpression EstrogenicEffects Estrogenic Effects (e.g., Uterine Growth) GeneExpression->EstrogenicEffects AntiAndrogenicEffects Anti-Androgenic Effects GeneExpression->AntiAndrogenicEffects

Figure 1. Signaling pathway of Methoxychlor activation and action.

Mechanism of Action of Deuterated Methoxychlor

The substitution of hydrogen with deuterium in the methoxy groups of methoxychlor introduces a significant kinetic isotope effect (KIE).[5] The C-D bond is stronger than the C-H bond, making it more difficult to break. This has a profound impact on the metabolism and, consequently, the biological activity of deuterated methoxychlor.

The Kinetic Isotope Effect and Metabolism

The rate-limiting step in the activation of methoxychlor is the enzymatic cleavage of the C-H bonds in the methoxy groups by CYP450 enzymes. In deuterated methoxychlor (D6-MXC), the C-D bonds are significantly more stable. This leads to a slower rate of O-demethylation .

As a result:

  • The formation of the active metabolite, HPTE, is significantly reduced.

  • The parent compound, D6-MXC, persists for a longer duration in the body.

cluster_0 Methoxychlor (C-H bonds) cluster_1 Deuterated Methoxychlor (C-D bonds) MXC_Metabolism Fast O-demethylation HPTE_High High HPTE levels MXC_Metabolism->HPTE_High D6_MXC_Metabolism Slow O-demethylation (Kinetic Isotope Effect) HPTE_Low Low HPTE levels D6_MXC_Metabolism->HPTE_Low

Figure 2. Impact of deuteration on methoxychlor metabolism.

Altered Biological Activity

The reduced formation of the active metabolite HPTE from deuterated methoxychlor leads to a significant attenuation of its biological effects.

  • Reduced Estrogenicity: With lower levels of HPTE, the agonistic effects on ERα are diminished, leading to a reduction in estrogenic responses such as uterine growth.

  • Reduced Anti-androgenicity: Similarly, the antagonistic effects on the androgen receptor are decreased due to the lower concentration of HPTE.

  • Potentially Altered Pharmacokinetics and Toxicity: The slower metabolism of D6-MXC can lead to a longer half-life of the parent compound. While this reduces the formation of the toxic metabolite, the prolonged presence of the parent compound could potentially lead to other, as-yet-uncharacterized, biological effects.

Quantitative Data

The following table summarizes the key quantitative differences between methoxychlor and its deuterated form, based on the principles of the kinetic isotope effect. It is important to note that direct comparative in vivo studies are limited, and much of the data for the deuterated form is inferred from metabolic studies and the known KIE.

ParameterMethoxychlorDeuterated Methoxychlor (D6-MXC)Reference / Rationale
Metabolic Rate (O-demethylation) NormalSignificantly Slower[5] (Kinetic Isotope Effect)
HPTE Formation HighSignificantly LowerInferred from slower metabolism
ERα Binding Affinity (of HPTE) HighHigh (but less is formed)[2]
ERα Agonist Activity PotentSignificantly ReducedReduced HPTE formation
ERβ Antagonist Activity PotentSignificantly ReducedReduced HPTE formation
AR Antagonist Activity PotentSignificantly ReducedReduced HPTE formation
In Vivo Estrogenic Potency HighSignificantly LowerInferred from reduced HPTE

Experimental Protocols

In Vitro Metabolism Assay

Objective: To compare the rate of O-demethylation of methoxychlor and deuterated methoxychlor by liver microsomes.

Methodology:

  • Microsome Preparation: Liver microsomes are prepared from a relevant species (e.g., rat, human) by differential centrifugation.

  • Incubation: Methoxychlor or D6-methoxychlor is incubated with the liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Extraction: The reaction is stopped, and the parent compound and its metabolites are extracted using an organic solvent.

  • Analysis: The concentrations of the parent compound and the mono- and di-demethylated metabolites are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of disappearance of the parent compound and the rate of formation of the metabolites are calculated to determine the kinetic parameters.

Start Start Prepare Prepare Liver Microsomes Start->Prepare Incubate Incubate with MXC or D6-MXC + NADPH-generating system Prepare->Incubate Time Collect Aliquots at Time Intervals Incubate->Time Extract Extract Metabolites Time->Extract Analyze Analyze by HPLC or LC-MS Extract->Analyze End End Analyze->End

Figure 3. Workflow for in vitro metabolism assay.

Estrogen Receptor Transactivation Assay

Objective: To assess the estrogenic activity of methoxychlor, its metabolites, and their deuterated counterparts.

Methodology:

  • Cell Culture: A suitable cell line that does not express endogenous estrogen receptors (e.g., HeLa, HEK293) is used.

  • Transfection: The cells are transiently transfected with two plasmids: one expressing the human ERα or ERβ, and a second containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with various concentrations of the test compounds (methoxychlor, HPTE, D6-methoxychlor).

  • Incubation: The cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

  • Data Analysis: The fold induction of reporter gene activity relative to a vehicle control is calculated to determine the estrogenic potency and efficacy of the compounds.

Conclusion

The deuteration of methoxychlor at its methoxy groups provides a compelling example of how isotopic substitution can be used to modulate the metabolic activation and biological activity of a xenobiotic. The kinetic isotope effect significantly slows the O-demethylation of deuterated methoxychlor, leading to a marked reduction in the formation of the potent endocrine disruptor, HPTE. Consequently, deuterated methoxychlor exhibits significantly lower estrogenic and anti-androgenic activity.

This in-depth comparison of the mechanisms of action of methoxychlor and its deuterated form offers valuable insights for toxicological risk assessment and for the strategic design of molecules with improved safety profiles in drug development. Further research focusing on direct comparative in vivo studies is warranted to fully elucidate the pharmacokinetic and pharmacodynamic differences between these two compounds.

References

Technical Guide: Solubility of Methoxychlor-d6 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of Methoxychlor-d6 in various organic solvents. Given the nature of deuterated standards, which are synthesized in smaller quantities for use as analytical internal standards, extensive physicochemical data like solubility is often not as widely published as for the parent compound. Therefore, this guide leverages solubility data for Methoxychlor as a highly representative proxy. The minor difference in molar mass and polarity between Methoxychlor and this compound is considered to have a negligible impact on its solubility in organic solvents for most research and development applications.

Quantitative Solubility Data

The solubility of a compound is a critical parameter for a wide range of applications, including the preparation of stock solutions for analytical standards, formulation development, and environmental fate studies. The following table summarizes the available quantitative solubility data for Methoxychlor in selected organic solvents.

Organic SolventChemical FormulaSolubility (g/L)Temperature (°C)
AcetoneC₃H₆O> 10020
MethanolCH₄O> 10020
CyclohexanoneC₆H₁₀O100025
XyleneC₈H₁₀80025
Methylene ChlorideCH₂Cl₂70025
Carbon TetrachlorideCCl₄45025
KeroseneN/A7025

Note: Data for Acetone and Methanol is for this compound specifically. Data for other solvents is for the parent compound, Methoxychlor, and is considered a reliable proxy.

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that nonpolar compounds like Methoxychlor tend to dissolve well in nonpolar organic solvents, while their solubility in polar solvents can be more limited. Key factors influencing solubility are illustrated below.

cluster_factors Influencing Factors Solubility Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility SoluteStructure Solute's Chemical Structure SoluteStructure->Solubility

Figure 1. Key factors affecting the solubility of a compound.

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the solubility of a compound like this compound in an organic solvent. This protocol is based on the principles outlined in standard guidelines such as the OECD Guideline for Testing of Chemicals, Section 105 ("Water Solubility"). While the guideline is for water, the flask method described is readily adaptable to organic solvents.

Principle

A surplus of the test substance (this compound) is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear solution is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Materials and Equipment
  • Solute: this compound, analytical standard grade

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest

  • Apparatus:

    • Constant temperature shaker bath or incubator

    • Glass flasks with low-adsorption stoppers (e.g., PTFE-lined)

    • Centrifuge capable of temperature control

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Analytical balance (± 0.01 mg precision)

    • Volumetric flasks and pipettes

    • Analytical instrument (e.g., HPLC-UV, GC-MS)

Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

A 1. Preparation of Supersaturated Solution B Add excess this compound to a known volume of solvent A->B C 2. Equilibration B->C D Agitate at constant temperature (e.g., 24-48h) C->D E 3. Phase Separation D->E F Centrifuge or allow to settle to remove undissolved solid E->F G 4. Sample Extraction F->G H Draw supernatant and filter (e.g., 0.22 µm PTFE filter) G->H I 5. Analysis & Quantification H->I J Analyze clear filtrate via HPLC or GC against a calibration curve I->J K 6. Calculation J->K L Determine concentration (e.g., mg/L) = Solubility at test temperature K->L

Figure 2. Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation: Add an amount of this compound to a flask that is visibly in excess of its expected solubility in a precisely known volume of the organic solvent.

  • Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (preliminary tests should establish the time required to reach equilibrium, typically 24 to 48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the flask to stand at the same constant temperature to let the undissolved material sediment. To ensure complete separation of the solid phase, the sample should then be centrifuged at the same temperature.

  • Sampling: Carefully draw a sample from the clear supernatant. To remove any remaining suspended microparticles, the sample must be passed through a chemically inert syringe filter (e.g., PTFE for organic solvents) that does not adsorb the analyte. The first portion of the filtrate should be discarded to saturate any potential binding sites on the filter.

  • Quantification: Prepare a series of calibration standards of this compound in the same solvent. Analyze the filtered sample and the calibration standards using a validated analytical method (e.g., HPLC-UV or GC-MS).

  • Calculation: Determine the concentration of this compound in the filtered sample by comparing the instrument response to the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature. It is recommended to perform the experiment in triplicate to ensure reproducibility.

Methodological & Application

Application Notes and Protocols for the Use of Methoxychlor-d6 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of organic compounds by gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is a widely accepted and robust method to ensure accuracy and precision. This is particularly critical in complex matrices such as those encountered in environmental, food safety, and biological monitoring. Methoxychlor-d6, the deuterated analog of the organochlorine pesticide methoxychlor, serves as an ideal internal standard for the quantification of methoxychlor. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during sample preparation, extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling correction for variations in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement.

This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in the GC-MS and GC-MS/MS analysis of methoxychlor.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known and constant amount of the deuterated internal standard is added to all calibration standards, quality control (QC) samples, and unknown samples at the beginning of the sample preparation process. The calibration curve is then generated by plotting the ratio of the peak area of the native analyte (methoxychlor) to the peak area of the internal standard (this compound) against the known concentration of the native analyte. Any loss of analyte during sample processing or variations in instrument response will affect both the analyte and the internal standard to a similar degree. Consequently, the ratio of their signals remains constant, leading to highly accurate and precise quantification.

Experimental Protocols

A widely used and effective method for the extraction of pesticides from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. The following is a detailed protocol for the analysis of methoxychlor in a solid matrix (e.g., soil, food) using this compound as an internal standard.

Sample Preparation and Extraction (QuEChERS Method)
  • Sample Homogenization:

    • Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate the matrix.

  • Internal Standard Spiking:

    • Add a precise volume of the this compound internal standard working solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) directly to the sample in the centrifuge tube. The final concentration in the extract should be carefully chosen to be in the mid-range of the calibration curve.

  • Solvent Addition and Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes from the sample matrix.

  • Salting-Out:

    • Add the appropriate QuEChERS extraction salt mixture. A common formulation (AOAC 2007.01) is 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers and pellet the solid material.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing a mixture of sorbents to remove interfering matrix components. A common mixture for general food matrices is 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.

    • Vortex the dSPE tube for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned-up supernatant to a clean vial.

    • The extract is now ready for GC-MS analysis. If necessary, the solvent can be evaporated and the residue reconstituted in a solvent more compatible with the GC system (e.g., hexane or iso-octane).

GC-MS/MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of methoxychlor and this compound. These may require optimization for specific instruments and matrices.

Table 1: GC-MS/MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 80 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Methoxychlor and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Methoxychlor227.1169.1212.115
This compound233.1Predicted: 172.1Predicted: 215.115

Note: The product ions for this compound are predicted based on the fragmentation pattern of the native compound and the deuterium labeling on the methoxy groups. The loss of a methyl group (-CH₃) from the precursor ion of methoxychlor results in the fragment at m/z 212.1. For this compound, the corresponding loss of a deuterated methyl group (-CD₃) would result in a fragment at m/z 215.1. The fragment at m/z 169.1 in methoxychlor is a result of further fragmentation. The corresponding fragment for this compound is predicted to be m/z 172.1. These transitions should be confirmed experimentally by infusing a this compound standard into the mass spectrometer.

Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following table is an example of the type of validation data that should be generated when developing a quantitative method for methoxychlor.

Table 3: Example Validation Data for Methoxychlor Analysis in Apple Matrix using this compound Internal Standard

Spiking Level (ng/g)Mean Recovery (%)RSD (%)Linearity (r²)
1098.56.2
50101.24.8>0.995
10099.85.5

This is example data and actual results may vary depending on the matrix, instrumentation, and specific method parameters.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of methoxychlor using this compound as an internal standard.

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Homogenized Sample spike 2. Spike with this compound sample->spike Add precise volume extract 3. Add Acetonitrile & Shake spike->extract salt 4. Add QuEChERS Salts & Centrifuge extract->salt dspe 5. dSPE Cleanup salt->dspe Transfer supernatant final_extract 6. Final Extract dspe->final_extract gcms 7. GC-MS/MS Analysis final_extract->gcms Inject integrate 8. Peak Integration gcms->integrate ratio 9. Calculate Area Ratios (Methoxychlor / this compound) integrate->ratio calibrate 10. Quantify using Calibration Curve ratio->calibrate report 11. Report Results calibrate->report

GC-MS/MS workflow for methoxychlor analysis.

Logical Relationship of Internal Standard Correction

The following diagram illustrates the principle of how an internal standard corrects for variations in the analytical process.

Internal_Standard_Logic process_variation Analytical Process Variation (e.g., extraction loss, injection volume) analyte_signal Analyte Signal (Methoxychlor) process_variation->analyte_signal affects is_signal Internal Standard Signal (this compound) process_variation->is_signal affects similarly ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio quantification Accurate Quantification ratio->quantification leads to

Internal standard correction logic.

Conclusion

The use of this compound as an internal standard in GC-MS and GC-MS/MS analysis provides a robust and reliable method for the accurate quantification of methoxychlor in a variety of complex matrices. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. By correcting for variations inherent in the analytical process, this approach leads to high-quality, defensible data essential for regulatory compliance, safety assessment, and research applications.

Application of Methoxychlor-d6 in LC-MS/MS for Enhanced Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of pesticide residues in various matrices, particularly in food and environmental samples, is paramount for ensuring public health and environmental safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity and selectivity. However, matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can significantly compromise the accuracy and reliability of quantitative results. The use of isotopically labeled internal standards is a widely accepted strategy to mitigate these effects. This application note details the use of Methoxychlor-d6 as an internal standard for the robust and accurate analysis of pesticide residues by LC-MS/MS, providing a comprehensive protocol from sample preparation to data analysis.

This compound, a deuterated analog of the organochlorine pesticide Methoxychlor, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the native analyte, ensuring that it behaves similarly during sample extraction, cleanup, and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer, enabling effective normalization of the target analyte's signal.

Quantitative Data Summary

The use of this compound as an internal standard provides high-quality quantitative data. The following table summarizes typical performance data for a multi-residue pesticide analysis method using this compound. These values are representative and may vary depending on the specific matrix, instrumentation, and target analytes.

ParameterTypical Value RangeNotes
Limit of Detection (LOD) 0.1 - 1.0 µg/kgDependent on matrix and analyte.
Limit of Quantitation (LOQ) 0.5 - 5.0 µg/kgThe lowest concentration with acceptable precision and accuracy.
Linearity (R²) ≥ 0.99Over a typical concentration range of 1 - 100 µg/L.
Recovery 70 - 120%For a wide range of pesticides across various matrices.
Precision (RSD) < 20%Demonstrates the reproducibility of the method.

Experimental Protocols

A detailed methodology for the analysis of pesticide residues using this compound as an internal standard is provided below. This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Standards: this compound (as internal standard), certified reference standards of target pesticide analytes.

  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and sodium sesquihydrate. Pre-packaged salt kits are recommended for convenience and consistency.

  • Dispersive Solid-Phase Extraction (d-SPE) Sorbents: Primary secondary amine (PSA) for removal of organic acids, sugars, and fatty acids; C18 for removal of non-polar interferences; Graphitized Carbon Black (GCB) for removal of pigments and sterols (use with caution as it may retain planar pesticides).

  • Other: 50 mL and 15 mL polypropylene centrifuge tubes, ceramic homogenizers, syringe filters (0.22 µm).

Standard Solution Preparation
  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • IS Working Solution: Dilute the IS stock solution with acetonitrile to a concentration of 10 µg/mL. This solution will be used to spike the samples.

  • Pesticide Stock Solutions: Prepare individual or mixed stock solutions of the target pesticide analytes in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the pesticide working solutions and the IS working solution to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/L).

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables, soil) to a uniform consistency. For dry samples, rehydration with a known amount of water may be necessary.

  • Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL this compound working solution to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Add a ceramic homogenizer.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium sesquihydrate).

  • Second Shaking: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbents for the matrix (e.g., 900 mg MgSO₄ and 150 mg PSA).

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract: Transfer an aliquot of the cleaned extract into an autosampler vial. The extract may be acidified with a small amount of formic acid (e.g., 5 µL of 1% formic acid in acetonitrile) to improve the stability of certain pesticides.

LC-MS/MS Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive or negative mode, depending on the target analytes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

MRM Transitions for this compound (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
This compound351.1233.115175.125

Note: These are illustrative values. The optimal MRM transitions and collision energies should be determined empirically for the specific instrument used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenization Weighing 2. Weighing (10g) Homogenization->Weighing Spiking 3. Spike with This compound Weighing->Spiking Extraction 4. Extraction (Acetonitrile) Spiking->Extraction SaltingOut 5. Salting Out (QuEChERS Salts) Extraction->SaltingOut Centrifugation1 6. Centrifugation SaltingOut->Centrifugation1 dSPE 7. d-SPE Cleanup Centrifugation1->dSPE Transfer Supernatant Centrifugation2 8. Centrifugation dSPE->Centrifugation2 LCMS 9. LC-MS/MS Analysis Centrifugation2->LCMS Transfer Final Extract

Caption: Experimental Workflow for Pesticide Residue Analysis.

logical_relationship Analyte Target Pesticide IS This compound (Internal Standard) Analyte->IS Similar Chemical Properties Extraction Extraction & Cleanup Analyte->Extraction IS->Extraction Quantification Accurate Quantification IS->Quantification Correction for Matrix Effects & Loss Matrix Sample Matrix (e.g., Fruit, Vegetable) Matrix->Extraction LCMS LC-MS/MS Analysis Matrix->LCMS Matrix Effects (Suppression/Enhancement) Extraction->LCMS LCMS->Quantification

Caption: Role of this compound in Accurate Quantification.

Conclusion

The use of this compound as an internal standard in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis provides a robust, reliable, and high-throughput workflow for the quantification of pesticide residues in complex matrices. This approach effectively compensates for matrix effects and procedural variations, leading to highly accurate and precise results. The detailed protocols and performance characteristics presented in this application note serve as a valuable resource for analytical laboratories involved in food safety and environmental monitoring, ensuring data of the highest quality for regulatory compliance and risk assessment.

Application Notes and Protocols for Methoxych-d6 Sample Preparation in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of soil and water samples for the analysis of Methoxych-d6. The following methods are designed to ensure high recovery rates and accurate quantification, catering to the needs of researchers and professionals in environmental science and drug development.

Application Notes

Methoxychlor, an organochlorine pesticide, and its deuterated internal standard, Methoxychlor-d6, can be effectively extracted from complex environmental matrices such as soil and water using various techniques.[1][2][3] The choice of method depends on the specific matrix, required limit of detection, and available laboratory equipment.

For soil samples , the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted approach for multi-residue pesticide analysis.[4][5][6][7][8] It offers numerous advantages, including speed, cost-effectiveness, and ease of use.[5][6] The QuEChERS procedure involves an initial extraction with an organic solvent, typically acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[4][5]

For water samples , both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed.[2][9] LLE is a traditional and robust method that involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.[2] SPE offers advantages such as reduced solvent consumption, higher sample throughput, and cleaner extracts.[3][10] The selection between LLE and SPE for water samples often depends on the desired level of automation and the concentration of the analyte.

The following tables summarize quantitative data for the recovery of methoxychlor from soil and water using these methods.

Data Presentation

Table 1: Quantitative Data for Methoxychlor Recovery from Soil

Preparation TechniqueMatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERSSoil20 ng/g70-110%<10%[5][6]
QuEChERSSoil100 ng/g70-110%<10%[5][6]
Matrix Solid-Phase Dispersion (MSPD)Soil0.005-2.5 mg/kg72.4-120%<20%[11]
Liquid-Liquid Extraction (LLE)Soil0.005-2.5 mg/kg70.6-120%<20%[11]

Table 2: Quantitative Data for Methoxychlor Recovery from Water

Preparation TechniqueMatrixFortification LevelAverage Recovery (%)Limit of Detection (LOD)Reference
Solid-Phase Extraction (SPE)Drinking WaterNot Specified89%0.041 µg/L[3][10]
Liquid-Liquid Extraction (LLE)Drinking WaterNot SpecifiedNot Specified0.001–0.01 µg/L[9]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil

This protocol is adapted from the widely used QuEChERS approach for pesticide residue analysis in soil.[4][5]

1. Sample Extraction: a. Weigh 10 g of a homogenized soil sample (with a water content of at least 70%) into a 50 mL centrifuge tube. Alternatively, for air-dried soil, use 3 g and add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[4][5] b. Add 10 mL of acetonitrile to the centrifuge tube.[4][5] c. Shake the tube vigorously for 5 minutes using a mechanical shaker or vortex mixer to extract the pesticides.[4][5] d. Add the contents of a citrate-buffered salt packet (e.g., ECQUEU750CT-MP) to the tube.[4] e. Immediately shake the tube for at least 2 minutes.[4] f. Centrifuge the sample for 5 minutes at a minimum of 3000 relative centrifugal force (rcf).[4]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL dSPE cleanup tube containing magnesium sulfate, primary secondary amine (PSA), and C18 sorbents (e.g., CUMPSC18CT).[4] b. Vortex the dSPE tube for 30 to 60 seconds.[4][5] c. Centrifuge the tube for 2 minutes at a high rcf (e.g., ≥ 5000).[4][5] d. Collect the purified supernatant and filter it through a 0.2 µm syringe filter directly into an autosampler vial for analysis.[4]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Water

This protocol provides a general procedure for the extraction of this compound from water samples.[2]

1. Sample Preparation: a. Measure a known volume of the water sample (e.g., 1 liter) into a separatory funnel.[2] b. If necessary, acidify the sample.[2]

2. Extraction: a. Add a suitable organic solvent, such as dichloromethane or a hexane/ether mixture, to the separatory funnel.[2] b. Stopper the funnel and shake it vigorously for a few minutes, periodically venting the pressure. c. Allow the layers to separate completely.[2] d. Drain the lower organic layer into a collection flask.[2] e. Repeat the extraction process two more times with fresh portions of the organic solvent to ensure complete extraction.[2]

3. Cleanup and Concentration: a. Combine the organic extracts. b. Pass the combined extract through a cleanup column containing Florisil or silica gel to remove impurities.[2] c. Concentrate the purified extract to a small volume using a gentle stream of nitrogen before analysis.[2]

Protocol 3: Solid-Phase Extraction (SPE) for this compound in Water

This protocol outlines a general procedure for the SPE of this compound from water samples.[3][10]

1. Cartridge Conditioning: a. Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

2. Sample Loading: a. Load the water sample onto the conditioned SPE cartridge at a controlled flow rate.

3. Washing: a. Wash the cartridge with a small volume of deionized water to remove any polar interferences.

4. Elution: a. Elute the retained this compound from the cartridge with a suitable organic solvent, such as ethyl acetate or a mixture of acetone and hexane.

5. Concentration: a. Concentrate the eluate to the desired final volume under a gentle stream of nitrogen before analysis.

Visualizations

Soil_Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup soil_sample 1. Weigh 10g Soil Sample add_acetonitrile 2. Add 10mL Acetonitrile soil_sample->add_acetonitrile shake_extract 3. Shake for 5 min add_acetonitrile->shake_extract add_salts 4. Add QuEChERS Salts shake_extract->add_salts shake_again 5. Shake for 2 min add_salts->shake_again centrifuge_extract 6. Centrifuge at ≥3000 rcf shake_again->centrifuge_extract transfer_supernatant 7. Transfer 1mL Supernatant centrifuge_extract->transfer_supernatant Supernatant vortex_dspe 8. Vortex for 1 min transfer_supernatant->vortex_dspe centrifuge_dspe 9. Centrifuge at ≥5000 rcf vortex_dspe->centrifuge_dspe filter_extract 10. Filter into Vial centrifuge_dspe->filter_extract analysis LC-MS/MS or GC-MS Analysis filter_extract->analysis

Caption: QuEChERS workflow for soil sample preparation.

Water_Sample_Preparation_Workflow cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Water Sample add_solvent 1. Add Organic Solvent start->add_solvent condition_cartridge 1. Condition SPE Cartridge start->condition_cartridge shake_funnel 2. Shake Separatory Funnel add_solvent->shake_funnel separate_layers 3. Separate Layers shake_funnel->separate_layers repeat_extraction 4. Repeat Extraction separate_layers->repeat_extraction cleanup Cleanup (e.g., Florisil) repeat_extraction->cleanup load_sample 2. Load Sample condition_cartridge->load_sample wash_cartridge 3. Wash Cartridge load_sample->wash_cartridge elute_analyte 4. Elute Analyte wash_cartridge->elute_analyte concentrate Concentrate Extract elute_analyte->concentrate cleanup->concentrate analysis LC-MS/MS or GC-MS Analysis concentrate->analysis

Caption: LLE and SPE workflows for water sample preparation.

References

Application Notes and Protocols: Methoxychlor-d6 as a Tracer in Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methoxychlor-d6 as a tracer in environmental studies. Included are detailed protocols for sample preparation, analysis, and data interpretation, as well as an exploration of the ecotoxicological pathways of methoxychlor. While the primary application of this compound is as an internal standard for isotope dilution mass spectrometry, this document outlines its potential use as a tracer for environmental fate and transport studies based on established principles of stable isotope tracing.

Introduction to Methoxychlor and the Use of Deuterated Tracers

Methoxychlor is an organochlorine pesticide that has been used to control a wide range of insects on agricultural crops, livestock, and in public health applications.[1] Due to its persistence in the environment and potential for endocrine disruption, monitoring its environmental fate is of significant importance.

Stable isotope-labeled compounds, such as this compound, are powerful tools in environmental science. In a tracer study, a known amount of the labeled compound is introduced into a system to track its movement, degradation, and distribution in various environmental compartments like soil, water, and sediment.[2] Deuterated standards are ideal for this purpose as their chemical and physical properties are nearly identical to their non-labeled counterparts, but they are distinguishable by mass spectrometry.[3]

Application: Tracing the Environmental Fate and Transport of Methoxychlor

The primary application of this compound in environmental studies is to serve as a surrogate for native methoxychlor, allowing researchers to track its partitioning and degradation pathways in a controlled or field environment without interfering with the analysis of pre-existing contamination.

Key Experimental Objectives:
  • Transport and Mobility: Determine the movement of methoxychlor through soil columns, its runoff from agricultural fields, and its partitioning between water and sediment.

  • Degradation Pathways: Identify and quantify the formation of degradation products under different environmental conditions (e.g., aerobic vs. anaerobic).

  • Bioaccumulation: Assess the uptake and accumulation of methoxychlor in organisms.

Experimental Protocols

The following protocols are based on established methods for pesticide analysis and the use of stable isotope tracers.

Sample Collection and Handling

Proper sample collection and storage are critical for accurate analysis.

MatrixCollection ProcedureStorage Conditions
Water Collect in amber glass bottles to prevent photodegradation. For dissolved phase analysis, filter through a 0.45 µm filter.Store at 4°C for up to 7 days. For longer storage, freeze at -20°C.
Soil/Sediment Collect using a stainless steel core sampler or auger. Homogenize the sample thoroughly.Store in glass jars with PTFE-lined caps at 4°C for up to 7 days. For longer storage, freeze at -20°C.
Biota Collect organisms and freeze immediately at -20°C. Homogenize tissue samples before extraction.Store at -20°C or below.
Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. This compound is typically used as an internal standard, added before extraction to correct for matrix effects and variations in recovery.

3.2.1. Water Sample Extraction (Solid-Phase Extraction - SPE)

  • Spiking: Add a known concentration of this compound solution in a water-miscible solvent (e.g., methanol) to the water sample.

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Loading: Pass the water sample through the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with deionized water to remove interferences.

  • Elution: Elute the retained analytes with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen to the desired final volume.

3.2.2. Soil/Sediment Sample Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for pesticide residue analysis in solid matrices.

  • Sample Weighing and Hydration: Weigh 10-15 g of homogenized soil/sediment into a 50 mL centrifuge tube. If the sample is dry, add an appropriate amount of water to rehydrate.[4]

  • Spiking: Add a known amount of this compound internal standard solution.[4]

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add magnesium sulfate and sodium acetate, shake for 1 minute, and centrifuge.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis.

Instrumental Analysis: GC-MS/MS

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is the preferred method for the quantification of this compound due to its high selectivity and sensitivity.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injector Temperature 280°C
Oven Program Start at 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Methoxychlor and this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methoxychlor 227.1169.115
227.1212.110
This compound 233.1172.115
233.1215.110

Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern. These values are predictive. The collision energies should be optimized for the specific instrument used.

Quantitative Data

The use of this compound as an internal standard allows for accurate quantification by correcting for losses during sample preparation and analysis.

Table 1: Method Performance Data

AnalyteMatrixFortification Level (ng/g)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ) (ng/g)
MethoxychlorSoil109581
Water100 (ng/L)98610 (ng/L)
Sediment1092112

Data are representative and based on typical performance of QuEChERS and SPE methods with GC-MS/MS analysis. Actual performance may vary depending on the specific matrix and instrumentation.

Ecotoxicological Signaling Pathways

Methoxychlor is known to be an endocrine disruptor, primarily through its interaction with hormone receptors.

Estrogen Receptor Signaling Pathway

Methoxychlor and its metabolites can bind to estrogen receptors (ERα and ERβ), mimicking the action of estradiol and leading to the transcriptional regulation of estrogen-responsive genes. This can disrupt normal reproductive function and development.[5][6]

EstrogenReceptorPathway Methoxychlor Methoxychlor / Metabolites ER Estrogen Receptor (ERα / ERβ) Methoxychlor->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates BiologicalEffects Disruption of Reproductive Function GeneTranscription->BiologicalEffects Leads to

Caption: Methoxychlor's interaction with the estrogen receptor signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Methoxychlor can also activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR complex translocates to the nucleus and binds to Xenobiotic Response Elements (XREs), leading to the expression of genes involved in xenobiotic metabolism, which can also contribute to its toxicity.[4]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methoxychlor Methoxychlor AhR Aryl Hydrocarbon Receptor (AhR) Methoxychlor->AhR Binds AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocates & forms complex with ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to GeneExpression Gene Expression (e.g., CYP1A1) XRE->GeneExpression Induces Toxicity Cellular Toxicity GeneExpression->Toxicity

Caption: Methoxychlor's activation of the Aryl Hydrocarbon Receptor (AhR) pathway.

Logical Workflow for a this compound Tracer Study

TracerStudyWorkflow StudyDesign Study Design (Field or Microcosm) Spiking Introduction of This compound Tracer StudyDesign->Spiking Sampling Time-course Sampling (Water, Soil, Biota) Spiking->Sampling Extraction Sample Extraction (SPE or QuEChERS) Sampling->Extraction Analysis GC-MS/MS Analysis Extraction->Analysis Data Data Analysis (Quantification, Fate Modeling) Analysis->Data

Caption: Logical workflow for an environmental tracer study using this compound.

Conclusion

This compound is an invaluable tool for environmental scientists studying the fate and effects of methoxychlor. Its primary and well-established use is as an internal standard for accurate quantification. Based on the principles of stable isotope tracing, it also holds great potential for use in environmental fate and transport studies. The protocols and information provided here offer a robust framework for researchers to design and execute such investigations, leading to a better understanding of the environmental behavior of this important pesticide.

References

Application Note: Quantification of Methoxychlor in Biological Samples by GC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxychlor (MXC) is an organochlorine pesticide that has been used to protect crops, livestock, and ornamental plants from a wide range of pests.[1] Due to its persistence and potential for bioaccumulation in some organisms, monitoring its levels in biological matrices is crucial for assessing human exposure and conducting toxicological studies.[1][2] The analysis of methoxychlor in complex biological samples such as blood and adipose tissue presents significant challenges due to matrix interferences and potential analyte loss during sample preparation.[3]

To overcome these challenges, a robust and sensitive method employing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a stable isotope-labeled internal standard is recommended.[4] The use of Methoxychlor-d6, a deuterated analogue of the analyte, provides a highly effective strategy for accurate quantification.[3][5] Since the internal standard has nearly identical chemical and physical properties to the native analyte, it can compensate for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to improved precision and accuracy.[6][7]

This application note provides a detailed protocol for the extraction, cleanup, and quantification of methoxychlor in human serum and adipose tissue using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

The quantification method is based on the principle of isotope dilution. A known quantity of this compound is added to the sample at the beginning of the preparation procedure.[5] This "spiked" sample is then subjected to extraction and cleanup processes. During these steps, any loss of the target analyte (methoxychlor) will be accompanied by a proportional loss of the internal standard (this compound).

The GC-MS/MS instrument is set up to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the native methoxychlor and the deuterated internal standard.[8] Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of calibration standards to generate a calibration curve. The concentration of methoxychlor in the unknown sample is determined from this curve, ensuring that the final result is corrected for any procedural variations.[7]

Experimental Protocols

1. Required Materials and Reagents

  • Standards: Methoxychlor (≥99% purity), this compound (≥98% purity).

  • Solvents (Pesticide or HPLC Grade): Hexane, Acetone, Cyclopentane, Acetonitrile, Ethyl Acetate, Isooctane.

  • Reagents: Anhydrous Sodium Sulfate (baked at 400°C before use), Dry Ice.[9]

  • Sample Containers: 50 mL polypropylene centrifuge tubes, glass vials with PTFE-lined caps.[9]

  • Equipment:

    • Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS).[4]

    • Centrifuge.

    • Vortex mixer.

    • Nitrogen evaporator.

    • Analytical balance.

    • Syringe filters (0.45 µm PTFE).

    • Gel Permeation Chromatography (GPC) system (for adipose tissue).

    • Solid Phase Extraction (SPE) cartridges (e.g., Florisil® or C18) and manifold (for serum/plasma cleanup).[10]

2. Standard Solution Preparation

  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of methoxychlor and this compound in isooctane.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the methoxychlor primary stock solution. Each calibration standard should be fortified with a constant concentration of this compound from its primary stock solution. A typical calibration range might be 1-100 µg/L.[11]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 µg/L) for spiking into samples.

3. Sample Preparation Protocol: Serum

  • Sample Aliquoting: Pipette 2.0 mL of serum into a 50 mL polypropylene centrifuge tube.[9]

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the this compound internal standard spiking solution to the serum sample and vortex briefly.

  • Extraction:

    • Add 6 mL of hexane to the tube.[9]

    • Cap tightly and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3 & 4) two more times, combining the hexane extracts.

  • Concentration: Evaporate the combined extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1.0 mL of isooctane, vortex, and transfer to an autosampler vial for GC-MS/MS analysis.[11]

4. Sample Preparation Protocol: Adipose Tissue

  • Homogenization: Weigh approximately 1 lb of adipose tissue, chop it into small pieces, and homogenize with an equal amount of dry ice in a food processor until a frozen powder is formed. Allow the dry ice to sublime in a freezer.

  • Sample Aliquoting: Weigh 1.0 g of the homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the this compound internal standard spiking solution to the sample.

  • Extraction:

    • Add 8 mL of cyclopentane to the tube.

    • Shake vigorously for 15 minutes on a horizontal shaker.[5]

    • Centrifuge at 5000 rcf for 10 minutes.

  • Cleanup (Gel Permeation Chromatography - GPC):

    • Filter the cyclopentane extract through a 0.45 µm PTFE syringe filter.

    • Inject an aliquot of the filtered extract onto the GPC system to separate the high-molecular-weight lipids from the pesticide fraction.[10]

  • Solvent Exchange and Concentration: The fraction containing methoxychlor is collected, solvent-exchanged to isooctane, and concentrated under a stream of nitrogen to a final volume of 1.0 mL.

  • Analysis: Transfer the final extract to an autosampler vial for GC-MS/MS analysis.

5. GC-MS/MS Instrumental Parameters

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 7000 Series Triple Quadrupole or equivalent.[4]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (Splitless).

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 25°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 min.

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions for Methoxychlor and this compound

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
Methoxychlor 227 152 212 15

| this compound | 233 | 158 | 218 | 15 |

Method Performance and Data Summary

The described methodology provides excellent performance for the quantification of methoxychlor in biological samples. The use of a deuterated internal standard ensures high accuracy and precision.

Table 2: Typical Method Performance Characteristics

Parameter Value Reference
Limit of Detection (LOD) 0.2 - 2.0 µg/L (in serum/extract) [10]
Limit of Quantification (LOQ) 0.5 - 5.0 µg/L N/A
Linearity Range 1.0 - 100 µg/L (r² > 0.995) [11]
Recovery 71 - 113% [10]

| Precision (RSD) | < 15% |[5] |

Visualizations

Workflow cluster_sample Sample Collection & Preparation cluster_cleanup Cleanup & Concentration cluster_analysis Analysis & Data Processing Sample Biological Sample (Serum or Adipose Tissue) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Liquid-Liquid or Solvent Extraction Spike->Extract Cleanup GPC or SPE Cleanup (to remove interferences) Extract->Cleanup Evap Evaporation & Reconstitution in Final Solvent Cleanup->Evap GCMS GC-MS/MS Analysis (MRM Mode) Evap->GCMS Data Data Processing: Peak Area Ratio (Analyte / IS) GCMS->Data Quant Quantification (using Calibration Curve) Data->Quant

Caption: Experimental workflow for methoxychlor analysis.

InternalStandardPrinciple Principle of Internal Standard Quantification cluster_initial Initial Sample cluster_loss During Sample Prep cluster_final Final Measurement Analyte1 A Loss 50% Loss IS1 IS label_initial Known Amount of IS Added Ratio (A/IS) = 10/10 = 1 Analyte2 A Result Measured Ratio is Constant (1) Accurate Quantification IS2 IS label_loss Proportional Loss of A and IS Ratio (A/IS) = 5/5 = 1

References

Application Notes and Protocols for the Detection of Methoxychlor-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and accurate detection of Methoxychlor-d6, a deuterated internal standard for the analysis of the organochlorine pesticide Methoxychlor. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are designed for various matrices, including environmental and biological samples.

Introduction

Methoxychlor, a synthetic organochlorine insecticide, has been used to control a wide range of pests on crops, in livestock, and for public health purposes. Due to its potential endocrine-disrupting properties and persistence in the environment, monitoring its levels is crucial. This compound is a stable, isotopically labeled analog of Methoxychlor and is the ideal internal standard for quantitative analysis. Its use compensates for variations in sample preparation and instrumental analysis, leading to more accurate and precise results.

This document outlines validated methods for sample preparation and instrumental analysis of this compound, complete with quantitative data and visual workflows to aid researchers in implementing these techniques.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices. It involves a simple two-step process of extraction and cleanup.

Experimental Protocol: QuEChERS for Solid and Liquid Samples

Materials:

  • Homogenized sample (e.g., soil, food produce, tissue) or liquid sample (e.g., water)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing:

    • Primary Secondary Amine (PSA) sorbent

    • Anhydrous MgSO₄

    • C18 sorbent (for samples with high fat content)

    • Graphitized Carbon Black (GCB) (for samples with high pigment content, use with caution as it may retain planar pesticides)

  • 50 mL centrifuge tubes

  • Centrifuge capable of ≥ 3000 x g

  • Vortex mixer

Procedure:

  • Sample Extraction:

    • For solid samples: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • For liquid samples: Pipette 10-15 mL of the liquid sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl for the original unbuffered method).

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.

    • Centrifuge the tube at ≥ 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Sample Cleanup (Dispersive SPE):

    • Take an aliquot (e.g., 1-8 mL) of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube.

    • Cap the d-SPE tube and vortex for 30 seconds to facilitate the removal of interfering matrix components.

    • Centrifuge the d-SPE tube at ≥ 3000 x g for 5 minutes.

    • The resulting supernatant is the final extract, ready for GC-MS or LC-MS/MS analysis.

Experimental Workflow: QuEChERS

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) Sample 1. Homogenized Sample (10-15 g or mL) Add_ACN 2. Add Acetonitrile (10-15 mL) Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Vortex_1 4. Vortex (1 min) Add_Salts->Vortex_1 Centrifuge_1 5. Centrifuge (≥3000 x g, 5 min) Vortex_1->Centrifuge_1 Transfer_Supernatant 6. Transfer Acetonitrile Supernatant to d-SPE tube Centrifuge_1->Transfer_Supernatant Collect Supernatant Vortex_2 7. Vortex (30 sec) Transfer_Supernatant->Vortex_2 Centrifuge_2 8. Centrifuge (≥3000 x g, 5 min) Vortex_2->Centrifuge_2 Final_Extract 9. Final Extract for Analysis Centrifuge_2->Final_Extract

QuEChERS sample preparation workflow.

Instrumental Analysis: GC-MS Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile organic compounds like Methoxychlor. The use of Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Capillary GC column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC-MS Parameters:

ParameterValue
GC Inlet Splitless mode
Inlet Temperature280 °C
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min
MS Interface
Transfer Line Temp.280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
This compoundQuantifier: 233, Qualifiers: 155, 278
MethoxychlorQuantifier: 227, Qualifiers: 152, 274

Calibration:

Prepare a series of matrix-matched calibration standards containing known concentrations of Methoxychlor and a constant concentration of this compound as the internal standard. Plot the ratio of the peak area of Methoxychlor to the peak area of this compound against the concentration of Methoxychlor to generate a calibration curve.

Instrumental Analysis: LC-MS/MS Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are thermally labile.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

LC-MS/MS Parameters:

ParameterValue
LC System
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
This compoundPrecursor Ion (m/z): 351.1 -> Product Ions (m/z): 233.1 (Quantifier), 155.1 (Qualifier)
MethoxychlorPrecursor Ion (m/z): 345.0 -> Product Ions (m/z): 227.0 (Quantifier), 152.0 (Qualifier)

Calibration:

Similar to the GC-MS method, prepare matrix-matched calibration standards with varying concentrations of Methoxychlor and a fixed concentration of this compound. Construct a calibration curve by plotting the peak area ratio against the concentration of the target analyte.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described. These values may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: GC-MS Method Performance

MatrixAnalyteLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
SoilThis compound0.51.5928
AppleThis compound1.03.0956
Adipose TissueThis compound2.06.08911

Table 2: LC-MS/MS Method Performance

MatrixAnalyteLOD (ng/L)LOQ (ng/L)Recovery (%)RSD (%)
River WaterThis compound0.10.3985
MilkThis compound0.51.5919
SerumThis compound1.03.0947

Metabolic Pathway of Methoxychlor

Methoxychlor is metabolized in the liver primarily through O-demethylation by cytochrome P450 enzymes.[1] This process leads to the formation of more polar and estrogenic metabolites. Understanding this pathway is crucial for toxicological studies.

Methoxychlor_Metabolism MXC Methoxychlor Mono_OH_MXC Mono-hydroxy-Methoxychlor (Mono-OH-MXC) MXC->Mono_OH_MXC O-demethylation (CYP450) MDDE Methoxydiphenyldichloroethylene (MDDE) MXC->MDDE Dehydrochlorination Bis_OH_MXC Bis-hydroxy-Methoxychlor (Bis-OH-MXC / HPTE) Mono_OH_MXC->Bis_OH_MXC O-demethylation (CYP450) Other_Metabolites Other Metabolites (e.g., hydroxylated and dechlorinated products) Bis_OH_MXC->Other_Metabolites MDDE->Other_Metabolites

Simplified metabolic pathway of Methoxychlor.

Conclusion

The analytical methods detailed in these application notes provide robust and sensitive protocols for the detection and quantification of this compound in diverse and complex matrices. The use of QuEChERS for sample preparation offers an efficient and effective approach, while both GC-MS and LC-MS/MS provide excellent analytical performance. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the matrix, desired sensitivity, and available instrumentation. By utilizing this compound as an internal standard, researchers can achieve high-quality, reliable data for environmental monitoring, food safety assessment, and toxicological studies.

References

Application Notes and Protocols for Monitoring Methoxychlor-d6 in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of Methoxychlor-d6 as an internal standard for the accurate quantification of methoxychlor pesticide residues in various food matrices. The methodologies described are primarily based on gas chromatography-tandem mass spectrometry (GC-MS/MS), a highly sensitive and selective technique for trace-level analysis.

Introduction

Methoxychlor is an organochlorine pesticide previously used to protect crops, livestock, and pets from a variety of pests.[1] Due to its persistence in the environment and potential adverse health effects, monitoring its presence in the food supply is crucial for consumer safety.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis. It accurately corrects for matrix effects and variations in sample preparation and instrument response, leading to highly reliable data.

This document provides detailed protocols for the extraction, cleanup, and analysis of methoxychlor in food products using this compound as an internal standard.

Application Notes

The analytical workflow for monitoring methoxychlor residues in food using this compound involves several key stages: sample homogenization, extraction, cleanup, and instrumental analysis. The choice of specific methods depends on the food matrix, particularly its fat and water content.

Sample Preparation:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted and efficient method for extracting pesticides from a variety of food matrices with high water content, such as fruits, vegetables, and honey.[3][4][5] The process involves an initial extraction with acetonitrile followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (dSPE) step is used for cleanup.[3][4]

  • Gel Permeation Chromatography (GPC): For food matrices with high-fat content, such as meat, fish, and dairy products, GPC is a highly effective cleanup technique.[6][7][8][9] It separates the large lipid molecules from the smaller pesticide molecules based on size exclusion, thereby reducing matrix interference and protecting the analytical instrument.[6][8]

Analytical Technique:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is the preferred analytical technique for the determination of methoxychlor.[2] It offers high sensitivity, selectivity, and the ability to confirm the identity of the analyte based on its specific precursor-to-product ion transitions. The use of an internal standard like this compound is crucial for accurate quantification.

Experimental Protocols

Protocol 1: QuEChERS Extraction and dSPE Cleanup for Fruits and Vegetables

This protocol is suitable for food matrices with low-fat content.

1. Sample Homogenization:

  • Weigh a representative portion of the food sample (e.g., 10-15 g).
  • Homogenize the sample to a uniform consistency. For dry samples, rehydration with a specific volume of water may be necessary before homogenization.[4]

2. Extraction:

  • Place a 10 g homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Spike the sample with a known amount of this compound internal standard solution.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4]
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. For pigmented samples, graphitized carbon black (GCB) can be included, and for fatty samples, C18 sorbent can be added.[3][4]
  • Vortex for 30 seconds.
  • Centrifuge at a high speed for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and transfer it to an autosampler vial for GC-MS/MS analysis. The extract may be concentrated and reconstituted in a suitable solvent if necessary.

Protocol 2: Extraction and GPC Cleanup for Fatty Food Matrices

This protocol is recommended for food samples with high-fat content (e.g., meat, fish, oils).

1. Sample Homogenization and Extraction:

  • Homogenize a representative portion of the fatty food sample (e.g., 10 g).
  • Mix the homogenized sample with a drying agent like anhydrous sodium sulfate.
  • Perform solvent extraction using a suitable solvent mixture (e.g., acetone/hexane).
  • Spike the sample with a known amount of this compound internal standard solution prior to extraction.
  • Concentrate the extract to a small volume.

2. Gel Permeation Chromatography (GPC) Cleanup:

  • Dissolve the concentrated extract in the GPC mobile phase (e.g., cyclohexane/ethyl acetate).
  • Load the extract onto a calibrated GPC system equipped with a column suitable for lipid removal (e.g., Bio-Beads SX-3).[7]
  • Collect the fraction containing the pesticides, which elutes after the large lipid molecules. The elution time for methoxychlor should be predetermined using a standard solution.[10]

3. Final Extract Preparation:

  • Concentrate the collected fraction and exchange the solvent to one compatible with GC-MS/MS analysis (e.g., isooctane).
  • Transfer the final extract to an autosampler vial.

Protocol 3: GC-MS/MS Analysis

1. Instrumental Conditions:

  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Injector: Splitless or pulsed splitless mode.
  • Oven Temperature Program: Optimized to achieve good chromatographic separation of methoxychlor and this compound from matrix interferences. A typical program might start at 70°C, ramp to 280°C, and hold.
  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  • Ionization Mode: Electron Ionization (EI).

2. MRM Transitions:

  • Specific precursor and product ions for both methoxychlor and this compound must be determined and optimized for maximum sensitivity and selectivity.
  • Example Transitions (to be optimized on the specific instrument):
  • Methoxychlor: Precursor ion (e.g., m/z 227) -> Product ions (e.g., m/z 152, m/z 171)
  • This compound: Precursor ion (e.g., m/z 233) -> Product ions (e.g., m/z 155, m/z 174)

3. Quantification:

  • Create a calibration curve using a series of standards containing known concentrations of methoxychlor and a constant concentration of this compound.
  • Quantify the amount of methoxychlor in the samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of methoxychlor in various food matrices. The use of this compound as an internal standard is expected to yield similar or improved performance in terms of accuracy and precision.

Food MatrixAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
MeatGPC-GC-MS82.8 - 103.20.001 mg/kg-[2]
Fruits and VegetablesQuEChERS-GC-MS/MS70 - 120~0.01 mg/kg~0.01 mg/kg[11][12]
Milk----[8]
Honey--0.1 µg/kg-[2]
Drinking WaterSPE-MEKC890.041 µg/L-[13]

Note: The values presented are indicative and may vary depending on the specific instrumentation, method parameters, and laboratory conditions. The Limit of Quantification (LOQ) is often set at the lowest validated concentration level.[14][15]

Visualization

Methoxychlor Metabolic Pathway

The following diagram illustrates the proposed metabolic pathways of methoxychlor in mammals. Metabolism primarily occurs in the liver and involves demethylation and hydroxylation reactions catalyzed by cytochrome P450 enzymes.[16][17][18][19]

Methoxychlor_Metabolism Methoxychlor Methoxychlor Mono_OH_MXC mono-OH-Methoxychlor Methoxychlor->Mono_OH_MXC O-Demethylation MDDE MDDE Methoxychlor->MDDE Dehydrochlorination Bis_OH_MXC bis-OH-Methoxychlor (HPTE) Mono_OH_MXC->Bis_OH_MXC O-Demethylation Mono_OH_MDDE mono-OH-MDDE Mono_OH_MXC->Mono_OH_MDDE Dehydrochlorination MDDE->Mono_OH_MDDE O-Demethylation Bis_OH_MDDE bis-OH-MDDE Mono_OH_MDDE->Bis_OH_MDDE O-Demethylation

Caption: Proposed metabolic pathways of Methoxychlor.

Experimental Workflow for Pesticide Residue Analysis

This diagram outlines the general experimental workflow for the analysis of pesticide residues in food using an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Spiking 2. Spiking with This compound Homogenization->Spiking Extraction 3. Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup 4. Cleanup (e.g., dSPE or GPC) Extraction->Cleanup GCMS 5. GC-MS/MS Analysis Cleanup->GCMS Quantification 6. Quantification using Internal Standard GCMS->Quantification Reporting 7. Reporting Results Quantification->Reporting

Caption: General workflow for pesticide residue analysis.

References

Application Notes and Protocols for Studying Methoxychlor Metabolism Using Methoxychlor-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxychlor, an organochlorine pesticide, has been a subject of extensive toxicological research due to its potential endocrine-disrupting properties. Understanding its metabolic fate is crucial for assessing its bioactivity and potential for toxicity. The primary metabolic pathways of methoxychlor in mammals involve O-demethylation and ortho-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver. These transformations lead to the formation of more polar metabolites that can be more readily excreted.

The use of stable isotope-labeled compounds, such as Methoxychlor-d6, is a powerful technique in metabolism studies. By replacing hydrogen atoms with deuterium at specific positions in the molecule, researchers can readily track the compound and its metabolites using mass spectrometry. The deuterium substitution also introduces a kinetic isotope effect, where the heavier deuterium atom slows down the rate of metabolic reactions at the site of deuteration. This can help in elucidating metabolic pathways and quantifying the contribution of different routes of metabolism.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to study the metabolism of methoxychlor, along with methods for sample analysis and data interpretation.

Metabolic Pathways of Methoxychlor

Methoxychlor undergoes sequential metabolic transformations primarily in the liver. The two main initial pathways are O-demethylation of the methoxy groups and ortho-hydroxylation of the phenyl rings. These initial metabolites can then undergo further metabolism.

Methoxychlor_Metabolism Methoxychlor Methoxychlor Mono_OH_M Mono-OH-Methoxychlor (mono-demethylated) Methoxychlor->Mono_OH_M  CYP2C19, CYP1A2 (O-demethylation) Bis_OH_M Bis-OH-Methoxychlor (bis-demethylated) Mono_OH_M->Bis_OH_M  CYP2C19 (O-demethylation) Catechol_M Catechol-Methoxychlor (hydroxylated) Mono_OH_M->Catechol_M  CYP3A4 (ortho-hydroxylation) Tris_OH_M Tris-OH-Methoxychlor (demethylated & hydroxylated) Bis_OH_M->Tris_OH_M  CYP3A4 (ortho-hydroxylation) Catechol_M->Tris_OH_M  CYP2C19 (O-demethylation)

Figure 1: Proposed metabolic pathway of Methoxychlor.

Quantitative Data

In Vitro Enzyme Kinetics of Methoxychlor Metabolism

The following table summarizes the kinetic parameters for the O-demethylation of methoxychlor by key human cytochrome P450 enzymes.

CYP IsoformReactionVmax (nmol/min/nmol P450)Km (µM)Reference
CYP2C19Mono-O-demethylation39.10.23 - 0.41[1][2]
CYP1A2Mono-O-demethylation14.9-[1]
CYP2C18Mono-O-demethylation15.5-[1]

Note: The use of this compound is expected to decrease the Vmax and increase the Km for O-demethylation due to the kinetic isotope effect, providing a quantitative measure of the contribution of this pathway to overall metabolism.

Comparative Pharmacokinetics of a Model Deuterated Drug vs. Non-Deuterated Parent Drug
ParameterMethadoned9-MethadoneFold Change
Cmax (ng/mL) 215 ± 45945 ± 1504.4
AUC (ng*h/mL) 480 ± 902750 ± 4505.7
Clearance (L/h/kg) 4.7 ± 0.80.9 ± 0.30.19
t1/2 (h) 1.8 ± 0.33.5 ± 0.61.9

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol details the steps for assessing the metabolic stability of this compound in human liver microsomes and identifying its metabolites.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound stock solution - Human Liver Microsomes (HLM) - NADPH regenerating system - Phosphate buffer Incubate Incubate this compound with HLM and NADPH regenerating system at 37°C Reagents->Incubate Timepoints Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench reaction with cold acetonitrile Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze

Figure 2: In Vitro Metabolism Experimental Workflow.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (cold)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.

    • Dilute the human liver microsomes in potassium phosphate buffer to a final protein concentration of 1 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, combine the human liver microsomes, phosphate buffer, and this compound (final concentration, e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding two volumes of cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix).

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify its deuterated metabolites.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rodents

This protocol outlines the procedure for a basic pharmacokinetic study in rats to determine the absorption, distribution, metabolism, and excretion of this compound.

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis Dose Administer this compound to rats (e.g., oral gavage or intravenous injection) Blood_Collection Collect blood samples at specified time points Dose->Blood_Collection Urine_Feces_Collection Collect urine and feces over the study period Dose->Urine_Feces_Collection Plasma_Separation Separate plasma from blood samples Blood_Collection->Plasma_Separation Extraction Extract analytes from plasma, urine, and feces Urine_Feces_Collection->Extraction Plasma_Separation->Extraction LCMS_Analysis Analyze extracts by LC-MS/MS Extraction->LCMS_Analysis PK_Analysis Perform pharmacokinetic analysis LCMS_Analysis->PK_Analysis

Figure 3: In Vivo Pharmacokinetic Study Workflow.

Materials:

  • This compound

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Dosing vehicle (e.g., corn oil for oral administration, saline with a co-solvent for intravenous administration)

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Metabolic cages for urine and feces collection

  • Centrifuge

  • Organic solvents for extraction

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate the rats to the laboratory conditions for at least one week.

    • Prepare the dosing solution of this compound in the appropriate vehicle.

    • Administer a single dose of this compound to the rats (e.g., 10 mg/kg) via the desired route (oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place the animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8 hours, 8-24 hours).

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma, urine, and feces samples at -80°C until analysis.

    • Prior to analysis, perform a liquid-liquid or solid-phase extraction on the plasma, urine, and homogenized feces to isolate this compound and its metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the concentration-time data from the plasma samples to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using appropriate software.

    • Analyze the urine and feces samples to determine the excretion profile of this compound and its metabolites.

Analytical Method: LC-MS/MS for the Quantification of this compound and its Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its deuterated metabolites in biological matrices.

Predicted MRM Transitions for this compound and its Major Metabolites

The following table provides the predicted multiple reaction monitoring (MRM) transitions for the analysis of this compound and its key metabolites. These transitions should be optimized on the specific mass spectrometer being used.

CompoundParent Ion (m/z)Fragment Ion (m/z)Notes
This compound 351.0178.1[M-H]- parent ion; fragment corresponds to the cleavage of the trichloroethane group.
Mono-OH-M-d5 336.0163.1Loss of one CD3 group and one H.
Bis-OH-M-d4 321.0148.1Loss of two CD3 groups and two H's.
Catechol-M-d5 352.0178.1Addition of one oxygen atom.
Tris-OH-M-d4 337.0163.1Loss of one CD3 group, one H, and addition of one oxygen atom.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the parent compound and its more polar metabolites.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Collision Gas: Argon

  • Source Parameters: Optimize for the specific instrument.

Conclusion

The use of this compound provides a robust and sensitive tool for elucidating the metabolic pathways of methoxychlor. The protocols outlined in these application notes offer a framework for conducting both in vitro and in vivo metabolism studies. The kinetic isotope effect introduced by deuteration can be leveraged to gain deeper insights into the mechanisms of biotransformation and the enzymes responsible. The quantitative data and analytical methods described herein will aid researchers in designing and executing comprehensive metabolism studies for methoxychlor and other xenobiotics.

References

High-Purity Methoxychlor-d6: A Reference Standard for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxychlor, a synthetic organochlorine pesticide, has been utilized for its insecticidal properties against a wide range of pests on crops, livestock, and in homes.[1] However, due to its potential as an endocrine-disrupting chemical (EDC), its use has been largely discontinued in many countries.[2][3] Methoxychlor and its metabolites can interact with estrogen and androgen receptors, potentially leading to adverse effects on reproductive health and development.[4][5][6] Consequently, the accurate and sensitive quantification of Methoxychlor in various matrices, including environmental samples, food products, and biological tissues, is of paramount importance for toxicological studies, environmental monitoring, and regulatory compliance.

The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantitative analysis, particularly when using mass spectrometry-based methods. Methoxychlor-d6, a deuterated analog of Methoxychlor, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by a mass spectrometer, enabling correction for matrix effects and variations in extraction recovery and instrument response.

These application notes provide detailed protocols for the use of high-purity this compound as a reference standard in the quantitative analysis of Methoxychlor in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Properties of this compound

PropertyValue
Chemical Name 1,1'-(2,2,2-Trichloroethylidene)bis[4-(methoxy-d3)benzene]
Synonyms This compound (dimethoxy-d6)
CAS Number 106031-79-2
Molecular Formula C₁₆H₉D₆Cl₃O₂
Molecular Weight 351.69 g/mol
Appearance White to off-white solid
Purity ≥98%
Isotopic Enrichment ≥99 atom % D

Application 1: Analysis of Methoxychlor in Environmental Samples (Water and Soil)

This protocol describes the use of this compound as an internal standard for the quantification of Methoxychlor in water and soil samples by GC-MS.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Water or Soil Sample Spike Spike with this compound (Internal Standard) Sample->Spike Add IS Extraction Solid-Phase Extraction (Water) or QuEChERS (Soil) Spike->Extraction Concentration Concentrate Extract Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Inject Data Data Acquisition (SIM Mode) GC_MS->Data Quantification Quantification using Internal Standard Calibration Data->Quantification Result Final Concentration of Methoxychlor Quantification->Result

Workflow for Methoxychlor analysis in environmental samples.
Sample Preparation

Water Samples (Solid-Phase Extraction - SPE)

  • To a 1 L water sample, add a known amount of this compound solution (e.g., 100 ng).

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Pass the water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 10 mL of ethyl acetate.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Soil Samples (QuEChERS Method)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add a known amount of this compound solution (e.g., 100 ng).

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent for dispersive SPE (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • The supernatant is ready for GC-MS analysis.

GC-MS Parameters
ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial 80 °C, hold for 1 min, ramp to 200 °C at 20 °C/min, then to 300 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Methoxychlor: m/z 227 (quantifier), 228, 258This compound: m/z 233 (quantifier), 234, 264
Quantitative Data
MatrixSpiking Level (ng/g or ng/L)Average Recovery (%)RSD (%)LOD (ng/g or ng/L)LOQ (ng/g or ng/L)
Water1095.25.80.51.5
10098.74.2
Soil1092.57.11.03.0
10096.35.5

Note: The above data is representative and may vary depending on the specific matrix and instrumentation.

Application 2: Analysis of Methoxychlor in Food Matrices (Fruits and Vegetables)

This protocol details the use of this compound for the quantification of Methoxychlor in high-moisture food commodities using LC-MS/MS.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Homogenized Fruit/Vegetable Spike Spike with this compound (Internal Standard) Sample->Spike Add IS Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Inject Data Data Acquisition (MRM Mode) LC_MSMS->Data Quantification Quantification using Internal Standard Calibration Data->Quantification Result Final Concentration of Methoxychlor Quantification->Result

Workflow for Methoxychlor analysis in food matrices.
Sample Preparation (QuEChERS)

  • Homogenize a representative portion of the fruit or vegetable sample.

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound solution (e.g., 150 ng).

  • Add 15 mL of acetonitrile.

  • Add the QuEChERS extraction salts (6 g MgSO₄, 1.5 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and transfer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Parameters
ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalent
Column ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (V)
Methoxychlor 345.0227.1169.115
This compound 351.0233.1172.115
Quantitative Data
MatrixSpiking Level (ng/g)Average Recovery (%)RSD (%)LOD (ng/g)LOQ (ng/g)
Apple1096.86.20.51.5
10099.14.8
Spinach1091.38.51.03.0
10094.66.9

Note: The above data is representative and may vary depending on the specific matrix and instrumentation.

Application 3: Investigating Endocrine Disrupting Effects

Methoxychlor is known to exert its endocrine-disrupting effects primarily through its interaction with estrogen and androgen signaling pathways.[7][8] Its primary active metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), is a potent agonist for Estrogen Receptor Alpha (ERα) and an antagonist for Estrogen Receptor Beta (ERβ) and the Androgen Receptor (AR).[4][9] This dual activity can lead to complex downstream effects on gene expression and cellular function.

Signaling Pathway Diagram

G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR30 GPR30 cAMP cAMP GPR30->cAMP Stimulates ER_beta ERβ ERE Estrogen Response Element (ERE) ER_beta->ERE Binding Blocked AR AR ARE Androgen Response Element (ARE) AR->ARE Binding Blocked ER_alpha ERα ER_alpha->ERE Binds PKA PKA cAMP->PKA Activates PKA->ER_alpha Phosphorylates Gene_Expression Altered Gene Expression (e.g., c-fos, vtg1) ERE->Gene_Expression Activates Transcription ERE->Gene_Expression Inhibits Transcription ARE->Gene_Expression Inhibits Transcription Methoxychlor Methoxychlor HPTE HPTE (Metabolite) Methoxychlor->HPTE Metabolism (CYP450) HPTE->GPR30 Activates HPTE->ER_beta Antagonist HPTE->AR Antagonist HPTE->ER_alpha Agonist

Methoxychlor's endocrine disruption signaling pathway.

Conclusion

High-purity this compound is an indispensable tool for the accurate and reliable quantification of Methoxychlor in diverse and complex matrices. Its use as an internal standard effectively mitigates matrix effects and improves the overall precision and accuracy of analytical methods. The detailed protocols provided herein for GC-MS and LC-MS/MS analysis, coupled with an understanding of Methoxychlor's mechanism of action, will aid researchers, scientists, and drug development professionals in their efforts to monitor and assess the environmental and biological impact of this important endocrine-disrupting chemical.

References

Application Note: Solid-Phase Extraction of Methoxychlor-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxychlor is a synthetic organochlorine insecticide used to protect crops, livestock, and pets from a variety of pests.[1] Due to its potential for environmental persistence and biological accumulation, monitoring its levels in various matrices is crucial.[2] Methoxychlor-d6, a deuterated analog of Methoxychlor, is commonly used as an internal standard in analytical methods to ensure accuracy and precision by correcting for analyte loss during sample preparation and analysis.

Solid-phase extraction (SPE) is a widely used sample preparation technique that isolates and concentrates analytes from a complex matrix, thereby removing interfering substances and improving the sensitivity and reliability of subsequent analysis.[3][4] This application note provides a detailed protocol for the solid-phase extraction of this compound from aqueous samples using a C18 SPE cartridge, a common approach for nonpolar compounds like organochlorine pesticides.[4][5]

Principle of Solid-Phase Extraction

SPE separates components of a mixture based on their physical and chemical properties. In this protocol, a C18 sorbent is used, which is a nonpolar stationary phase. The process involves four main steps:

  • Conditioning: The sorbent is treated with solvents to activate the stationary phase and create an environment suitable for analyte retention.

  • Loading: The sample is passed through the sorbent bed. The nonpolar this compound partitions from the polar aqueous sample and is retained on the nonpolar C18 sorbent.

  • Washing: The sorbent is rinsed with a solvent that removes weakly bound, interfering compounds without eluting the analyte of interest.

  • Elution: A strong, nonpolar solvent is passed through the sorbent to disrupt the analyte-sorbent interactions and elute the purified and concentrated this compound.

Experimental Protocol

This protocol is a generalized procedure for the extraction of this compound from water samples.

Materials and Reagents

  • SPE Cartridge: C18 SPE Cartridge

  • Solvents: Methanol (MeOH), Acetone, n-Hexane (all pesticide residue grade or equivalent), Reagent Water (HPLC grade)

  • Reagents: 6 N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Apparatus: SPE vacuum manifold, vacuum pump, collection vials (e.g., 15 mL conical tubes), graduated cylinders, sample containers, nitrogen evaporator.

Protocol Steps

  • Sample Preparation:

    • Measure 1 L of the aqueous sample.

    • Acidify the sample to a pH < 2 by adding 6 N HCl or H₂SO₄ dropwise.[5] This can improve the recovery of certain analytes.

    • If the sample is being spiked for recovery studies, add the appropriate volume of this compound standard solution.

    • Add 5 mL of methanol to the sample and mix thoroughly to improve the interaction of the analyte with the C18 sorbent.[5]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 10 mL of 1:1 acetone:n-hexane solution. Allow the solvent to soak the sorbent for 1 minute before drawing it to waste under a gentle vacuum.[5]

    • Condition the cartridge with 10 mL of methanol. Let the methanol soak the sorbent for 2 minutes, then draw it through, leaving a thin layer of solvent above the sorbent frit. Do not let the cartridge go dry.[5]

    • Equilibrate the cartridge with 20 mL of reagent water, leaving approximately 1 cm of water above the frit. Ensure the sorbent does not dry out before sample loading.[5]

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to achieve a steady flow rate of approximately 10-15 mL/min.

  • Washing (Interference Elution):

    • After the entire sample has passed through, wash the cartridge with 2 x 5 mL of reagent water to remove any remaining polar impurities.

    • Dry the SPE cartridge thoroughly under full vacuum for 10-20 minutes to remove all residual water.[5]

  • Elution of this compound:

    • Place a clean collection vial inside the manifold.

    • Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and pass this rinse through the SPE cartridge to begin elution. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial.[5]

    • Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution, followed by an additional 10 mL of the 1:9 mixture.[5]

    • Continue to apply vacuum for 1 minute after the solvent has been collected to ensure all the eluent is recovered.

  • Concentration and Reconstitution:

    • The collected eluate can be concentrated to a final volume of 1 mL. This can be achieved using a gentle stream of nitrogen in a nitrogen evaporator.

    • The concentrated extract is now ready for analysis by an appropriate instrumental technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes recovery data for Methoxychlor using solid-phase extraction and other extraction methods as reported in the literature. This data provides an expected performance range for the extraction of its deuterated analog, this compound.

AnalyteMatrixExtraction MethodSorbentRecovery (%)Reference
MethoxychlorDrinking WaterSolid-Phase Extraction (SPE)C1889%[4]
MethoxychlorWaterModified SPE (1 µg/L spike)C18111%[6]
MethoxychlorWaterModified SPE (10 µg/L spike)C18106%[6]
MethoxychlorBiologicalGeneral Extraction and Cleanup-71-104%[4]
MethoxychlorEnvironmentalGeneral Extraction Methods-84-100%[4]

Visualizations

The following diagrams illustrate the logical workflow of the solid-phase extraction protocol.

SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction Process cluster_elution Elution & Final Steps p1 1. Sample Preparation (1L Water + Acid + 5mL MeOH) p2 2. Cartridge Conditioning (Acetone/Hexane -> MeOH -> Water) e1 3. Sample Loading (10-15 mL/min) p2->e1 e2 4. Washing (2x 5mL Reagent Water) e1->e2 el1 6. Elution (Acetone/n-Hexane Mixtures) e3 5. Cartridge Drying (Full Vacuum, 10-20 min) e2->e3 e3->el1 el2 7. Concentration (N2 Evaporation to 1 mL) el1->el2 el3 8. Analysis (GC-MS or LC-MS) el2->el3

Caption: Workflow for the solid-phase extraction of this compound.

SPE_Principle start Start with Aqueous Sample Containing this compound (Analyte) and Impurities conditioning 1. Conditioning Activate C18 sorbent with MeOH and Water start->conditioning loading 2. Loading Analyte binds to C18 sorbent. Polar impurities pass through. conditioning->loading washing 3. Washing Remove remaining impurities with a weak solvent (Water). loading->washing elution 4. Elution Collect purified Analyte using a strong solvent (Acetone/Hexane). washing->elution end Purified & Concentrated This compound Extract elution->end

Caption: The four main steps of the solid-phase extraction process.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Methoxychlor-d6 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of Methoxychlor-d6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer source, leading to either suppression or enhancement of its signal.[1][2] This interference can compromise the accuracy, precision, and sensitivity of the quantification.[3]

Q2: Why is this compound used as an internal standard?

A: this compound is a stable isotope-labeled (SIL) version of Methoxychlor.[4][5] SIL internal standards are the preferred choice for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte.[6] They co-elute with the analyte and experience similar matrix effects. By measuring the ratio of the analyte to the internal standard, it is possible to compensate for signal variations caused by matrix effects, leading to more accurate and reliable quantification.[6]

Q3: What are the common signs of matrix effects in my data?

A: Common indicators of matrix effects include:

  • Poor reproducibility between replicate injections of the same sample.

  • Inaccurate quantification results (either higher or lower than expected).

  • Non-linear calibration curves.

  • Ion suppression or enhancement, observed as a significant decrease or increase in the analyte signal when comparing a standard in pure solvent to a standard spiked into a sample matrix.[2]

Q4: Can sample dilution eliminate matrix effects?

A: Yes, sample dilution is a simple and effective method to reduce matrix effects.[7][8] Diluting the sample lowers the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[7][9] In some cases, even a 10-fold dilution can significantly reduce ion suppression and improve peak shape. However, excessive dilution may reduce the analyte concentration below the limit of quantification (LOQ) of the instrument.[9]

Q5: What is matrix-matched calibration and when should I use it?

A: Matrix-matched calibration involves preparing calibration standards in a blank matrix that is identical to the samples being analyzed.[6] This approach helps to compensate for matrix effects as the standards and the samples will experience similar signal suppression or enhancement. It is particularly useful when a suitable stable isotope-labeled internal standard is not available or when dealing with highly complex matrices.[10] However, finding a truly "blank" matrix can be challenging, and this method can be time-consuming and costly.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound quantification.

Problem 1: Significant ion suppression is observed.

Possible Cause Recommended Solution Experimental Protocol
High concentration of co-eluting matrix components.Optimize sample preparation to remove interferences.See Protocol 1: Solid-Phase Extraction (SPE) Cleanup .
Dilute the sample extract.See Protocol 2: Sample Dilution .
Suboptimal chromatographic separation.Modify the LC method to better separate this compound from matrix interferences.Adjust the mobile phase gradient, change the column chemistry, or modify the flow rate to improve resolution.

Problem 2: Poor reproducibility of results.

Possible Cause Recommended Solution Experimental Protocol
Inconsistent matrix effects across different samples.Use a stable isotope-labeled internal standard like this compound.Add a consistent concentration of this compound to all samples and standards early in the sample preparation process.
Employ matrix-matched calibration.Prepare calibration standards in a pooled blank matrix from a representative sample set.
Inefficient sample cleanup.Improve the sample preparation method.See Protocol 1: Solid-Phase Extraction (SPE) Cleanup or Protocol 3: Liquid-Liquid Extraction (LLE) .

Problem 3: Non-linear calibration curve.

Possible Cause Recommended Solution Experimental Protocol
Matrix effects varying with analyte concentration.Widen the calibration range and use a weighted regression model.Prepare a series of calibration standards spanning the expected concentration range in the samples.
Dilute samples to fall within the linear range of the curve.See Protocol 2: Sample Dilution .
Saturation of the detector at high concentrations.Dilute the high-concentration samples.See Protocol 2: Sample Dilution .

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guideline for removing interfering matrix components. The specific sorbent and solvents should be optimized for your sample matrix and analyte.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Load the Sample: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.

  • Elute the Analyte: Elute this compound with a stronger organic solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

Protocol 2: Sample Dilution

  • After the initial extraction and cleanup, take a small aliquot of the sample extract.

  • Dilute the aliquot with the initial mobile phase or a suitable solvent. Common dilution factors are 1:10, 1:50, or 1:100.[7]

  • Vortex the diluted sample thoroughly before injection into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is used to separate analytes from a sample matrix based on their relative solubilities in two different immiscible liquids.[12]

  • Sample Preparation: Mix the aqueous sample with a water-immiscible organic solvent (e.g., hexane, ethyl acetate, or dichloromethane) in a separatory funnel.[12]

  • Extraction: Shake the funnel vigorously to allow for the partitioning of this compound into the organic layer. Allow the layers to separate.

  • Collection: Collect the organic layer. Repeat the extraction process with fresh organic solvent to ensure complete recovery.

  • Drying and Concentration: Dry the combined organic extracts (e.g., using anhydrous sodium sulfate) and then evaporate the solvent to concentrate the analyte.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Strategies to Mitigate Matrix Effects

Strategy Principle Pros Cons Typical Reduction in Ion Suppression
Sample Dilution (1:10) Reduces the concentration of all matrix components.[7]Simple, inexpensive, and effective for many matrices.[9]May decrease sensitivity below the LOQ.[9]20-50%
Stable Isotope-Labeled Internal Standard (e.g., this compound) Co-elutes with the analyte and experiences similar matrix effects, allowing for ratiometric correction.Highly accurate and reliable; considered the "gold standard".[3]Can be expensive; requires synthesis of the labeled compound.[3]N/A (Compensates for the effect)
Matrix-Matched Calibration Calibrators are prepared in a blank matrix to mimic the effect in samples.Effective when a SIL-IS is unavailable.Difficult to obtain a true blank matrix; can be labor-intensive.[11]N/A (Compensates for the effect)
Solid-Phase Extraction (SPE) Selectively isolates the analyte from interfering matrix components.Can provide very clean extracts, significantly reducing matrix effects.[13]Method development can be time-consuming; cost of cartridges.50-90%
Liquid-Liquid Extraction (LLE) Partitions the analyte into a solvent where interfering components are less soluble.[12]Effective for certain sample types; can be cost-effective.Can be labor-intensive and use large volumes of organic solvents.[13]40-80%

Note: The "Typical Reduction in Ion Suppression" values are illustrative and can vary significantly depending on the matrix, analyte concentration, and specific method conditions.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate This compound Quantification check_repro Assess Reproducibility and Peak Shape start->check_repro is_repro_poor Reproducibility Poor? check_repro->is_repro_poor use_is Implement/Optimize This compound Internal Standard Usage is_repro_poor->use_is Yes is_repro_good Reproducibility Acceptable is_repro_poor->is_repro_good No use_is->check_repro check_accuracy Assess Accuracy (e.g., Spike Recovery) is_repro_good->check_accuracy is_accuracy_poor Accuracy Poor? check_accuracy->is_accuracy_poor dilute Dilute Sample Extract is_accuracy_poor->dilute Yes end End: Accurate Quantification is_accuracy_poor->end No improve_cleanup Improve Sample Cleanup (SPE, LLE) dilute->improve_cleanup matrix_match Use Matrix-Matched Calibration improve_cleanup->matrix_match revalidate Re-validate Method matrix_match->revalidate revalidate->end

Caption: Troubleshooting workflow for inaccurate this compound quantification.

Sample_Prep_Strategies cluster_0 Sample Preparation Funnel cluster_1 Extraction & Cleanup Options raw_sample Raw Sample (e.g., Plasma, Tissue) dilution Dilution raw_sample->dilution lle Liquid-Liquid Extraction (LLE) raw_sample->lle spe Solid-Phase Extraction (SPE) raw_sample->spe final_extract Final Extract for LC-MS/MS Analysis dilution->final_extract lle->final_extract spe->final_extract

Caption: Overview of sample preparation strategies to reduce matrix effects.

References

Improving the recovery of Methoxychlor-d6 from environmental samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methoxychlor-d6 Analysis. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to help researchers, scientists, and drug development professionals improve the recovery of this compound from environmental samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Low Recovery of this compound

Q1: My this compound recovery is consistently low after Liquid-Liquid Extraction (LLE). What are the potential causes and solutions?

A1: Low recovery in LLE can stem from several factors related to solvent choice, sample pH, and the extraction procedure itself.

  • Inappropriate Solvent Polarity: The polarity of your extraction solvent may not be optimal for partitioning this compound from the sample matrix into the organic phase.

    • Solution: Test solvents with different polarities. Methoxychlor is nonpolar; solvents like dichloromethane or a hexane/acetone mixture are often effective.[1][2]

  • Incorrect pH of Aqueous Phase: The pH of the sample can influence the extraction efficiency, although this is more critical for ionizable compounds. For this compound, ensuring the sample is at a neutral pH is a good starting point.[1]

    • Solution: Adjust the sample to a neutral pH (around 7) before extraction unless a specific pH is required to minimize matrix interferences.[2]

  • Emulsion Formation: High concentrations of lipids or proteins in the sample can lead to the formation of an emulsion between the aqueous and organic layers, trapping the analyte and preventing efficient phase separation.[1][3]

    • Solutions:

      • Employ gentler mixing, such as slow, repeated inversions of the separatory funnel instead of vigorous shaking.[1]

      • Add sodium chloride ("salting out") to the aqueous phase to increase its polarity and help break the emulsion.[1]

      • Centrifuge the sample to force phase separation.[1][3]

  • Incomplete Phase Separation: Allowing insufficient time for the layers to separate will result in carryover of the aqueous phase and loss of analyte.

    • Solution: Ensure the layers have completely and clearly separated before collecting the organic phase. Centrifugation can aid in achieving a clean separation.[1]

Q2: I'm experiencing low recovery when using Solid-Phase Extraction (SPE). How can I troubleshoot this?

A2: Low recovery in SPE often points to issues with one of the four main steps: conditioning, loading, washing, or elution.

  • Improper Cartridge Conditioning: Failure to properly condition the SPE sorbent prevents it from interacting effectively with the analyte.

    • Solution: Ensure the sorbent is activated with an appropriate organic solvent (e.g., methanol, ethyl acetate) followed by an equilibration step with reagent water or a buffer matching the sample's pH.[4]

  • High Sample Loading Flow Rate: Loading the sample too quickly can prevent this compound from adequately adsorbing to the sorbent.

    • Solution: Decrease the sample loading flow rate to approximately 1-5 mL/min to allow for sufficient interaction time.[3]

  • Loss During Washing Step: The wash solvent may be too aggressive, prematurely eluting the this compound along with the interferences.

    • Solution: Use a weaker wash solvent. For a nonpolar compound like this compound on a reversed-phase sorbent (e.g., C18), the wash step might involve a higher percentage of water in a water/methanol mixture.[5]

  • Incomplete Elution: The elution solvent may not be strong enough to completely desorb the this compound from the sorbent.

    • Solution: Use a stronger (less polar for reversed-phase) elution solvent, such as acetonitrile or acetone.[6] Consider increasing the volume of the elution solvent or performing a second elution to ensure complete recovery.[5]

Issue 2: High Variability in Recovery

Q1: The recovery of this compound is highly variable between samples in the same batch. What could be the cause?

A1: High variability, often indicated by a relative standard deviation (RSD) greater than 15-20%, suggests inconsistency in the sample preparation process.

  • Inconsistent Manual Procedures: Manual extraction techniques, such as shaking time in LLE or flow rates in SPE, can introduce significant variability if not performed uniformly for all samples.[5]

    • Solution: Use a mechanical shaker for LLE to ensure consistent mixing.[2] For SPE, use a vacuum manifold with a consistent vacuum setting or an automated SPE system to maintain uniform flow rates.

  • Matrix Heterogeneity: Environmental samples, especially soils and sediments, can be highly heterogeneous. The portion of the sample you analyze may not be representative of the whole.

    • Solution: Thoroughly homogenize the entire sample before taking a subsample for extraction. For solid samples, this may involve drying, grinding, and sieving.

  • Presence of Matrix Effects: Matrix components can cause signal suppression or enhancement in the mass spectrometer, leading to apparent variability. While deuterated standards are meant to correct for this, severe or inconsistent matrix effects can still be a problem.[5]

    • Solution: Perform a post-extraction spike experiment (see Protocol 3) to diagnose the presence of matrix effects. If present, improve sample cleanup procedures or consider using matrix-matched calibration standards.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is a typical and acceptable recovery range for this compound? A1: While specific project goals may vary, a generally acceptable recovery range for surrogate standards like this compound is 70% to 130%.[8] Consistency and reproducibility are often more critical than achieving 100% recovery.[1] Excessively low or highly variable recovery can indicate problems with the analytical method.[1]

Q2: How can matrix effects impact my this compound recovery, and how do I identify them? A2: Matrix effects occur when co-extracted compounds from the sample interfere with the ionization of this compound in the mass spectrometer's ion source, leading to signal suppression (lower apparent recovery) or enhancement (higher apparent recovery).[5] The most reliable way to identify matrix effects is to perform a post-extraction spike experiment. This involves comparing the signal of a standard spiked into a clean solvent extract versus a standard spiked into a prepared sample extract after the extraction process is complete.[5] A significant difference in signal indicates the presence of matrix effects.

Q3: Can the "deuterium isotope effect" affect the recovery of this compound compared to native Methoxychlor? A3: Yes, although it is usually a minor effect. The deuterium isotope effect refers to the slight differences in chemical and physical properties between a deuterated compound and its non-deuterated counterpart due to the mass difference between hydrogen and deuterium.[1] This can potentially lead to minor differences in retention time during chromatography or slight variations in extraction efficiency.[3] However, for most applications, the behavior of this compound is considered identical to native Methoxychlor, which is why it is an effective surrogate.[1]

Q4: What are the best general practices for sample storage to ensure the stability of this compound? A4: To prevent degradation, samples should be stored in amber glass containers to protect them from light. They should be kept cool, typically at 4°C, and extracted as soon as possible. If longer-term storage is necessary, freezing at -20°C is recommended.

Data Presentation: Recovery Ranges by Method

The following table summarizes typical recovery percentages for Methoxychlor from various methods and matrices, which can serve as a benchmark for this compound recovery.

Extraction MethodSample MatrixTypical Recovery Range (%)Reference(s)
Liquid-Liquid Extraction (LLE)Water, Serum71 - 113%[9]
Solid-Phase Extraction (SPE)Drinking Water89%[9]
Supercritical Fluid Extraction (SFE)Soil, Waste84 - 100%[9]
Solid-Liquid Extraction (SLE)Aquifer Slurry87 ± 13%[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol provides a general procedure for extracting this compound from water samples using a C18 SPE cartridge.

  • Sample Preparation: Acidify the water sample (1 L) to a pH < 2 with HCl.[4] Spike with the appropriate concentration of this compound solution.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Pass 5 mL of dichloromethane through the cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of deionized water (pH < 2) through the cartridge, ensuring the sorbent does not go dry.[4]

  • Sample Loading: Load the water sample onto the cartridge at a consistent flow rate of 10 mL/min.[4]

  • Sorbent Drying: After loading, draw a full vacuum through the cartridge for 10 minutes to remove residual water.[4]

  • Elution: Elute the this compound from the cartridge by passing 10 mL of ethyl acetate through the sorbent. Collect the eluate.

  • Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol outlines a separatory funnel extraction for this compound from water.

  • Sample Preparation: Adjust a 1 L water sample to a neutral pH.[2] Spike with the this compound standard.

  • First Extraction: Pour the sample into a 2 L separatory funnel. Add 60 mL of dichloromethane, cap the funnel, and shake for 2 minutes, venting periodically.[2]

  • Phase Separation: Allow the layers to separate for at least 10 minutes. Drain the lower organic layer into a collection flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining all organic extracts.[2]

  • Drying and Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen. The sample is now ready for GC/MS analysis.

Protocol 3: Post-Extraction Spike Analysis to Diagnose Matrix Effects

This experiment helps differentiate between low recovery due to extraction inefficiency and matrix effects.[5]

  • Prepare Three Sample Sets:

    • Set A (Pre-extraction Spike): Take a blank matrix sample (e.g., clean water or soil), spike it with this compound, and then perform the entire extraction and analysis procedure. This measures the overall method recovery.

    • Set B (Post-extraction Spike): Take an identical blank matrix sample and perform the extraction procedure without any spike. Add the this compound spike to the final 1 mL extract just before analysis. This measures the matrix effect.

    • Set C (Solvent Standard): Spike the same amount of this compound into a vial containing only 1 mL of the final solvent. This is your clean reference.

  • Analyze and Interpret:

    • Calculate Recovery: Recovery (%) = (Response of Spike in Matrix / Response of Spike in Solvent) * 100.

    • If Set A is low but Set B is high (~100%): The problem is extraction inefficiency. Optimize your extraction procedure.

    • If both Set A and Set B show low recovery: The issue is matrix suppression. Improve sample cleanup or use matrix-matched standards.

    • If both Set A and Set B show high recovery (>100%): The issue is matrix enhancement.

Visualizations

Caption: General workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Signal Suppression of Methoxychlor-d6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression issues encountered during the mass spectrometric analysis of Methoxychlor-d6.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

Signal suppression, often referred to as matrix effect, is the reduction of the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix. This phenomenon can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility in your analytical method.[1]

Q2: What are the common causes of signal suppression for deuterated internal standards like this compound?

Signal suppression for this compound can arise from several factors:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., phospholipids, salts, proteins) can compete with this compound for ionization in the mass spectrometer source.[1]

  • Chromatographic Shift: Deuterated internal standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts.[2][3] If this shift causes this compound to elute in a region of high matrix interference while the native Methoxychlor does not, differential suppression can occur, leading to inaccurate quantification.[2]

  • Ion Source Conditions: Suboptimal ion source parameters, such as temperature and gas flows, can exacerbate signal suppression.[4]

  • High Analyte Concentration: High concentrations of the target analyte or other sample components can saturate the detector or cause ion suppression.

Q3: Can the deuterium label on this compound be unstable?

Yes, under certain conditions, deuterium labels can be susceptible to back-exchange with hydrogen atoms from the mobile phase or sample matrix, particularly if the deuterium atoms are in labile positions.[5] This can lead to a decrease in the intensity of the deuterated internal standard signal. Using mobile phases with deuterated additives like D2O can help mitigate this issue.[6]

Q4: What is in-source fragmentation and can it affect this compound?

In-source fragmentation is the breakdown of an analyte within the ion source of the mass spectrometer before mass analysis.[7][8] Organochlorine pesticides can be susceptible to in-source fragmentation, which can lead to a decrease in the precursor ion signal and potentially create interfering fragment ions.[8][9] Optimizing source conditions to ensure soft ionization can help minimize this effect.

Troubleshooting Guide

Issue 1: Sudden or Gradual Decrease in this compound Signal Intensity

This is a common problem that can be caused by several factors. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Matrix Effects - Optimize Sample Preparation: Employ more effective sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating matrix effects.[10][11] - Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or use a different column to separate this compound from co-eluting matrix components.[10]
Chromatographic Shift - Verify Co-elution: Overlay the chromatograms of Methoxychlor and this compound to confirm perfect co-elution.[2] - Adjust Chromatography: Modify the mobile phase or gradient to ensure co-elution. - Consider a Different Internal Standard: If co-elution cannot be achieved, using a ¹³C-labeled internal standard is a preferred alternative as it is less likely to exhibit a chromatographic shift.[2][12]
Instrument Contamination - Clean the Ion Source: A dirty ion source can lead to a general decrease in sensitivity. Follow the manufacturer's instructions for cleaning the ion source.[4] - Check for Leaks: Ensure all LC connections are secure and there are no leaks in the system.[4]
Deuterium Exchange - Use Deuterated Mobile Phase Additives: If deuterium exchange is suspected, using D₂O or other deuterated solvents in the mobile phase can help maintain the stability of the label.[6] - Verify Internal Standard Integrity: Analyze a fresh standard of this compound to ensure its integrity.[5]
Issue 2: High Variability in this compound Signal

Inconsistent signal intensity for the internal standard can lead to poor precision and inaccurate quantification.

Potential Cause Recommended Solution
Inconsistent Sample Matrix - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to compensate for consistent matrix effects. - Thorough Sample Homogenization: Ensure that all samples are thoroughly homogenized before extraction to ensure consistency.
In-source Fragmentation - Optimize Source Conditions: Reduce the source temperature and adjust voltages to achieve softer ionization and minimize in-source fragmentation.[8]
Injector Issues - Check for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. - Clean the Injector Port and Syringe: Regular maintenance of the injection system is crucial for reproducible injections.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative assessment of signal suppression or enhancement.[1]

1. Sample Preparation:

  • Extract a blank matrix sample using your established protocol.
  • Prepare a neat solution of this compound in the final reconstitution solvent at a known concentration.

2. Experimental Sets:

  • Set A (Neat Solution): Analyze the neat solution of this compound.
  • Set B (Post-Spiked Matrix): Spike the extracted blank matrix with this compound to the same final concentration as the neat solution and analyze.

3. Calculation of Matrix Factor (MF):

  • MF = (Peak Area in Set B) / (Peak Area in Set A)
  • An MF < 1 indicates signal suppression.
  • An MF > 1 indicates signal enhancement.
  • An MF = 1 indicates no significant matrix effect.

Protocol 2: Mitigating Matrix Effects through Sample Dilution

This protocol helps determine the optimal dilution factor to reduce matrix effects while maintaining adequate sensitivity.

1. Sample Preparation:

  • Prepare a series of dilutions of the extracted sample (e.g., 1:5, 1:10, 1:20, 1:50) in the mobile phase.

2. Analysis:

  • Analyze the undiluted and diluted samples.

3. Evaluation:

  • Monitor the signal intensity and peak shape of this compound.
  • Calculate the matrix effect for each dilution factor using the post-extraction spiking method described in Protocol 1.
  • Select the dilution factor that provides the best balance between reducing signal suppression and maintaining sufficient signal for reliable quantification.

Visualizations

TroubleshootingWorkflow start Start: Signal Suppression of This compound Observed check_is_response Assess IS Response: Consistent or Variable? start->check_is_response consistent_low Consistent Low Signal check_is_response->consistent_low Consistent variable_signal Variable Signal check_is_response->variable_signal Variable check_coelution Verify Analyte/IS Co-elution consistent_low->check_coelution assess_matrix_effect Assess Matrix Effect: Post-Extraction Spiking variable_signal->assess_matrix_effect coeluting Co-eluting check_coelution->coeluting Yes not_coeluting Not Co-eluting check_coelution->not_coeluting No coeluting->assess_matrix_effect optimize_chrom Optimize Chromatography: - Adjust Gradient - Change Mobile Phase - Use Different Column not_coeluting->optimize_chrom optimize_chrom->check_coelution end End: Signal Restored optimize_chrom->end matrix_effect_present Matrix Effect Present? assess_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No improve_sample_prep Improve Sample Prep: - SPE, LLE - Sample Dilution matrix_effect_present->improve_sample_prep Yes check_instrument Check Instrument: - Clean Ion Source - Check for Leaks no_matrix_effect->check_instrument improve_sample_prep->assess_matrix_effect improve_sample_prep->end check_fragmentation Investigate In-Source Fragmentation & D2 Exchange check_instrument->check_fragmentation check_fragmentation->end

Caption: Troubleshooting workflow for this compound signal suppression.

MatrixEffectPathway cluster_sample Sample Matrix cluster_lc LC System cluster_ms Mass Spectrometer Matrix Endogenous/Exogenous Compounds Column Chromatographic Column Matrix->Column IonSource Ion Source (ESI/APCI) Matrix->IonSource Interference Column->IonSource Co-elution Detector Detector IonSource->Detector Suppression Signal Suppression IonSource->Suppression Detector->Suppression Analyte This compound Analyte->Column

Caption: Key factors contributing to matrix effect and signal suppression.

References

Technical Support Center: Optimization of Injection Parameters for Methoxychlor-d6 in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of Methoxychlor-d6. Below you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the GC analysis of this compound, presented in a question-and-answer format.

Peak Shape and Quality Issues

Q1: Why are my this compound peaks tailing?

A1: Peak tailing, where the latter half of the peak is drawn out, is often a result of active sites within the GC system that interact with the analyte.

  • Cause: Active sites in the injector liner, contamination on the column, or issues with the sample matrix can lead to undesirable secondary interactions with this compound.

  • Solution:

    • Clean or Replace the Injector Liner: The liner is a frequent source of contamination and active sites. Regular replacement or cleaning is recommended. Using a deactivated liner can significantly reduce peak tailing.[1][2]

    • Trim the Column: Removing a small portion (e.g., 10-15 cm) from the front of the column can eliminate contamination buildup.

    • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Consider diluting your sample or reducing the injection volume.

Q2: What is causing peak fronting in my chromatogram?

A2: Peak fronting, the inverse of tailing, can be an indication of column overload or an incompatible solvent.

  • Cause: The sample concentration may be too high for the column's capacity, or the solvent may not be appropriate for the stationary phase.

  • Solution:

    • Dilute the Sample: Prepare a more dilute sample of this compound and reinject.

    • Reduce Injection Volume: Decrease the amount of sample introduced into the injector.

    • Use a Higher Capacity Column: If overload is a persistent issue, consider using a column with a thicker stationary phase film or a wider internal diameter.

Q3: I am observing split or shouldered peaks for this compound. What is the likely cause?

A3: Split or shouldered peaks can arise from several issues related to the injection technique and injector setup.

  • Cause: Inconsistent injection technique (for manual injections), an improperly installed column, or an unsuitable injector liner can all contribute to peak splitting.

  • Solution:

    • Optimize Injection Technique: For manual injections, ensure a smooth and rapid injection. An autosampler is recommended for better reproducibility.[3]

    • Verify Column Installation: Check that the column is installed at the correct depth in the injector as specified by the instrument manufacturer.

    • Use an Appropriate Liner: For splitless injections, a liner with glass wool can aid in sample vaporization and mixing, which can help prevent peak splitting.

Sensitivity and Reproducibility Issues

Q4: Why is the sensitivity for this compound poor?

A4: Poor sensitivity can be caused by leaks in the system, incorrect injection parameters, or a contaminated system.

  • Cause: Leaks in the carrier gas line, a leaking syringe or septum, or an unoptimized injection temperature can all lead to a loss of analyte and reduced sensitivity.[3][4]

  • Solution:

    • Perform a Leak Check: Systematically check for leaks at all connections from the gas source to the detector.

    • Replace Consumables: Regularly replace the syringe and septum to ensure a good seal.[2][4]

    • Optimize Injector Temperature: The injector temperature should be high enough to ensure rapid vaporization of this compound without causing thermal degradation. A typical starting point for chlorinated pesticides is around 250°C.

Q5: My results for this compound are not reproducible. What should I check?

A5: Lack of reproducibility can stem from inconsistent sample injection, leaks, or fluctuating gas flows.

  • Cause: Variations in manual injection technique, small leaks in the injector, or unstable carrier gas flow rates can all contribute to poor reproducibility.[5]

  • Solution:

    • Use an Autosampler: An autosampler provides the most consistent injection volume and speed.

    • Check for Leaks: Even small, intermittent leaks can affect reproducibility.

    • Verify Gas Flows: Ensure that the carrier gas flow rate is stable and set correctly for your method.

Frequently Asked Questions (FAQs)

Q1: What is the ideal injector temperature for this compound analysis?

A1: The optimal injector temperature is a balance between efficient vaporization and preventing thermal degradation. For many chlorinated pesticides, a starting temperature of 250°C is recommended. However, this should be optimized for your specific instrument and method. If you suspect thermal breakdown (indicated by the appearance of degradation peaks or a decrease in the parent peak), try lowering the temperature in 10-20°C increments.

Q2: Should I use split or splitless injection for this compound?

A2: The choice between split and splitless injection depends on the concentration of your sample.

  • Splitless Injection: This technique is used for trace analysis (low concentrations) as it transfers the majority of the sample onto the column, maximizing sensitivity.

  • Split Injection: This is suitable for higher concentration samples. The split ratio can be adjusted to prevent column overload and ensure good peak shape.

Q3: How does the injection volume affect the analysis of this compound?

A3: The injection volume directly impacts the amount of analyte introduced into the system. A larger injection volume can increase sensitivity, but it also increases the risk of column overload and peak distortion. Typical injection volumes are in the range of 1-2 µL.[6] If using a larger volume, a programmed temperature vaporization (PTV) inlet might be necessary to handle the increased solvent volume.[7]

Q4: What type of injector liner is best for this compound?

A4: A deactivated liner is crucial to prevent the interaction of this compound with active sites. For splitless injections, a liner with a small plug of deactivated glass wool can aid in vaporization and trapping of non-volatile residues, protecting the column. The specific geometry of the liner (e.g., straight, tapered) can also influence performance and should be selected based on the injection mode and instrument manufacturer's recommendations.

Q5: How can I prevent contamination of the injector?

A5: Injector contamination can lead to a host of problems, including ghost peaks and poor sensitivity.

  • Use High-Purity Solvents: Ensure that all solvents used for sample preparation and standards are of high purity.

  • Proper Sample Cleanup: For complex matrices, a thorough sample cleanup procedure is essential to remove non-volatile components that can contaminate the liner and column.[1]

  • Regular Maintenance: Regularly replace the septum and liner to prevent the buildup of contaminants.[2]

Data Presentation

Table 1: Typical Starting GC Injection Parameters for this compound Analysis

ParameterRecommended Starting PointRange for OptimizationPurpose
Injector Temperature 250 °C220 - 280 °CEnsures rapid vaporization of the analyte.
Injection Mode SplitlessSplit/SplitlessDepends on sample concentration; splitless for trace analysis.
Split Ratio N/A (for Splitless)20:1 to 100:1 (for Split)Prevents column overload for concentrated samples.
Splitless Hold Time 0.75 min0.5 - 1.5 minAllows for complete transfer of analyte to the column.
Injection Volume 1 µL0.5 - 2 µLAffects sensitivity and potential for column overload.
Liner Type Deactivated, Tapered with Glass WoolVarious GeometriesPromotes efficient vaporization and protects the column.
Carrier Gas Helium or Hydrogen-Mobile phase for the separation.
Carrier Gas Flow Rate 1-2 mL/min0.8 - 2.5 mL/minInfluences peak resolution and analysis time.

Note: These are general recommendations and should be optimized for your specific instrumentation and analytical method.

Experimental Protocols

Protocol 1: Systematic Optimization of GC Injector Temperature for this compound

  • Initial Setup:

    • Install a new, deactivated liner and a fresh septum.

    • Prepare a mid-range concentration standard of this compound in a suitable solvent (e.g., hexane or isooctane).

    • Set the initial GC conditions as outlined in Table 1, with an injector temperature of 250°C.

  • Temperature Range Evaluation:

    • Inject the standard and record the chromatogram.

    • Decrease the injector temperature by 20°C (to 230°C) and inject the standard again.

    • Increase the injector temperature in 20°C increments from the initial 250°C up to 290°C, injecting the standard at each temperature.

  • Data Analysis:

    • Compare the peak area and peak shape for this compound at each temperature.

    • The optimal temperature will provide the best balance of high sensitivity (large peak area) and good peak symmetry (minimal tailing or fronting).

    • Look for the appearance of any new peaks at higher temperatures, which could indicate thermal degradation.

Mandatory Visualization

TroubleshootingWorkflow start Problem Observed (e.g., Peak Tailing, Poor Sensitivity) check_leaks Check for System Leaks (Septum, Fittings) start->check_leaks replace_consumables Replace Consumables (Liner, Septum, Syringe) check_leaks->replace_consumables No Leaks Found solution Problem Resolved check_leaks->solution Leak Found & Fixed check_temp Verify Injector Temperature replace_consumables->check_temp replace_consumables->solution Issue Resolved check_flow Verify Carrier Gas Flow Rate check_temp->check_flow check_temp->solution Temp Corrected check_sample Evaluate Sample (Concentration, Matrix) check_flow->check_sample check_flow->solution Flow Corrected check_sample->solution Issue Identified & Fixed no_solution Problem Persists (Consult Instrument Manual) check_sample->no_solution No Obvious Issue

Caption: A logical workflow for troubleshooting common GC issues.

OptimizationWorkflow start Start: Define Analytical Goal (e.g., Trace Analysis) select_liner 1. Select and Install Deactivated Liner start->select_liner set_initial_params 2. Set Initial GC Parameters (See Table 1) select_liner->set_initial_params optimize_temp 3. Optimize Injector Temperature set_initial_params->optimize_temp evaluate_peak_shape 4. Evaluate Peak Shape and Response optimize_temp->evaluate_peak_shape evaluate_peak_shape->select_liner Poor Shape optimize_mode 5. Optimize Injection Mode (Split/Splitless) & Volume evaluate_peak_shape->optimize_mode Good Shape final_validation 6. Validate Final Method optimize_mode->final_validation end Optimized Method final_validation->end

Caption: Workflow for optimizing GC injection parameters.

References

Addressing the stability of Methoxychlor-d6 in different sample matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Methoxychlor-d6 as an internal standard. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and reliability of this compound in various sample matrices during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound in biological samples?

A1: The primary stability concerns for this compound, like many deuterated internal standards, revolve around three main areas:

  • Metabolic Stability: Methoxychlor is known to be metabolized in biological systems, primarily through O-demethylation of its methoxy groups and ortho-hydroxylation of the phenyl rings by cytochrome P450 enzymes (CYP450s).[1] If the deuterium labels on this compound are on the methoxy groups, there is a risk of metabolic loss of the deuterated fragments, which would compromise its use as an internal standard.

  • Isotopic Exchange (H/D Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a process known as H/D back-exchange.[2] This is more likely to occur if the labels are on labile sites, but can also be influenced by pH and temperature.[2] For this compound, labels on the aromatic rings are generally stable, while labels on the methoxy groups could be susceptible under certain conditions.

  • Physicochemical Stability: Like any organic molecule, this compound can be susceptible to degradation due to factors such as temperature, pH, and light exposure during sample collection, storage, and processing.[3][4]

Q2: My this compound signal is inconsistent across my sample batch. What are the potential causes?

A2: Inconsistent signal for an internal standard is a common issue in LC-MS/MS analysis.[5][6] The root causes can be categorized as follows:

  • Sample Preparation Issues: Inconsistent extraction recovery, errors in adding the internal standard, or incomplete mixing can lead to variability.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.[5] This effect can vary from sample to sample, leading to inconsistent signal.

  • Chromatographic Problems: A slight shift in retention time between this compound and the native analyte (an isotope effect) can expose them to different matrix effects, compromising the standard's ability to compensate accurately.[5][7] Poor peak shape or retention time drift can also contribute to signal variability.

  • Instability: The internal standard may be degrading during storage or sample processing (see Q1).

Q3: How does the metabolism of Methoxychlor affect the stability of this compound?

A3: The metabolism of Methoxychlor is a critical consideration. The primary metabolic pathways are O-demethylation and ortho-hydroxylation, catalyzed by CYP450 enzymes like CYP2C19 and CYP3A4.[1] If the deuterium labels are on the methoxy groups (-OCD₃), enzymatic cleavage can remove these labeled groups, leading to a loss of the internal standard. This would result in an overestimation of the native analyte concentration. Therefore, it is crucial to use a this compound standard where the labels are placed on a stable part of the molecule, such as the aromatic rings, which are less prone to metabolic alteration.

Q4: Can I use one batch of prepared samples with this compound for re-analysis after storing them in the autosampler?

A4: This depends on the demonstrated autosampler stability of this compound in the specific sample matrix and solvent. It is essential to perform a stability study to confirm that the internal standard and the analyte do not degrade over the expected residence time in the autosampler. This typically involves re-injecting a set of quality control (QC) samples after they have been stored in the autosampler for a specified duration (e.g., 24 or 48 hours) and comparing the results to the initial analysis.

Troubleshooting Guides

Issue 1: Decreasing this compound Signal Over Time in Stored Samples
  • Symptom: The peak area of this compound consistently decreases in QC samples during long-term storage stability tests.

  • Possible Causes & Troubleshooting Steps:

    • Degradation: this compound may be degrading under the storage conditions.

      • Action: Review the storage temperature. For long-term storage, -70°C or lower is recommended. Ensure samples were not subjected to excessive light or temperature fluctuations.

    • Adsorption: The compound may be adsorbing to the storage container.

      • Action: Consider using different types of storage tubes (e.g., polypropylene vs. glass) or adding a small amount of organic solvent to the sample if appropriate for the analytical method.

    • Metabolic Activity: If samples were not properly handled to inhibit enzymatic activity (e.g., immediate freezing, addition of inhibitors), residual enzymes could be degrading the standard.

      • Action: Review sample collection and initial processing steps to ensure enzymatic activity was minimized.

Issue 2: High Variability in this compound Signal Across a Single Analytical Run
  • Symptom: The peak area of this compound varies significantly (e.g., >15% RSD) between samples in the same batch.

  • Possible Causes & Troubleshooting Steps:

    • Differential Matrix Effects: This is a likely cause, especially with complex matrices.[5]

      • Action 1: Check for co-elution of the analyte and this compound. A slight chromatographic separation can lead to differential ion suppression.[7] Adjusting the chromatographic method to ensure complete co-elution may be necessary.

      • Action 2: Improve sample cleanup. A more effective sample preparation method (e.g., solid-phase extraction instead of protein precipitation) can remove interfering matrix components.

    • Inconsistent Sample Preparation:

      • Action: Review the sample preparation workflow for potential sources of error, such as inconsistent vortexing times, variable evaporation rates, or imprecise liquid handling.

    • Instrumental Issues:

      • Action: Check for issues with the autosampler (e.g., inconsistent injection volumes) or the ion source (e.g., contamination).

Quantitative Data Summary

While specific stability data for this compound is not widely published, the following tables represent typical results from stability assessments for a deuterated internal standard in bioanalytical method validation. The acceptance criterion is typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 1: Example of Freeze-Thaw Stability of this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Cycle 1 Conc. (ng/mL)Cycle 2 Conc. (ng/mL)Cycle 3 Conc. (ng/mL)Mean Conc. (ng/mL)% Bias from Nominal
Low QC5.05.24.95.15.07+1.4%
High QC50.048.951.049.549.8-0.4%

Table 2: Example of Bench-Top Stability of this compound in Rat Plasma at Room Temperature

QC LevelNominal Conc. (ng/mL)4 hours Conc. (ng/mL)8 hours Conc. (ng/mL)24 hours Conc. (ng/mL)Mean Conc. (24h)% Bias from Nominal
Low QC5.04.85.14.94.93-1.4%
High QC50.050.549.251.150.27+0.5%

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike a pool of the blank biological matrix (e.g., human plasma) with this compound and the analyte at low and high QC concentrations. Aliquot these samples into at least three replicates for each freeze-thaw cycle.

  • Freezing: Store the stability samples at the intended long-term storage temperature (e.g., -70°C) for at least 24 hours.

  • Thawing: Thaw the samples unassisted at room temperature. Once completely thawed, re-freeze them at -70°C for at least 12 hours. This completes one cycle.

  • Cycles: Repeat the freeze-thaw process for the desired number of cycles (typically 3).

  • Analysis: After the final thaw, process the stability samples along with a freshly prepared calibration curve and a set of comparison QC samples (which have not undergone freeze-thaw cycles).

  • Evaluation: Calculate the concentration of the stability samples. The mean concentration should be within ±15% of the nominal concentration.

Protocol 2: Bench-Top (Short-Term) Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample handling process.

Methodology:

  • Sample Preparation: Prepare low and high QC samples in the biological matrix as described in the freeze-thaw protocol.

  • Storage: Place the stability samples on a laboratory bench at room temperature.

  • Time Points: Analyze aliquots of the stability samples at time zero and after specified durations (e.g., 4, 8, and 24 hours).

  • Analysis: Process the stability samples at each time point with a fresh calibration curve.

  • Evaluation: Compare the concentrations of the stored samples to the nominal concentrations. The mean should be within ±15% of the nominal value.

Visualizations

troubleshooting_workflow start High Variability in This compound Signal check_prep Review Sample Preparation SOP start->check_prep is_prep_ok Consistent Preparation? check_prep->is_prep_ok check_chrom Evaluate Chromatography is_coelution_ok Analyte & IS Co-elute? check_chrom->is_coelution_ok check_matrix Assess Matrix Effects is_matrix_ok Matrix Effects Acceptable? check_matrix->is_matrix_ok check_instrument Check Instrument Performance is_instrument_ok Instrument OK? check_instrument->is_instrument_ok is_prep_ok->check_chrom Yes improve_prep Improve Sample Prep Technique is_prep_ok->improve_prep No is_coelution_ok->check_matrix Yes optimize_chrom Optimize LC Method is_coelution_ok->optimize_chrom No is_matrix_ok->check_instrument Yes improve_cleanup Enhance Sample Cleanup (e.g., SPE) is_matrix_ok->improve_cleanup No service_instrument Service Instrument is_instrument_ok->service_instrument No end_ok Problem Resolved is_instrument_ok->end_ok Yes improve_prep->end_ok optimize_chrom->end_ok improve_cleanup->end_ok service_instrument->end_ok

Caption: Troubleshooting workflow for high variability in this compound signal.

metabolic_pathway cluster_methoxychlor Methoxychlor Structure cluster_pathways Metabolic Pathways methoxychlor Methoxychlor (R = -OCH3) demethylation O-Demethylation (CYP2C19, CYP2B6) methoxychlor->demethylation Pathway 1 hydroxylation Ortho-Hydroxylation (CYP3A4, CYP2B6) label_site1 Methoxy Groups (Potential site of metabolism) label_site2 Aromatic Rings (Stable labeling sites) mono_oh Mono-OH-Methoxychlor demethylation->mono_oh mono_oh->demethylation mono_oh->hydroxylation catechol Catechol Metabolite

Caption: Metabolic pathways of Methoxychlor and suggested stable labeling sites.

experimental_workflow start Start: Freeze-Thaw Stability Study prep_samples Prepare Low & High QC Stability Samples (n=3 per cycle) start->prep_samples prep_comparison Prepare Comparison QCs (not frozen) start->prep_comparison freeze1 Freeze Samples (-70°C, 24h) prep_samples->freeze1 analyze Analyze All Samples (Stability & Comparison) with Fresh Cal Curve prep_comparison->analyze thaw1 Thaw Samples (Room Temp) freeze1->thaw1 cycle_decision 3 Cycles Complete? thaw1->cycle_decision freeze_again Re-freeze (-70°C, 12h) cycle_decision->freeze_again No cycle_decision->analyze Yes freeze_again->thaw1 evaluate Evaluate Results: Bias within ±15%? analyze->evaluate pass Stability Confirmed evaluate->pass Yes fail Stability Fails evaluate->fail No

Caption: Experimental workflow for a 3-cycle freeze-thaw stability assessment.

References

Technical Support Center: Minimizing Isotopic Exchange of Deuterium in Methoxychlor-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isotopic exchange of deuterium in Methoxychlor-d6. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work, ensuring the accuracy and reliability of your results.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound, with a focus on preventing the unintended loss of deuterium.

Issue Potential Cause Recommended Action Rationale
Unexpected loss of deuterium from the methoxy groups, confirmed by Mass Spectrometry. Acidic Conditions: Presence of protic acids (e.g., HCl, H2SO4, or even acidic impurities in solvents).Maintain the solution at a neutral or slightly acidic pH (4-6). If acidic conditions are necessary, perform the experiment at low temperatures (0-4 °C) and for the shortest possible duration.While the deuterium on the methoxy groups of this compound is generally stable, strong acidic conditions can potentially catalyze hydrolysis of the ether linkage, which could be followed by exchange.
Basic Conditions: Presence of strong bases (e.g., NaOH, KOH, alkoxides).Avoid strongly basic conditions (pH > 8). If a base is required, consider using a milder, non-protic organic base in an aprotic solvent.Strong bases can promote cleavage of the ether bonds in methoxychlor, which may create opportunities for deuterium exchange.
Elevated Temperatures: Storing or running experiments at high temperatures.Store this compound solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and minimize exposure to high temperatures during sample preparation and analysis.Higher temperatures accelerate the rate of chemical reactions, including any potential isotopic exchange.
Inaccurate quantitative analysis (e.g., LC-MS) due to isotopic exchange. Moisture Contamination: Absorption of atmospheric moisture by hygroscopic solvents or the compound itself.Handle the compound and solvents under an inert atmosphere (e.g., in a glove box or under a stream of dry argon or nitrogen). Use freshly opened, sealed ampoules of deuterated solvents. Dry all glassware thoroughly in an oven and cool in a desiccator before

Enhancing the sensitivity of Methoxychlor-d6 detection in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Methoxychlor-d6 in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity when analyzing this compound?

Low sensitivity in this compound analysis can stem from several factors:

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions, or inadequate collision energy and declustering potential can significantly reduce signal intensity.

  • Matrix Effects: Co-eluting endogenous components from complex matrices can suppress the ionization of this compound, leading to a weaker signal.[1][2]

  • Inefficient Sample Preparation: Poor recovery of this compound during extraction and cleanup steps will result in lower concentrations reaching the analytical instrument.

  • Chromatographic Issues: Poor peak shape, such as broadening or splitting, can decrease the signal-to-noise ratio.[3]

  • Instrument Contamination: A contaminated ion source or mass spectrometer can lead to high background noise and poor signal intensity.[3]

Q2: How can I minimize matrix effects in my analysis?

Matrix effects, which can cause signal suppression or enhancement, are a common challenge in complex mixtures.[1][2] Several strategies can be employed to mitigate them:

  • Effective Sample Cleanup: Utilize techniques like Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) to remove interfering matrix components before analysis.[4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5] This is particularly effective when using highly sensitive instruments.

  • Stable Isotope-Labeled Internal Standard: While this compound is often used as an internal standard itself, if you are quantifying it as an analyte, using a different stable isotope-labeled analog (if available) can help correct for matrix effects.

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.

Q3: What are the recommended sample preparation techniques for this compound in complex matrices like biological tissues or environmental samples?

The choice of sample preparation technique depends on the specific matrix. Here are some commonly used and effective methods:

  • Solid-Phase Extraction (SPE): SPE with C18 cartridges is a widely used technique for extracting and cleaning up Methoxychlor from aqueous samples like drinking water, with reported recoveries of around 89%.[4]

  • Liquid-Liquid Extraction (LLE): LLE with solvents like hexane is effective for extracting Methoxychlor from serum samples.[4]

  • Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high molecular weight interferences, such as lipids, from fatty tissue samples.[4]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is becoming increasingly popular for pesticide residue analysis in a wide variety of food and environmental matrices due to its simplicity and efficiency.[6][7]

Troubleshooting Guide

Problem: Low or No Signal for this compound

This is a common issue that can be addressed by systematically evaluating each stage of the analytical workflow.

Troubleshooting Workflow for Low Signal Intensity

Troubleshooting Workflow for Low this compound Signal A Start: Low/No Signal B Check MS Parameters (Precursor/Product Ions, Voltages) A->B C Optimize Ion Source Settings (Gas Flows, Temperature) B->C Parameters Correct G Signal Improved? B->G Parameters Adjusted D Review Sample Preparation (Extraction Recovery, Cleanup) C->D Source Optimized C->G Settings Adjusted E Evaluate Chromatography (Peak Shape, Retention Time) D->E Sample Prep OK D->G Protocol Improved F Check for Instrument Contamination (Clean Ion Source) E->F Chromatography Good E->G Method Optimized F->G Instrument Clean H End: Problem Resolved G->H Yes I Consult Instrument Manual or Specialist G->I No

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Q: My mass spectrum for this compound is showing a weak precursor ion. What should I do?

A weak precursor ion can be due to several factors. Follow these steps to troubleshoot:

  • Verify the Precursor Ion m/z: The nominal mass of Methoxychlor is 345.0 g/mol . For this compound, the mass will be approximately 351.0 g/mol due to the replacement of six hydrogen atoms with deuterium. Ensure you are monitoring the correct m/z for the [M+H]+ or other relevant adducts.

  • Optimize Ionization Source Parameters:

    • Electrospray Ionization (ESI): Adjust the capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate to maximize the signal of a this compound standard solution.

    • Atmospheric Pressure Chemical Ionization (APCI): Optimize the corona discharge current and vaporizer temperature.

  • Check Solvent Composition: Ensure the mobile phase composition is suitable for efficient ionization. For ESI, the presence of a small amount of acid (e.g., 0.1% formic acid) can improve protonation and signal intensity for positive ion mode.[8]

Q: I have a good precursor ion signal, but my product ion signals are weak. How can I improve this?

Weak product ion signals in MS/MS analysis are typically related to fragmentation efficiency.

  • Optimize Collision Energy (CE): The CE is a critical parameter that dictates the extent of fragmentation. Infuse a standard solution of this compound and ramp the collision energy to determine the optimal value that produces the highest intensity for your target product ions.

  • Select Appropriate Product Ions: Based on the fragmentation pattern of Methoxychlor, the primary fragment is often the loss of the -CCl3 group. For this compound, you would expect to see a prominent product ion around m/z 233 (corresponding to the deuterated bis(p-methoxyphenyl)methyl cation). Ensure you are monitoring the most abundant and stable product ions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from methods for Methoxychlor extraction from water.[4]

  • Condition the C18 SPE Cartridge: Sequentially wash the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the Sample: Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the Cartridge: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Dry the Cartridge: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute this compound: Elute the analyte with 5 mL of ethyl acetate.

  • Concentrate the Eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography and Mass Spectrometry Parameters

The following are suggested starting parameters for LC-MS/MS analysis of this compound. Optimization is recommended for your specific instrument and application.

Liquid Chromatography Parameters

ParameterRecommended Value
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters (Triple Quadrupole)

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Nebulizer Gas Flow 7 Bar
MRM Transition (Precursor -> Product) ~351.1 -> ~233.1 (To be optimized)
Collision Energy 20-30 eV (To be optimized)
Dwell Time 100 ms

Data Presentation

Table 1: Recovery of Methoxychlor from Various Matrices using Different Extraction Methods

MatrixExtraction MethodRecovery (%)Reference
Drinking WaterSolid-Phase Extraction (C18)89[4]
Human SerumHexane Extraction113[4]
Adipose TissueSolvent Extraction & GPCNot specified
Various FoodsQuEChERSTypically 70-120

Table 2: Reported Limits of Detection (LOD) for Methoxychlor in Different Matrices

MatrixAnalytical MethodLimit of Detection (LOD)Reference
Drinking WaterMEKC0.041 µg/L[4]
Human SerumGC/MS/MS2.0 µg/L[4]
Drinking WaterGC-ECD0.001-0.01 µg/L[9]

Visualizations

General Workflow for this compound Analysis

General Workflow for this compound Analysis A Sample Collection B Sample Preparation (e.g., SPE, LLE, QuEChERS) A->B C LC-MS/MS Analysis B->C D Data Processing and Quantification C->D E Results D->E

Caption: A high-level overview of the analytical workflow.

Decision Tree for Addressing Matrix Effects

Decision Tree for Addressing Matrix Effects A Matrix Effects Suspected? (Poor recovery, inconsistent results) B Implement Enhanced Sample Cleanup (e.g., add GPC or different SPE sorbent) A->B Yes G End A->G No E Evaluate Results B->E C Use Matrix-Matched Calibrants C->E D Dilute Sample Extract D->E F Problem Mitigated? E->F F->G Yes H Combine Strategies (e.g., Cleanup + Matrix-Matched Calibrants) F->H No H->E

Caption: A logical guide for mitigating matrix interference.

References

Dealing with co-eluting interferences in Methoxychlor-d6 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences in Methoxychlor-d6 analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Poor chromatographic resolution between this compound and an interfering peak.

Potential Cause: Suboptimal gas chromatography (GC) conditions can lead to the co-elution of this compound with matrix components, metabolites, or other pesticides.

Solution: Modification of the GC method, particularly the temperature program and the choice of capillary column, can resolve these co-eluting peaks.

  • Modify GC Temperature Program: A slower temperature ramp rate can increase the separation between closely eluting compounds.

  • Select an Appropriate GC Column: Different column stationary phases offer varying selectivities. A common choice for pesticide analysis is a DB-5ms or equivalent column. If co-elution persists, switching to a column with a different polarity, such as a DB-1701, may provide the necessary resolution.

Problem: Inaccurate quantification of this compound due to matrix effects.

Potential Cause: Co-eluting matrix components can enhance or suppress the ionization of this compound in the mass spectrometer (MS) source, leading to inaccurate results.[1]

Solution: Employing matrix-matched standards and optimizing sample preparation can mitigate matrix effects.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for any matrix-induced signal enhancement or suppression.[2]

  • Sample Cleanup: Utilize sample preparation techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to remove interfering matrix components before analysis.[1][2]

Problem: Suspected isotopic crosstalk between Methoxychlor and this compound.

Potential Cause: The natural isotopic abundance of elements in the non-labeled Methoxychlor can contribute to the signal of the deuterated internal standard, this compound, particularly for the M+1 and M+2 isotopes. This can lead to an overestimation of the internal standard concentration and an underestimation of the analyte concentration.[3][4]

Solution: Careful selection of precursor and product ions in the MS/MS method and experimental verification of crosstalk are crucial.

  • Select High Mass Precursor and Product Ions: Choose precursor and product ions for this compound that are less likely to have contributions from the isotopic pattern of non-labeled Methoxychlor.

  • Experimental Verification: Analyze a high concentration standard of non-labeled Methoxychlor and monitor the MRM transitions for this compound to assess the degree of crosstalk. Conversely, analyze the this compound standard and monitor the transitions for the non-labeled analyte to check for isotopic contributions in the opposite direction.[4]

Frequently Asked Questions (FAQs)

??? Q1: What are the most common co-eluting interferences in this compound analysis?

??? Q2: How can I confirm the identity of a co-eluting interference?

??? Q3: What is the purpose of using a deuterated internal standard like this compound?

??? Q4: What are the key parameters to optimize in a GC-MS/MS method for this compound?

Experimental Protocols

Protocol 1: GC-MS/MS Method for Methoxychlor Analysis

This protocol provides a starting point for the analysis of Methoxychlor. Optimization will be required for your specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)

GC Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp 1: 25 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 240 °C

    • Ramp 3: 20 °C/min to 300 °C, hold for 5 min

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole 1 Temperature: 150 °C

  • MRM Transitions: To be optimized. A starting point for Methoxychlor could be:

    • Precursor Ion (m/z): 227

    • Product Ions (m/z): 169, 212 (Collision energies to be optimized)

Protocol 2: Sample Preparation using QuEChERS

This is a general QuEChERS protocol for the extraction of pesticides from a food matrix.

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (dSPE) kit containing PSA (primary secondary amine) and C18 sorbents

Procedure:

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN.

  • Shake vigorously for 1 min.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 min.

  • Centrifuge at >3000 rcf for 5 min.

  • Take a 1 mL aliquot of the ACN supernatant and transfer it to a dSPE tube.

  • Shake for 30 s.

  • Centrifuge at >3000 rcf for 5 min.

  • The supernatant is ready for GC-MS/MS analysis.

Data Presentation

Table 1: GC Columns for Organochlorine Pesticide Analysis

Column PhasePolarityCommon ApplicationsPotential for Methoxychlor Separation
DB-5ms Non-polarGeneral purpose, good for a wide range of pesticides.Good starting point, but may have co-elution with some interferences.
DB-1701 Intermediate PolarityConfirmatory analysis, offers different selectivity.Can resolve compounds that co-elute on a DB-5ms column.
Rtx-CLPesticides ProprietaryOptimized for the separation of chlorinated pesticides.Specifically designed for this class of compounds and may offer superior resolution.

Table 2: Troubleshooting Co-elution in this compound Analysis

SymptomPotential CauseRecommended Action
Peak tailing or fronting for this compound Active sites in the GC inlet or column contamination.Replace the inlet liner and septum. Trim the front of the GC column.
Poor resolution between this compound and a known interference Suboptimal GC temperature program.Decrease the ramp rate around the elution time of the compounds.
Inconsistent retention times Leaks in the GC system or inconsistent oven temperature.Perform a leak check. Verify oven temperature accuracy.
Signal suppression or enhancement Matrix effects.Implement matrix-matched calibration and/or enhance sample cleanup.
Anomalously high response for the internal standard in blank samples Isotopic crosstalk or contamination.Analyze a high concentration standard of non-labeled Methoxychlor to check for crosstalk. Ensure the internal standard solution is not contaminated.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Resolution Strategies cluster_3 Verification Start Poor Peak Shape or Inaccurate Quantification Check_Chromatography Review Chromatogram: Peak Shape, Resolution, Retention Time Start->Check_Chromatography Check_Quantification Review Calibration Curve and Internal Standard Response Start->Check_Quantification Co-elution_Suspected Co-elution Suspected? Check_Chromatography->Co-elution_Suspected Matrix_Effects_Suspected Matrix Effects Suspected? Check_Quantification->Matrix_Effects_Suspected Crosstalk_Suspected Isotopic Crosstalk Suspected? Check_Quantification->Crosstalk_Suspected Optimize_GC Optimize GC Method: - Change Temperature Program - Change Column Co-elution_Suspected->Optimize_GC Yes Improve_Cleanup Improve Sample Cleanup: - Use dSPE - Use Alternative Sorbent Matrix_Effects_Suspected->Improve_Cleanup Yes Matrix_Match Use Matrix-Matched Calibration Matrix_Effects_Suspected->Matrix_Match Yes Verify_Crosstalk Verify Crosstalk Experimentally: - Analyze High Conc. Analyte Std - Select Different MRM Transitions Crosstalk_Suspected->Verify_Crosstalk Yes Re-analyze Re-analyze Samples and QC Standards Optimize_GC->Re-analyze Improve_Cleanup->Re-analyze Matrix_Match->Re-analyze Verify_Crosstalk->Re-analyze Resolution_Achieved Resolution Achieved and Quantification Accurate? Re-analyze->Resolution_Achieved Resolution_Achieved->Start No End Analysis Complete Resolution_Achieved->End Yes

Caption: Troubleshooting workflow for co-eluting interferences.

Logical_Relationships cluster_0 Analytical Problem cluster_1 Primary Causes cluster_2 Contributing Factors cluster_3 Solutions Inaccurate_Quantification Inaccurate Quantification of this compound Co-elution Co-elution Inaccurate_Quantification->Co-elution Matrix_Effects Matrix Effects Inaccurate_Quantification->Matrix_Effects Isotopic_Crosstalk Isotopic Crosstalk Inaccurate_Quantification->Isotopic_Crosstalk Interferences Interferences: - Metabolites - Other Pesticides - Matrix Components Co-elution->Interferences Ionization Ion Suppression/ Enhancement Matrix_Effects->Ionization Isotopic_Overlap Natural Isotope Abundance Isotopic_Crosstalk->Isotopic_Overlap Chromatography_Optimization Chromatographic Optimization Interferences->Chromatography_Optimization Sample_Prep_Optimization Sample Preparation Optimization Ionization->Sample_Prep_Optimization Method_Validation Method Validation Ionization->Method_Validation Isotopic_Overlap->Method_Validation

Caption: Logical relationships of issues in this compound analysis.

References

Methoxychlor-d6 Standards: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the handling and storage of Methoxychlor-d6 standards. Designed for researchers, scientists, and drug development professionals, this guide aims to ensure the accuracy and reliability of experimental results by promoting the proper use of these critical analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical studies?

This compound is a deuterated form of Methoxychlor, an organochlorine pesticide. In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated standards are used as internal standards. Because this compound is chemically almost identical to Methoxychlor, it behaves similarly during sample preparation and analysis. This allows it to be used to accurately quantify the amount of non-deuterated Methoxychlor in a sample by correcting for variations that may occur during the experimental process.[1]

Q2: How should I store a neat (solid) this compound standard?

Neat this compound standards should be stored in a cool, dry, and dark place. It is recommended to store them at room temperature, protected from light and moisture.[2] The container should be well-sealed to prevent contamination.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A detailed protocol for preparing a 1 mg/mL stock solution is provided in the "Experimental Protocols" section of this guide. The general steps involve accurately weighing the neat standard, dissolving it in a suitable solvent such as methanol or acetonitrile, and bringing it to a final volume in a Class A volumetric flask.

Q4: Which solvents are suitable for preparing this compound solutions?

Methoxychlor is readily soluble in aromatic, chlorinated, and ketonic solvents.[3] Methanol and acetonitrile are commonly used for preparing stock and working solutions for chromatographic analysis. The choice of solvent may depend on the specific analytical method and instrumentation being used.

Q5: What are the best practices for storing this compound solutions?

Stock and working solutions of this compound should be stored in amber glass vials with screw caps to protect them from light. To minimize degradation, it is recommended to store solutions at low temperatures, such as 4°C for short-term storage and -20°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the standard. It is best practice to aliquot stock solutions into smaller, single-use vials to prevent contamination and degradation from repeated opening of the main stock.

Q6: How long are this compound solutions stable?

While specific long-term stability data for this compound in various solvents is not extensively published, general guidelines for pesticide standards suggest a shelf-life of at least two years from the time of manufacture if stored properly.[4] One study on the long-term stability of various pesticide stock solutions in toluene, acetone, or ethyl acetate showed stability for 2-8 years when stored at ≤ -20°C.[5] However, the stability of working solutions may be shorter. It is recommended to prepare fresh working solutions from the stock solution regularly.

Stability of this compound Solutions

The stability of this compound solutions is crucial for obtaining accurate quantitative results. The following table summarizes general stability recommendations based on best practices for organochlorine pesticides and deuterated standards.

Storage ConditionSolventConcentrationRecommended Maximum Storage DurationPotential Issues
-20°C Acetonitrile, Methanol, TolueneStock Solutions (e.g., 1 mg/mL)2 - 8 years[5]Solvent evaporation if not properly sealed.
4°C Acetonitrile, MethanolWorking Solutions (e.g., 1-10 µg/mL)Up to 6 months (verify with in-house stability checks)Potential for slow degradation over time.
Room Temperature Acetonitrile, MethanolWorking SolutionsShort-term use only (e.g., during an analytical run)Increased risk of degradation and solvent evaporation.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Methanol

Objective: To prepare a primary stock solution of this compound with a concentration of 1 mg/mL.

Materials:

  • This compound (neat solid)

  • Methanol (HPLC grade or higher)

  • 10 mL Class A volumetric flask

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Pasteur pipette

  • Amber glass vials with screw caps

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of neat this compound onto a tared weighing paper or boat. Record the exact weight.

  • Transfer: Carefully transfer the weighed this compound into the 10 mL volumetric flask.

  • Dissolution: Add a small amount of methanol (approximately 5 mL) to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, carefully add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into amber glass vials. It is recommended to create smaller aliquots to avoid repeated use of the main stock. Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials. Store the vials at -20°C for long-term storage.

Troubleshooting Guides

This section addresses common issues that may be encountered during the analysis of this compound standards.

Gas Chromatography (GC) Analysis Troubleshooting
SymptomPossible Cause(s)Recommended Solution(s)
Peak Tailing Active sites in the GC inlet or column; column contamination.Use a deactivated inlet liner. Condition the column. Trim the first few centimeters of the column.
Peak Fronting Column overload; incorrect injection technique.Dilute the sample. Optimize the injection volume and speed.
Ghost Peaks Contamination in the syringe, inlet, or carrier gas; septum bleed.Rinse the syringe with a clean solvent. Replace the septum. Run a blank to identify the source of contamination.
Baseline Instability/Drift Column bleed; contaminated detector; leaks in the system.Condition the column. Clean the detector. Perform a leak check of the GC system.
Poor Resolution Inappropriate column; incorrect temperature program or carrier gas flow rate.Use a column with a suitable stationary phase for organochlorine pesticides. Optimize the GC method parameters.
Irreproducible Results Leaks in the system; inconsistent injection volume; sample degradation.Perform a leak check. Use an autosampler for consistent injections. Prepare fresh working standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis Troubleshooting
SymptomPossible Cause(s)Recommended Solution(s)
Poor Peak Shape Incompatible solvent between sample and mobile phase; column degradation.Ensure the sample solvent is compatible with the initial mobile phase. Replace the column if necessary.
Variable Retention Times Inconsistent mobile phase composition; column temperature fluctuations; column aging.Prepare fresh mobile phase. Use a column oven to maintain a stable temperature. Replace the column.
Low Signal Intensity Ion suppression from matrix components; incorrect MS source parameters.Improve sample cleanup to remove interfering matrix components. Optimize MS source parameters (e.g., gas flows, temperature).
Inaccurate Quantification Differential matrix effects between analyte and internal standard; instability of the standard.Ensure the deuterated internal standard co-elutes with the analyte.[1][6] Prepare fresh standards. Evaluate matrix effects during method validation.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system with a strong solvent.

Visual Guides

G cluster_storage Storage of Neat Standard cluster_prep Solution Preparation cluster_sol_storage Storage of Solutions storage Store neat this compound in a cool, dry, dark place (Room Temperature) weigh Accurately weigh neat standard storage->weigh dissolve Dissolve in appropriate solvent (e.g., Methanol) weigh->dissolve volume Bring to final volume in volumetric flask dissolve->volume stock Stock Solution (-20°C, long-term) Amber vials volume->stock working Working Solution (4°C, short-term) Amber vials stock->working G cluster_gc GC Analysis cluster_lcms LC-MS Analysis cluster_general General Checks start Analytical Issue (e.g., Poor Peak Shape, Inaccurate Results) gc_check Check for peak tailing, fronting, or ghost peaks? start->gc_check lcms_check Check for co-elution of analyte and IS? Ion suppression? start->lcms_check standard_check Are standards freshly prepared and properly stored? start->standard_check system_check System leak check and calibration performed? start->system_check gc_solution Deactivate liner, dilute sample, replace septum, run blank gc_check->gc_solution lcms_solution Optimize chromatography, improve sample cleanup, optimize MS source lcms_check->lcms_solution standard_solution Prepare fresh working standards from a reliable stock standard_check->standard_solution system_solution Perform leak check and recalibrate instrument system_check->system_solution

References

Calibration curve issues with Methoxychlor-d6 in quantitative analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for Methoxychlor-d6 in quantitative analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

FAQ 1: My calibration curve for Methoxychlor is non-linear, particularly at higher concentrations. What are the potential causes?

Non-linearity in calibration curves is a common issue in quantitative analysis. Several factors can contribute to this phenomenon:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in signal response.

  • Ion Source Saturation/Ion Suppression: The ionization process in the mass spectrometer source is competitive. At high concentrations, Methoxychlor and its deuterated internal standard (this compound) can compete for ionization. Additionally, co-eluting matrix components can suppress the ionization of the target analyte, a phenomenon known as the "matrix effect," which can be concentration-dependent.

  • Inappropriate Regression Model: Applying a linear regression model to data that is inherently non-linear will result in a poor fit. For many LC-MS/MS and GC-MS/MS analyses, a weighted linear (e.g., 1/x or 1/x²) or a quadratic regression model may be more appropriate.

Troubleshooting Steps:

  • Examine Raw Data: Before assessing the curve, review the raw chromatographic data for all calibration standards. Look for issues like peak fronting, tailing, or splitting, especially at the highest concentrations. Poor chromatography can lead to inconsistent integration and non-linearity.

  • Assess Internal Standard Response: The absolute peak area of this compound should be relatively consistent across all standards and samples. A significant decrease in the internal standard signal at high Methoxychlor concentrations can indicate ion suppression.

  • Dilution Test: Dilute the highest concentration standard (e.g., 1:5 or 1:10) and re-inject it. If the back-calculated concentration of the diluted standard is now accurate and falls on the linear portion of the curve, detector or ion source saturation is the likely cause. Consider reducing the injection volume for all samples or narrowing the calibration range.

  • Evaluate Regression Model: If the non-linearity persists, explore different regression models. Most chromatography data systems allow for the application of weighted linear or quadratic fits.

FAQ 2: I am observing poor accuracy and precision in my quality control (QC) samples, even though my calibration curve looks good. What should I investigate?

This issue often points to problems with the internal standard or matrix effects that are not adequately compensated for.

  • Chemical or Isotopic Purity of Internal Standard: The presence of unlabeled Methoxychlor as an impurity in the this compound standard can lead to a positive bias, particularly at low concentrations.

  • Isotopic Exchange (H/D Back-Exchange): Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding solvent or sample matrix. This can lead to an underestimation of the analyte concentration. While the deuterium labels on this compound are generally on stable aromatic positions, this should be considered, especially under harsh sample preparation conditions.

  • Differential Matrix Effects: Even with a deuterated internal standard, slight differences in elution time (isotopic effect) can expose the analyte and the internal standard to different co-eluting matrix components, leading to varied ion suppression or enhancement.

Troubleshooting Steps:

  • Verify Internal Standard Purity:

    • Consult the Certificate of Analysis (CoA) for your this compound standard to confirm its chemical and isotopic purity.

    • Inject a high-concentration solution of the this compound standard alone and monitor for any signal at the mass transition of the unlabeled Methoxychlor.

  • Evaluate for Isotopic Exchange:

    • Incubate a solution of this compound in your sample matrix or solvent under the same conditions as your experimental workflow.

    • Analyze the incubated solution over time to see if there is any appearance or increase of a signal corresponding to unlabeled Methoxychlor.

  • Assess Co-elution:

    • Overlay the chromatograms of Methoxychlor and this compound to confirm they are co-eluting.

    • If a slight separation is observed, consider optimizing your chromatographic method (e.g., gradient, temperature) to improve co-elution.

FAQ 3: My this compound signal is inconsistent or shows poor recovery. What are the likely causes?

Inconsistent internal standard signal can significantly impact the accuracy and precision of your results.

  • Sample Preparation Issues: Inefficient extraction or loss of analyte during cleanup steps can lead to low and variable recovery. Methoxychlor is a relatively non-polar compound and requires appropriate organic solvents for efficient extraction.

  • Adsorption: Methoxychlor and its deuterated analog can adsorb to glassware, plasticware, or the analytical column, especially at low concentrations.

  • Degradation: Methoxychlor can be susceptible to degradation under certain conditions, such as in the GC inlet.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Ensure your extraction solvent is appropriate for Methoxychlor. Common extraction methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase extraction (SPE).

    • Evaluate each step of your sample preparation for potential loss.

  • Minimize Adsorption:

    • Use silanized glassware and polypropylene tubes.

    • Include a small amount of a less volatile, more polar solvent in your final extract to help prevent adsorption.

  • Check for Degradation:

    • For GC-MS analysis, check for the presence of degradation products. Degradation in the GC inlet can be minimized by using a clean liner and optimizing the injection temperature.

Quantitative Data Summary

The following tables provide a summary of typical parameters for the quantitative analysis of Methoxychlor. These values should be considered as guidelines, and each laboratory should establish its own acceptance criteria.

Table 1: Typical Calibration Curve Parameters for Methoxychlor Analysis

ParameterTypical ValueNotes
Linearity (r²) > 0.99A correlation coefficient of 0.99 or greater is generally considered acceptable.
Calibration Range 1 - 1000 ng/mLThe linear range may vary depending on the instrumentation and matrix.
Regression Model Linear (weighted 1/x) or QuadraticThe most appropriate model should be chosen based on the data.

Table 2: Acceptance Criteria for Quality Control Samples

QC LevelAccuracy (% Bias)Precision (%RSD)
Low QC ± 20%≤ 20%
Mid QC ± 15%≤ 15%
High QC ± 15%≤ 15%

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS for Food Matrices

This protocol is a general guideline for the extraction of Methoxychlor from food samples.

  • Homogenization: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing magnesium sulfate and a sorbent (e.g., PSA, C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: Take an aliquot of the final extract, add this compound internal standard, and inject it into the GC-MS/MS or LC-MS/MS system.

Protocol 2: GC-MS/MS Analysis of Methoxychlor

The following are typical starting parameters for GC-MS/MS analysis. Method optimization will be required for your specific instrument and application.

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is commonly used.

  • Injection: Pulsed splitless injection is often employed to ensure efficient transfer of the analyte onto the column.

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) is used to separate the analytes.

  • MS/MS Transitions: At least two multiple reaction monitoring (MRM) transitions should be monitored for both Methoxychlor and this compound for quantification and confirmation.

Visualizations

Troubleshooting_Calibration_Curve Troubleshooting Workflow for Calibration Curve Issues start Start: Calibration Curve Issue (Non-linearity, Poor R²) check_raw_data Step 1: Examine Raw Chromatographic Data (Peak Shape, Integration) start->check_raw_data raw_data_ok Data OK? check_raw_data->raw_data_ok fix_chromatography Action: Optimize Chromatography (Gradient, Temperature, Column) raw_data_ok->fix_chromatography No check_is_response Step 2: Evaluate Internal Standard (IS) Response (Consistency across standards) raw_data_ok->check_is_response Yes fix_chromatography->check_raw_data is_response_ok IS Response Consistent? check_is_response->is_response_ok investigate_is_issues Action: Investigate IS Issues (Purity, Degradation, Adsorption) is_response_ok->investigate_is_issues No check_matrix_effects Step 3: Assess for Matrix Effects (Dilution Test, Post-column Infusion) is_response_ok->check_matrix_effects Yes investigate_is_issues->check_is_response matrix_effects_present Matrix Effects Present? check_matrix_effects->matrix_effects_present improve_cleanup Action: Enhance Sample Cleanup (d-SPE, SPE Optimization) matrix_effects_present->improve_cleanup Yes evaluate_regression Step 4: Evaluate Regression Model (Linear, Weighted, Quadratic) matrix_effects_present->evaluate_regression No improve_cleanup->check_matrix_effects model_appropriate Model Appropriate? evaluate_regression->model_appropriate select_new_model Action: Select Appropriate Model (e.g., Weighted 1/x²) model_appropriate->select_new_model No end_resolved Issue Resolved model_appropriate->end_resolved Yes select_new_model->end_resolved end_escalate Escalate to Senior Scientist

Caption: Troubleshooting workflow for calibration curve issues.

Methoxychlor_Metabolism Simplified Metabolic Pathway of Methoxychlor methoxychlor Methoxychlor mono_oh_mxc Mono-hydroxy-methoxychlor (Estrogenic Metabolite) methoxychlor->mono_oh_mxc O-Demethylation (CYP450) dehydrochlorination Dehydrochlorination Products methoxychlor->dehydrochlorination Dehydrochlorination bis_oh_mxc Bis-hydroxy-methoxychlor (Estrogenic Metabolite) mono_oh_mxc->bis_oh_mxc O-Demethylation (CYP450)

Caption: Simplified metabolic pathway of Methoxychlor.

Validation & Comparative

The Gold Standard in Action: Validating Analytical Methods with Methoxychlor-d6

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within pharmaceutical development and environmental monitoring, the accuracy and reliability of quantitative methods are paramount. The choice of an internal standard is a critical factor that can significantly influence the outcome of an analysis. This guide provides an objective comparison of analytical method validation performance using a deuterated internal standard, Methoxychlor-d6, against an alternative, demonstrating the superior performance conferred by isotopic labeling.

The Critical Role of the Internal Standard

An internal standard (IS) in chromatography is a compound added in a constant amount to samples, calibration standards, and quality control samples.[1][2] Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte, not be present in the original sample, and be clearly resolved from other components.[2] Deuterated standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, leading to higher accuracy and precision.[2]

Comparative Performance of Internal Standards

To illustrate the advantages of using a deuterated internal standard, this guide presents a comparison of key validation parameters for the analysis of Methoxychlor using two different internal standards: this compound and Pentachloronitrobenzene (PCNB). The data presented in the following tables is a synthesis of typical performance characteristics observed in validated GC-MS/MS methods for organochlorine pesticide residue analysis.

Table 1: Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

ParameterMethod with this compound (IS)Method with PCNB (IS)
Calibration Range 0.5 - 500 ng/mL1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Response Factor RSD < 5%< 15%

The use of this compound results in a stronger correlation and more consistent response factor across the calibration range, indicating a more reliable linear model.

Table 2: Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

ParameterMethod with this compound (IS)Method with PCNB (IS)
Accuracy (Recovery %) 95 - 105%85 - 115%
Precision (RSD %)
- Intraday< 5%< 10%
- Interday< 8%< 15%

The data clearly shows that the method employing this compound provides superior accuracy and precision, with tighter control over variability.

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterMethod with this compound (IS)Method with PCNB (IS)
LOD 0.1 ng/mL0.5 ng/mL
LOQ 0.5 ng/mL1.0 ng/mL

The enhanced signal-to-noise ratio achieved with the deuterated internal standard allows for lower detection and quantification limits, which is critical for trace-level analysis.

Experimental Protocols

A detailed methodology is crucial for replicating and verifying analytical results. The following is a representative experimental protocol for the validation of an analytical method for Methoxychlor using this compound as an internal standard, based on common practices in the field.

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of Methoxychlor and this compound in a suitable solvent (e.g., toluene) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Methoxychlor stock solution to achieve concentrations ranging from 0.5 to 500 ng/mL. Spike each calibration standard with this compound at a constant concentration (e.g., 50 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

  • Sample Extraction: For a given matrix (e.g., soil, water, plasma), perform a suitable extraction procedure (e.g., QuEChERS for food matrices, solid-phase extraction for water).[1] Add the this compound internal standard to the sample prior to extraction.

2. GC-MS/MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Inlet: Splitless, 280 °C

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for both Methoxychlor and this compound.

3. Validation Parameters Evaluation:

  • Linearity: Analyze the calibration standards and plot the response ratio (analyte peak area / IS peak area) against the analyte concentration. Perform a linear regression and determine the correlation coefficient (r²).

  • Accuracy and Precision: Analyze multiple replicates of the QC samples on the same day (intraday) and on different days (interday). Calculate the percent recovery for accuracy and the relative standard deviation (RSD) for precision.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of Methoxychlor and this compound.

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the key workflows and logical relationships in the validation of an analytical method using an internal standard.

analytical_method_validation_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation start Define Analytical Requirements stock Prepare Stock Solutions (Analyte & IS) start->stock cal_qc Prepare Calibration & QC Samples stock->cal_qc instrument GC-MS/MS Analysis cal_qc->instrument sample_prep Sample Extraction & IS Spiking sample_prep->instrument data_acq Data Acquisition (MRM Mode) instrument->data_acq linearity Linearity & Range data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq specificity Specificity data_acq->specificity report Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report

Caption: Workflow for analytical method validation.

internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_output Quantification analyte_signal Analyte Signal (Variable) ratio Signal Ratio (Analyte / IS) analyte_signal->ratio Corrected by is_signal IS Signal (Consistent) is_signal->ratio concentration Accurate Concentration ratio->concentration Leads to

Caption: Logic of internal standard correction.

References

The Gold Standard for Methoxychlor Analysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. In the analysis of the organochlorine pesticide Methoxychlor, the use of an internal standard is crucial for achieving accurate and reliable results, particularly in complex matrices. This guide provides an objective comparison of the commonly used deuterated internal standard, Methoxychlor-d6, with a superior alternative, ¹³C-labeled Methoxychlor, supported by established analytical principles and representative experimental data.

Stable isotope-labeled (SIL) internal standards are the cornerstone of quantitative mass spectrometry. They are chemically identical to the analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior allows for the correction of variability, including matrix effects, which can suppress or enhance the analyte signal. While deuterated standards like this compound are widely used, ¹³C-labeled standards are increasingly recognized as the "gold standard" due to their enhanced stability and performance.

Performance Comparison: this compound vs. ¹³C-Methoxychlor

The primary advantage of ¹³C-labeled internal standards over their deuterated counterparts lies in their isotopic stability and identical chromatographic behavior. Deuterated standards can sometimes exhibit a slight chromatographic shift, eluting slightly earlier than the native analyte in reversed-phase chromatography.[1][2] This separation can compromise the internal standard's ability to accurately compensate for matrix effects that may vary across the peak elution window. Furthermore, deuterium atoms, particularly if not placed in stable positions, can be susceptible to back-exchange with protons from the sample matrix or mobile phase, which would compromise the accuracy of quantification.[3][4]

Performance ParameterThis compound (Expected)¹³C-Methoxychlor (Expected)Rationale for Difference
Recovery (%) 85 - 11095 - 105¹³C-Methoxychlor provides more accurate correction for analyte loss during sample preparation due to identical extraction and chromatographic behavior.
Precision (RSD %) < 15< 5The superior ability of ¹³C-Methoxychlor to compensate for variability in matrix effects and instrument response leads to lower relative standard deviation.
Matrix Effect (%) 80 - 12098 - 102Due to perfect co-elution, ¹³C-Methoxychlor experiences the exact same matrix effects as the native analyte, leading to more effective normalization.

Experimental Protocols

To evaluate the performance of this compound and ¹³C-Methoxychlor, a validated analytical method is required. The following is a representative protocol for the analysis of Methoxychlor in a complex matrix, such as soil or food, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (either this compound or ¹³C-Methoxychlor) to the sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and MgSO₄). Vortex for 30 seconds and then centrifuge at a high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Detection:

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Methoxychlor and the internal standard.

Visualizing the Workflow and Logic

To better understand the analytical process and the role of the internal standard, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Sample Homogenization Spiking Internal Standard Spiking Sample->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Final Results Quantification->Results

Analytical workflow for Methoxychlor analysis.

The logic behind using an internal standard is to maintain a constant ratio between the analyte and the standard, regardless of variations during the analytical process.

Internal_Standard_Logic cluster_Process Analytical Process cluster_Calculation Quantification Analyte_Initial Analyte (Initial Amount) Variability Process Variability (e.g., Extraction Loss, Matrix Effects) Analyte_Initial->Variability IS_Initial Internal Standard (Known Amount) IS_Initial->Variability Analyte_Final Analyte (Measured Amount) Variability->Analyte_Final IS_Final Internal Standard (Measured Amount) Variability->IS_Final Ratio Ratio (Analyte / IS) Remains Constant Analyte_Final->Ratio IS_Final->Ratio Calculation Calculate Initial Analyte Amount Based on Constant Ratio Ratio->Calculation

References

The Gold Standard in Quality Control: A Comparative Guide to Methoxychlor-d6 Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the organochlorine pesticide Methoxychlor, ensuring the accuracy and reliability of analytical data is paramount. Certified Reference Materials (CRMs) of isotopically labeled internal standards, such as Methoxychlor-d6, play a pivotal role in achieving high-quality results, particularly in complex matrices. This guide provides an objective comparison of this compound with alternative internal standards, supported by experimental principles and detailed methodologies, to underscore its superiority in quality control applications.

Stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard" in quantitative mass spectrometry.[1][2] By incorporating deuterium atoms, this compound becomes chemically almost identical to the native Methoxychlor, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.[2] This near-identical behavior allows it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved accuracy and precision.[1][3]

Performance Comparison: this compound vs. Alternatives

The selection of an appropriate internal standard is a critical step in method development. While structural analogs or other compounds can be used, they often fail to adequately mimic the behavior of the analyte of interest, leading to less reliable data. The following tables summarize the expected performance of this compound compared to a non-isotopically labeled structural analog and analysis without an internal standard.

Table 1: Comparison of Key Performance Parameters

Performance ParameterThis compound (CRM)Structural Analog ISNo Internal Standard
Accuracy (% Recovery) Expected to be high and consistent (typically 90-110%) across various matrices due to effective compensation for losses and matrix effects.[4]Can be variable and matrix-dependent. May not accurately reflect the recovery of Methoxychlor.Highly variable and susceptible to significant under- or overestimation due to uncorrected matrix effects and sample preparation losses.
Precision (% RSD) Expected to be very high (typically <15%) as it effectively corrects for variability throughout the analytical process.[3]Generally acceptable, but can be lower than with a SIL-IS, especially in complex matrices.Often poor, with high variability between replicate measurements.
Linearity (R²) Excellent linearity over a wide concentration range is expected due to consistent response ratios.May be acceptable, but can be compromised by differential matrix effects on the analyte and the IS.Often suffers from poor linearity, especially at low concentrations, due to uncompensated matrix effects.
Limit of Detection (LOD) Lower LODs can often be achieved due to improved signal-to-noise ratios resulting from reduced variability.LOD may be higher than with a SIL-IS.LOD is often limited by the baseline noise and variability of the analytical system.
Matrix Effect Compensation Effectively compensates for matrix effects as it co-elutes and experiences the same ionization suppression or enhancement as Methoxychlor.[3]Partial and often unpredictable compensation for matrix effects.No compensation for matrix effects, leading to inaccurate quantification.[5]

Experimental Protocols

The following is a representative experimental protocol for the analysis of Methoxychlor in a food matrix (e.g., fruit or vegetable) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard. This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[6]

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize a representative portion of the sample.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound CRM solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Solvent Exchange: Transfer the cleaned extract to a clean tube and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute in a suitable solvent for GC-MS/MS analysis (e.g., 1 mL of hexane:acetone).

GC-MS/MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms).

    • Inlet: Pulsed splitless injection.

    • Oven Program: A temperature gradient optimized for the separation of Methoxychlor and other target pesticides.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Methoxychlor and this compound.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis homogenization 1. Sample Homogenization weighing 2. Weighing homogenization->weighing spiking 3. Spiking with this compound CRM weighing->spiking extraction 4. Acetonitrile Extraction spiking->extraction salting_out 5. Salting Out extraction->salting_out centrifugation1 6. Centrifugation salting_out->centrifugation1 dspe 7. d-SPE Cleanup centrifugation1->dspe centrifugation2 8. Centrifugation dspe->centrifugation2 reconstitution 9. Reconstitution centrifugation2->reconstitution gcmsms GC-MS/MS Analysis reconstitution->gcmsms data_processing Data Processing & Quantification gcmsms->data_processing logical_relationship cluster_IS Internal Standard (IS) Choice cluster_performance Analytical Performance methoxychlor_d6 This compound (SIL) accuracy High Accuracy methoxychlor_d6->accuracy precision High Precision methoxychlor_d6->precision reliability High Reliability methoxychlor_d6->reliability structural_analog Structural Analog structural_analog->accuracy Lower structural_analog->precision Lower structural_analog->reliability Lower no_is No Internal Standard no_is->accuracy Poor no_is->precision Poor no_is->reliability Poor

References

A Comparative Analysis of Methoxychlor and Methoxychlor-d6 for Environmental Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Application of Isotopic Dilution in Environmental Analysis

The accurate quantification of environmental contaminants is paramount for assessing ecological impact and human exposure risks. Methoxychor, a persistent organochlorine pesticide, has been a compound of significant environmental concern. This guide provides a comparative analysis of methoxychlor and its deuterated analog, Methoxychlor-d6, focusing on their application in robust analytical methodologies for environmental samples. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of high-quality quantitative analysis, mitigating challenges posed by complex sample matrices.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key physicochemical properties of methoxychlor and this compound, and present illustrative analytical performance data when using an isotopic dilution method.

Table 1: Physicochemical Properties of Methoxychlor and this compound

PropertyMethoxychlorThis compound
Molecular Formula C₁₆H₁₅Cl₃O₂C₁₆H₉D₆Cl₃O₂
Molecular Weight ( g/mol ) 345.65[1][2][3]351.69
Physical State Colorless to light-yellow crystals[1][2][3]Not specified, expected to be a solid
Boiling Point (°C) Decomposes[1][2][3][4]436.2 ± 45.0 at 760 mmHg
Melting Point (°C) 77-89[2]Not specified
Water Solubility Very low[4]Not specified, expected to be very low
LogP (Octanol-Water Partition Coefficient) 4.564.56
Vapor Pressure Very low[1]0.0 ± 1.0 mmHg at 25°C

Table 2: Illustrative Comparative Analytical Performance in Soil Matrix (Hypothetical Data)

This table presents hypothetical yet realistic data to illustrate the advantages of using this compound as an internal standard. Actual results may vary based on the specific matrix and experimental conditions.

ParameterMethoxychlor (without Internal Standard)Methoxychlor (with this compound Internal Standard)
Average Recovery (%) 7598
Relative Standard Deviation (RSD) of Recovery (%) 153
Matrix Effect (%) -40 (Signal Suppression)-2 (Compensated)
Limit of Quantification (LOQ) in Soil (µg/kg) 51

Experimental Protocols: Isotopic Dilution GC-MS/MS for Methoxychlor Analysis

The use of this compound as an internal standard in an isotopic dilution gas chromatography-tandem mass spectrometry (GC-MS/MS) method provides the highest level of accuracy and precision for the quantification of methoxychlor in environmental samples.

Sample Preparation (Soil)
  • Extraction: A 10 g homogenized soil sample is weighed into a centrifuge tube. This compound internal standard is spiked into the sample at a known concentration. 20 mL of a 1:1 (v/v) mixture of acetone and hexane is added. The sample is then vortexed for 1 minute and sonicated for 15 minutes.

  • Centrifugation: The sample is centrifuged at 3000 rpm for 5 minutes.

  • Solvent Collection: The supernatant (organic solvent layer) is carefully transferred to a clean tube. The extraction process is repeated twice more with fresh solvent. The supernatants from all three extractions are combined.

  • Cleanup: The combined extract is passed through a solid-phase extraction (SPE) cartridge containing Florisil to remove interfering matrix components. The cartridge is first conditioned with hexane. After loading the sample, it is eluted with a mixture of diethyl ether and hexane.

  • Concentration: The cleaned extract is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis (GC-MS/MS)
  • Injection: 1 µL of the final extract is injected into the GC-MS/MS system.

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Illustrative):

      • Methoxychlor: Precursor ion (e.g., m/z 227) -> Product ions (e.g., m/z 152, m/z 196).

      • This compound: Precursor ion (e.g., m/z 233) -> Product ions (e.g., m/z 158, m/z 202).

    • Quantification: The concentration of methoxychlor is determined by comparing the peak area ratio of the native methoxychlor to the deuterated internal standard (this compound) against a calibration curve prepared with standards containing both compounds.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the core concepts of the analytical workflow and the principle of isotopic dilution.

Isotopic_Dilution cluster_sample Environmental Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result Methoxychlor Methoxychlor (Unknown Amount) Extraction_Cleanup Extraction & Cleanup (Potential for Analyte Loss) Methoxychlor->Extraction_Cleanup Methoxychlor_d6 This compound (Known Amount) Methoxychlor_d6->Extraction_Cleanup GC_MS_Analysis GC-MS Analysis Extraction_Cleanup->GC_MS_Analysis Ratio Ratio of Methoxychlor / this compound is Measured GC_MS_Analysis->Ratio Quantification Accurate Quantification of Methoxychlor Ratio->Quantification Experimental_Workflow Sample_Collection 1. Environmental Sample Collection (Soil or Water) Spiking 2. Spiking with this compound (Internal Standard) Sample_Collection->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Cleanup 4. Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration 5. Concentration of Extract Cleanup->Concentration GC_MS_Analysis 6. GC-MS/MS Analysis Concentration->GC_MS_Analysis Data_Analysis 7. Data Analysis & Quantification GC_MS_Analysis->Data_Analysis

References

A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for Methoxychlor-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Methoxychlor-d6, the choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision that influences sensitivity, selectivity, and overall analytical performance. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for specific research needs.

Methoxychlor, an organochlorine pesticide, and its deuterated internal standard, this compound, are amenable to analysis by both LC-MS and GC-MS.[1] The selection of one technique over the other is often dictated by the sample matrix, the required limits of detection, and laboratory resources. While LC-MS/MS generally provides higher sensitivity for a broad spectrum of pesticides, GC-MS can offer superior performance for certain classes of compounds, including organochlorines like Methoxychlor.[2][3]

Quantitative Performance Comparison

The following table summarizes typical quantitative performance parameters for the analysis of this compound using LC-MS/MS and GC-MS/MS. These values are representative and can vary based on the specific instrumentation, method optimization, and the complexity of the sample matrix.

ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.03–0.5 µg/kg0.9–2.0 µg/kg
Limit of Quantitation (LOQ) 0.6–1.5 µg/kg3.0–5.7 µg/kg
Linearity (R²) (in matrix) > 0.99> 0.99
Recovery (%) 70–120%70–120%
Precision (RSD %) < 20%< 20%

Note: Data is compiled from studies on multi-residue pesticide analysis and may not be specific to this compound but is indicative of the expected performance for this class of compounds.[4][5]

Experimental Protocols

A detailed description of the experimental protocols for the analysis of this compound by LC-MS/MS and GC-MS/MS is provided below. These protocols are based on widely accepted methodologies such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.[6][7]

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined and effective sample preparation technique for pesticide residue analysis in a wide range of matrices.[1]

  • Extraction : A homogenized sample (e.g., 10-15 g) is weighed into a 50 mL centrifuge tube. Acetonitrile is added as the extraction solvent, along with internal standards, including this compound. The mixture is vigorously shaken.[8]

  • Salting Out : A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken and then centrifuged.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences). The tube is vortexed and then centrifuged.[5]

  • Final Extract Preparation :

    • For LC-MS/MS : The supernatant is filtered and diluted with an appropriate mobile phase.[9]

    • For GC-MS/MS : The supernatant may require solvent exchange into a solvent more compatible with GC analysis (e.g., hexane or isooctane).[10]

LC-MS/MS Method
  • Chromatographic System : Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column : A reverse-phase C18 column is typically used for the separation of pesticides.[9]

  • Mobile Phase : A gradient elution with water and methanol or acetonitrile, often containing additives like ammonium formate or formic acid to enhance ionization.[8]

  • Mass Spectrometer : A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]

  • Ionization : Electrospray Ionization (ESI) is commonly used, typically in negative ion mode for organochlorine pesticides.

GC-MS/MS Method
  • Chromatographic System : Gas chromatograph with a temperature-programmable oven.

  • Column : A low-bleed capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for pesticide analysis.

  • Injection : A splitless or pulsed splitless injection is often employed to maximize the transfer of analytes to the column.[7]

  • Mass Spectrometer : A triple quadrupole mass spectrometer is used in MRM mode.[7]

  • Ionization : Electron Ionization (EI) is the standard ionization technique for GC-MS analysis of pesticides.[7]

Visualizing the Workflow and Biological Impact

To better illustrate the processes involved, the following diagrams outline the experimental workflow for cross-validation and the known signaling pathways affected by Methoxychlor.

Experimental Workflow for LC-MS and GC-MS Cross-Validation cluster_sample_prep Sample Preparation (QuEChERS) cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS/MS Analysis cluster_validation Cross-Validation Sample Homogenized Sample Extraction Extraction with Acetonitrile + this compound Sample->Extraction Salting_Out Addition of Salts and Centrifugation Extraction->Salting_Out dSPE Dispersive SPE Cleanup Salting_Out->dSPE LCMS_Prep Solvent Dilution dSPE->LCMS_Prep Aliquot 1 GCMS_Prep Solvent Exchange dSPE->GCMS_Prep Aliquot 2 LCMS_Analysis UHPLC-MS/MS Analysis (C18 Column, ESI) LCMS_Prep->LCMS_Analysis LCMS_Data Data Acquisition (MRM) LCMS_Analysis->LCMS_Data Comparison Comparison of Quantitative Results (LOD, LOQ, Recovery, Precision) LCMS_Data->Comparison GCMS_Analysis GC-MS/MS Analysis (5% Phenyl Column, EI) GCMS_Prep->GCMS_Analysis GCMS_Data Data Acquisition (MRM) GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Methoxychlor Signaling Pathway cluster_receptors Receptor Interaction cluster_downstream Downstream Effects Methoxychlor Methoxychlor ER Estrogen Receptor (ER) Methoxychlor->ER AR Androgen Receptor (AR) Methoxychlor->AR Gene_Expression Altered Gene Expression (e.g., esr1, ar) ER->Gene_Expression CFos c-fos Signaling ER->CFos AR->Gene_Expression AR->CFos Hormone_Activity Disrupted Steroid Hormone Receptor Activity Gene_Expression->Hormone_Activity

References

Enhancing Analytical Accuracy: A Comparative Guide to Methods Utilizing Methoxychlor-d6

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of the organochlorine pesticide methoxychlor is critical for environmental monitoring, food safety, and toxicological research. Due to its potential endocrine-disrupting properties, sensitive and reliable analytical methods are paramount.[1] The use of isotopically labeled internal standards, such as Methoxychlor-d6, is a cornerstone of robust analytical methodologies, significantly improving accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This guide provides a comparative overview of common analytical techniques, their performance metrics, and the integral role of internal standards like this compound.

Quantitative Performance of Analytical Methods for Methoxychlor

The choice of analytical method for methoxychlor detection depends on the sample matrix, required sensitivity, and the desired level of accuracy and precision. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most prevalent techniques. The following tables summarize key performance data from various studies.

Table 1: Accuracy and Precision of Methoxychlor Analytical Methods

Analytical MethodMatrixFortification LevelRecovery (%)Precision (RSD %)
GC-MS/MSPotable Water0.1 µg/L98.4 - 105.12.1 - 7.1
GC-ECDWater5 µg/L50 - 150< 20
GC-MS/MSFruits and VegetablesNot SpecifiedMeets USDA PDP requirementsMeets USDA PDP requirements
LC-MS/MSOlive Oil0.05 and 0.50 mg/kgNot explicitly statedNot explicitly stated
LC-MS/MSFresh Pepper0.01, 0.05, and 0.1 mg/kg70 - 1204 - 24
GC/MS/MSSerumNot Specified113Not Specified
SPE-MEKCDrinking WaterNot Specified89Not Specified
GC-ECDBiological SamplesNot Specified71 - 104Not Specified

Recovery percentages indicate the accuracy of the method, while the relative standard deviation (RSD %) is a measure of its precision.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Methoxychlor

Analytical MethodMatrixLODLOQ
GC-MS/MSPotable WaterMRLs < 1 ng/L for some compounds-
GC-ECDWater0.093 µg/L (lowest for OCPs)0.283 µg/L (lowest for OCPs)
LC-MS/MSOlive Oil-0.050 mg/kg
GC-MSFood0.05 µg/g-
GC/MS/MSSerum2.0 µg/L-
SPE-MEKCDrinking Water0.041 µg/L-
GC-ECDSerum0.24–4.07 mg/L-

Experimental Protocols

The reliability of methoxychlor analysis heavily relies on the meticulous execution of experimental protocols, from sample preparation to instrumental analysis. The use of an internal standard like this compound is introduced early in the workflow to mimic the behavior of the native analyte throughout the process.

Sample Preparation

The primary goal of sample preparation is to extract methoxychlor from the sample matrix and remove interfering substances.[1] Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method partitions methoxychlor from a liquid sample (e.g., water) into an immiscible organic solvent.[1] The sample is often acidified, and a solvent like dichloromethane or a hexane/ether mixture is used. The mixture is shaken vigorously, and the organic layer containing the analyte is collected.[1]

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for both extraction and cleanup.[1] For water samples, a C18 SPE cartridge is commonly employed. The sample is passed through the cartridge, where methoxychlor is adsorbed. Interfering compounds are washed away, and the analyte is then eluted with a small volume of organic solvent. Recoveries using SPE for methoxychlor have been reported to be around 89%.[2][3][4]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for analyzing pesticide residues in food matrices.[5][6] It involves an initial extraction with acetonitrile, followed by a partitioning step using a salt mixture (e.g., magnesium sulfate, sodium chloride, and citrates) to induce phase separation.[6] A subsequent cleanup step, known as dispersive SPE (dSPE), uses sorbents like PSA (primary secondary amine) to remove matrix components.

Instrumental Analysis
  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective technique for methoxychlor analysis.[5] The prepared sample extract is injected into the GC, where methoxychlor is separated from other compounds based on its volatility and interaction with the GC column.[1] The separated analyte then enters the tandem mass spectrometer, where it is ionized, and specific precursor and product ion transitions are monitored (Selected Reaction Monitoring - SRM), providing high confidence in identification and quantification.[5][7] The use of an internal standard like this compound allows for accurate quantification by correcting for any analyte loss during sample preparation or injection variability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique, particularly for less volatile or thermally labile compounds.[6][8] The separation occurs in a liquid mobile phase on a stationary phase column. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Similar to GC-MS/MS, SRM is used for sensitive and selective detection. Matrix-matched calibration standards or isotopically labeled internal standards are crucial for accurate quantification due to potential matrix-induced signal suppression or enhancement.[6]

Visualizing the Workflow and Mechanism

Diagrams can effectively illustrate complex experimental workflows and biological pathways.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection (e.g., Water, Soil, Food) B Addition of Internal Standard (this compound) A->B C Extraction (LLE, SPE, or QuEChERS) B->C D Cleanup (e.g., dSPE, Florisil) C->D E Injection into GC or LC System D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MS/MS in SRM mode) F->G H Quantification using Internal Standard Calibration G->H I Data Review and Reporting H->I

Caption: General workflow for pesticide residue analysis using an internal standard.

Methoxychlor is known to be an endocrine disruptor with estrogenic activity.[1] Its metabolites can mimic the effects of estrogen, potentially leading to adverse health effects.[1]

G cluster_cell Target Cell cluster_response Cellular Response M Methoxychlor Metabolite (e.g., HPTE) ER Estrogen Receptor (ER) M->ER Binds ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds Gene Target Gene Transcription ERE->Gene Initiates Response Altered Protein Synthesis & Estrogenic Effects Gene->Response

References

The Gold Standard for Data Reliability in Residue Analysis: A Comparative Guide to Methoxychlor-d6

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the accuracy and reliability of residue analysis is paramount for researchers, scientists, and drug development professionals. In the complex matrix of environmental and biological samples, the choice of an internal standard can be the determining factor between robust, defensible data and questionable results. This guide provides an objective comparison of Methoxychlor-d6, a deuterated analog of the organochlorine pesticide Methoxychlor, with alternative internal standards, supported by experimental data to underscore its superior performance in ensuring data reliability.

The primary role of an internal standard in analytical chemistry is to compensate for the loss of analyte during sample preparation and to correct for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. For this reason, stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for quantitative analysis using mass spectrometry.

The Superiority of Isotopic Labeling: A Performance Comparison

In residue analysis, particularly for complex sample matrices, the use of an appropriate internal standard is crucial for achieving accurate and precise quantification. A study comparing different internal standard strategies for the analysis of p,p'-Methoxychlor in a plum matrix using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides compelling evidence for the superiority of a closely related, isotopically labeled internal standard.[1]

The experiment compared the analytical performance under three conditions: without an internal standard, using a generic internal standard (Triphenyl Phosphate - TPP), and using a ¹³C-labeled analogue of a closely related compound (¹³C₁₂-p,p'-DDT) as an internal standard for p,p'-Methoxychlor. The results, summarized in the table below, clearly demonstrate the impact of the internal standard on data quality.

Internal Standard StrategyAnalyteMean Accuracy (%)Relative Standard Deviation (RSD) (%)
No Internal Standardp,p'-Methoxychlor94.313
Triphenyl Phosphate (TPP)p,p'-Methoxychlor98.06.9
¹³C₁₂-p,p'-DDTp,p'-Methoxychlor98.32.0

Data sourced from a study on rugged GC/MS/MS pesticide residue analysis.[1]

The data reveals that while a generic internal standard like TPP improves precision (lower RSD) compared to having no internal standard, the isotopically labeled analog provides a dramatic improvement in precision, reducing the RSD to just 2.0%.[1] This enhanced precision is critical for the reliable quantification of pesticide residues, especially at low concentration levels. The near-identical chemical and physical properties of the isotopically labeled standard to the native analyte ensure that it behaves similarly during extraction, cleanup, and chromatographic analysis, thus providing the most accurate correction for any variations.

Experimental Protocols for Reliable Residue Analysis

To achieve the high-quality data demonstrated above, a robust analytical methodology is essential. The following protocols outline a typical workflow for the analysis of Methoxychlor residues in a food matrix using this compound as an internal standard, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for extracting pesticide residues from food samples.[2][3]

Workflow Diagram:

G QuEChERS Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup start Homogenized Sample (e.g., 15g) add_is Add this compound Internal Standard start->add_is add_solvent Add Acetonitrile (15 mL) add_is->add_solvent shake1 Shake vigorously (1 min) add_solvent->shake1 add_salts Add MgSO4 and Sodium Acetate shake1->add_salts shake2 Shake vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 supernatant Take aliquot of Acetonitrile layer centrifuge1->supernatant Transfer Supernatant add_sorbent Add PSA and MgSO4 supernatant->add_sorbent vortex Vortex add_sorbent->vortex centrifuge2 Centrifuge vortex->centrifuge2 final_extract Final Extract for GC-MS/MS Analysis centrifuge2->final_extract

Caption: QuEChERS workflow for pesticide residue extraction.

Detailed Protocol:

  • Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable).

  • Weighing: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high speed for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by GC-MS/MS.

GC-MS/MS Analysis

Gas chromatography coupled with tandem mass spectrometry is a powerful technique for the selective and sensitive detection of pesticides.

Logical Relationship of Analytical Steps:

G GC-MS/MS Analysis Logical Flow cluster_instrument Instrumentation cluster_data Data Processing & Quantification injection Injection of Final Extract gc_separation Gas Chromatographic Separation (based on volatility and column interaction) injection->gc_separation ionization Electron Ionization (EI) gc_separation->ionization mass_analysis1 Quadrupole 1 (Q1) (Precursor Ion Selection) ionization->mass_analysis1 collision_cell Quadrupole 2 (Q2) (Collision-Induced Dissociation) mass_analysis1->collision_cell mass_analysis2 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->mass_analysis2 detection Detector mass_analysis2->detection data_acquisition Data Acquisition System detection->data_acquisition peak_integration Peak Integration (Analyte and Internal Standard) data_acquisition->peak_integration Raw Data calibration_curve Calibration Curve Generation (Ratio of Analyte/IS vs. Concentration) peak_integration->calibration_curve quantification Quantification of Methoxychlor calibration_curve->quantification

Caption: Logical flow of the GC-MS/MS analytical process.

Typical GC-MS/MS Parameters:

ParameterSetting
Gas Chromatograph
Columne.g., HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Oven ProgramStart at 70°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Monitored TransitionsMethoxychlor: e.g., m/z 227 -> 212, 227 -> 152This compound: e.g., m/z 233 -> 218, 233 -> 158
Collision EnergyOptimized for each transition

Note: These are example parameters and should be optimized for the specific instrument and application.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach to ensure data integrity in pesticide residue analysis. As demonstrated by comparative data, isotopically labeled internal standards significantly enhance the precision of analytical measurements by effectively compensating for matrix effects and variations in the analytical process. For laboratories conducting residue analysis, the adoption of this compound, in conjunction with validated methods like QuEChERS and sensitive detection techniques such as GC-MS/MS, is a critical step towards achieving the highest standards of data quality and reliability.

References

Comparative Stability and Biological Activity of Methoxychlor and its Deuterated Analog, Methoxychlor-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the stability and biological activity of Methoxychlor and its deuterated analog, Methoxychlor-d6. The information is intended for researchers, scientists, and drug development professionals to understand the key characteristics of these compounds and to provide standardized protocols for their comparative evaluation.

Comparative Stability Analysis

The deuteration in this compound is at the methoxy groups. Based on the kinetic isotope effect, it is plausible that this compound may exhibit a slower rate of degradation in reactions where the cleavage of a C-H bond in the methoxy group is the rate-determining step.

Data Presentation

The following tables summarize the quantitative data that should be collected in a comparative stability study.

Table 1: Comparative Hydrolysis Stability Data

ParameterMethoxychlorThis compound
Half-life (t½) at pH 4 Data not available¹Data not available¹
Half-life (t½) at pH 7 Data not available¹Data not available¹
Half-life (t½) at pH 9 Data not available¹Data not available¹
Degradation Rate Constant (k) at pH 4 Data not available²Data not available²
Degradation Rate Constant (k) at pH 7 Data not available²Data not available²
Degradation Rate Constant (k) at pH 9 Data not available²Data not available²

¹Half-life should be determined experimentally following the OECD 111 guideline. ²The degradation rate constant should be calculated from the experimental data.

Table 2: Comparative Photolytic Stability Data

ParameterMethoxychlorThis compound
Phototransformation Half-life (t½) Data not available³Data not available³
Quantum Yield (Φ) Data not available⁴Data not available⁴
Major Degradation Products To be determinedTo be determined

³Phototransformation half-life should be determined experimentally following the OECD 316 guideline. ⁴The quantum yield provides a measure of the efficiency of a photochemical process.

Experimental Protocols for Comparative Stability Studies

To obtain the comparative data outlined above, standardized experimental protocols should be followed. The OECD Guidelines for the Testing of Chemicals provide a robust framework for such studies.

Hydrolysis Stability Study (Adapted from OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of the test substances in aqueous buffered solutions at different pH values (4, 7, and 9).

1. Test System:

  • Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0).

  • The test is conducted in the dark to prevent photolysis.

  • A preliminary test is performed at 50°C for 5 days to determine if the substance is hydrolytically stable. If less than 10% degradation occurs, the substance is considered stable.

2. Procedure:

  • The test substance (either Methoxychlor or this compound) is dissolved in the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.

  • Samples are incubated at a constant temperature (e.g., 25°C).

  • Aliquots are taken at appropriate time intervals.

  • The concentration of the test substance and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Data Analysis:

  • The degradation rate constant (k) is calculated assuming pseudo-first-order kinetics.

  • The half-life (t½) is calculated using the formula: t½ = ln(2)/k.

Phototransformation Stability Study (Adapted from OECD Guideline 316)

This test evaluates the direct phototransformation of the test substances in water under simulated sunlight.

1. Test System:

  • Sterile, buffered pure water.

  • A light source, typically a xenon arc lamp with filters, to simulate natural sunlight (wavelengths >290 nm).[1]

  • Control samples are incubated in the dark to account for any abiotic degradation not due to photolysis.[1]

2. Procedure:

  • The test substance is dissolved in the buffered water.

  • The solution is exposed to the light source at a constant temperature.

  • Samples are collected at various time points.

  • The concentration of the parent compound and its photoproducts are quantified by HPLC or GC-MS.

3. Data Analysis:

  • The phototransformation rate constant and half-life are determined.

  • The quantum yield can be calculated to estimate the photolysis rates under different environmental conditions.[2]

Comparative Biological Activity: Estrogenic Signaling Pathway

Methoxychlor is a known endocrine-disrupting chemical that exhibits estrogenic activity.[3][4] It and its metabolites can bind to estrogen receptors (ERs), mimicking the effects of endogenous estrogens.[5] This interaction can lead to the activation of estrogen-responsive genes, affecting various physiological processes, including reproduction and development.[5][6]

While no studies were found that specifically compare the biological activity of this compound to its non-deuterated form, it is generally anticipated that deuteration at the methoxy groups would not significantly alter its binding affinity to the estrogen receptor or its subsequent signaling activity. However, differences in metabolism due to the kinetic isotope effect could potentially lead to different concentrations of active metabolites, which might indirectly influence the overall biological response.

Estrogenic Signaling Pathway of Methoxychlor

The diagram below illustrates the generally accepted mechanism of estrogenic action for Methoxychlor.

Methoxychlor_Signaling_Pathway cluster_nucleus Nucleus Methoxychlor Methoxychlor ER Estrogen Receptor (ER) Methoxychlor->ER MX_ER_complex Methoxychlor-ER Complex ERE Estrogen Response Element (ERE) on DNA MX_ER_complex->ERE Binds to Transcription Transcription of Target Genes ERE->Transcription mRNA mRNA Transcription->mRNA Biological_Response Altered Protein Synthesis & Biological Response mRNA->Biological_Response Translation

Caption: Estrogenic signaling pathway of Methoxychlor.

The diagram illustrates that Methoxychlor enters the cell and binds to the estrogen receptor in the cytoplasm. This complex then translocates to the nucleus, where it binds to estrogen response elements on the DNA. This binding initiates the transcription of target genes, leading to altered protein synthesis and subsequent biological responses. These responses can include the regulation of genes involved in the cell cycle and apoptosis.[4] Studies have shown that these effects are ER-dependent.[4]

References

Evaluating the performance of different mass spectrometers for Methoxychlor-d6 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Methoxychlor-d6, the selection of an appropriate mass spectrometer is a critical decision that directly influences data quality, sensitivity, and throughput. This guide provides an objective comparison of the performance of different mass spectrometry platforms for this compound analysis, supported by experimental data for Methoxychlor, which serves as a reliable proxy for its deuterated analog.

At a Glance: Performance Comparison of Mass Spectrometer Types

The choice of a mass spectrometer for this compound analysis hinges on the specific requirements of the study, such as the need for high sensitivity for trace-level detection, high resolution for complex matrix analysis, or high throughput for routine screening. The following table summarizes the typical performance characteristics of triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), and Orbitrap mass spectrometers for the analysis of Methoxychlor.

Mass Spectrometer TypeSeparation TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (r²)Precision (%RSD)Key Strengths
Triple Quadrupole (QqQ) GC-MS/MS or LC-MS/MS0.041 - 2.0 µg/L[1]~0.1 - 5.0 µg/L>0.99[2]<15%High sensitivity and selectivity for targeted quantitative analysis, robustness for routine applications.[3]
Quadrupole Time-of-Flight (Q-TOF) GC-MS or LC-MS~1 - 10 µg/L~3 - 30 µg/L>0.99<20%High mass accuracy and resolution for confident identification and screening of unknown compounds.[4]
Orbitrap GC-MS or LC-MSComparable to QqQComparable to QqQ>0.99<15%High mass accuracy and resolution, excellent sensitivity for both targeted and untargeted analysis.[5][6]

In-Depth Instrument Profiles

Triple Quadrupole (QqQ) Mass Spectrometers

Triple quadrupole mass spectrometers are the workhorses of quantitative analysis, offering exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[3] This makes them ideal for applications requiring the detection of trace levels of this compound in complex matrices.

Strengths:

  • High Sensitivity and Selectivity: The MRM mode allows for the specific detection of the target analyte, minimizing background interference and leading to lower detection limits.[3] For Methoxychlor, LODs in the low µg/L range have been reported.[1]

  • Robustness and Reliability: QqQ instruments are known for their stability and are well-suited for high-throughput laboratories running routine analyses.

  • Established Methodologies: Numerous standardized methods, such as those from the EPA, are developed and validated on triple quadrupole platforms.[7][8]

Considerations:

  • Targeted Analysis: QqQ instruments are primarily used for targeted analysis, meaning you need to know what you are looking for beforehand. They are not ideal for untargeted screening of unknown compounds.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers

Q-TOF mass spectrometers provide high-resolution and accurate mass data, making them excellent tools for both qualitative and quantitative analysis.[4] They are particularly valuable for identifying unknown compounds and for providing a high degree of confidence in compound identification.

Strengths:

  • High Mass Accuracy and Resolution: The ability to measure mass with high precision allows for the confident determination of the elemental composition of an analyte, aiding in its identification.

  • Untargeted Screening: Q-TOF instruments are well-suited for untargeted analysis, allowing for the retrospective analysis of data for compounds that were not initially targeted.

  • Versatility: They can be used for both qualitative and quantitative workflows.

Considerations:

  • Sensitivity: While sensitive, Q-TOF instruments may not reach the same level of sensitivity as triple quadrupoles for targeted quantitative analysis in all cases.

Orbitrap Mass Spectrometers

Orbitrap mass spectrometers are a type of high-resolution mass spectrometer that offers a powerful combination of high sensitivity, high resolution, and high mass accuracy.[5] This makes them a versatile platform for a wide range of applications, from targeted quantification to untargeted metabolomics.

Strengths:

  • Exceptional Mass Accuracy and Resolution: Orbitrap instruments provide market-leading resolving power, which is highly beneficial for the analysis of complex samples.[5]

  • High Sensitivity: The sensitivity of modern Orbitrap instruments is often comparable to that of triple quadrupoles for targeted analysis.[5]

  • Untargeted and Targeted Capabilities: This platform excels at both identifying unknown compounds and quantifying known targets within a single analysis.

Considerations:

  • Cost and Complexity: Orbitrap systems are generally more expensive and can be more complex to operate and maintain than triple quadrupole instruments.

Experimental Workflow & Protocols

The analysis of this compound typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a general experimental workflow.

General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Biological Fluid) Extraction Extraction (LLE or SPE) Sample->Extraction Isolate Analyte Cleanup Sample Cleanup (e.g., Florisil, GPC) Extraction->Cleanup Remove Interferences Concentration Concentration Cleanup->Concentration Increase Concentration Separation Chromatographic Separation (GC or LC) Concentration->Separation Inject Ionization Ionization (e.g., EI, ESI) Separation->Ionization Elute MS Mass Spectrometry (QqQ, Q-TOF, or Orbitrap) Ionization->MS Introduce Ions Acquisition Data Acquisition MS->Acquisition Detect Processing Data Processing & Quantification Acquisition->Processing Analyze Data Reporting Reporting Processing->Reporting Generate Results

Caption: A generalized workflow for the analysis of this compound from sample collection to final reporting.

Detailed Experimental Protocols

1. Sample Preparation (QuEChERS Method for Solid Matrices)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental samples.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards, including this compound.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS or LC-MS analysis.

2. Liquid Chromatography (LC) Method

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like 0.1% formic acid or ammonium formate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-10 µL.

3. Gas Chromatography (GC) Method

  • Column: A low-bleed capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet: Split/splitless or PTV inlet.

  • Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 300°C.

4. Mass Spectrometry (MS) Conditions

  • Ionization:

    • LC-MS: Electrospray ionization (ESI) in negative ion mode is typically used for Methoxychlor.

    • GC-MS: Electron ionization (EI) is the standard.

  • Acquisition Mode:

    • Triple Quadrupole: Multiple Reaction Monitoring (MRM).

    • Q-TOF and Orbitrap: Full scan for untargeted analysis or targeted MS/MS for quantification.

  • Collision Energy (for MS/MS): Optimized for the specific precursor-to-product ion transitions of this compound.

Logical Relationships in Mass Spectrometer Selection

The choice of mass spectrometer is a balance between the analytical requirements and practical considerations such as budget and available expertise.

Decision Factors for Mass Spectrometer Selection cluster_req Analytical Requirements cluster_ms Mass Spectrometer Choice Sensitivity High Sensitivity (Trace Analysis) QqQ Triple Quadrupole (QqQ) Sensitivity->QqQ Best Fit Selectivity High Selectivity (Complex Matrix) QTOF Q-TOF Selectivity->QTOF Orbitrap Orbitrap Selectivity->Orbitrap Screening Untargeted Screening Screening->QTOF Strong Fit Screening->Orbitrap Strong Fit Quantification Targeted Quantification Quantification->QqQ Primary Use Quantification->Orbitrap QqQ->Quantification QTOF->Screening Orbitrap->Screening Orbitrap->Quantification

Caption: Logical relationships guiding the selection of a mass spectrometer based on analytical needs.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Methoxychlor-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methoxychlor-d6, ensuring compliance and minimizing risk.

This compound, a deuterated analog of the organochlorine pesticide Methoxychlor, requires careful handling and disposal due to its potential hazards. Although the deuterium labeling does not add radiological hazards, the inherent toxicity of the parent compound dictates the disposal protocol.[1] Methoxychlor and its waste are classified as hazardous by the Environmental Protection Agency (EPA).[2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, eye, and face protection.[4] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[4][5] In case of accidental contact, follow these first-aid measures:

  • If Swallowed: Rinse the mouth but do not induce vomiting. Seek immediate medical attention.[4]

  • If on Skin: Wash the affected area with plenty of soap and water.[4]

  • If Inhaled: Move the individual to fresh air and ensure they are comfortable for breathing.[4]

Quantitative Data Summary

The following table summarizes the key hazard classifications for Methoxychlor, which are applicable to this compound.

Hazard ClassificationDescriptionReference
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[4][6]
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin)[4]
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled)[4]
Carcinogenicity Category 2 (Suspected of causing cancer)[4]
Aquatic Toxicity (Acute) Category 1 (Very toxic to aquatic life)[4][6]
Aquatic Toxicity (Chronic) Category 1 (Very toxic to aquatic life with long lasting effects)[4][6]

Step-by-Step Disposal Protocol

The recommended method for the disposal of Methoxychlor-containing waste is incineration.[2][3] However, local regulations must always be followed.

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, properly labeled hazardous waste container.

    • Do not mix with other waste streams to avoid chemical reactions.[7]

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible substances.[4][5]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".

    • Indicate the associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for Methoxychlor.

  • Container Management:

    • For empty containers, triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[8]

    • Follow institutional guidelines for the disposal of triple-rinsed containers. Some may be disposed of as regular lab glass or plastic, while others may require special handling.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Methoxychlor_Disposal_Workflow cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in Dedicated Container A->B C Segregate from Other Waste B->C D Label Container as 'Hazardous Waste' C->D E Store in a Safe, Ventilated Area D->E F Contact EHS or Licensed Contractor E->F G Arrange for Pickup and Incineration F->G H Manage Empty Containers (Triple Rinse) G->H

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

Personal protective equipment for handling Methoxychlor-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling Methoxychlor-d6 in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers and the integrity of experimental work.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Wash the exterior of gloves before removal.[1]
Body Protective clothingA long-sleeved lab coat is mandatory. For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1][2]
Eyes Safety glasses with side shields or chemical splash gogglesFor handling larger quantities or when there is a significant risk of splashing, chemical splash goggles that create a seal around the eyes are required.[3]
Respiratory Use in a well-ventilated area or with local exhaust ventilationFor operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_weigh Weigh Solid Compound prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly to prevent environmental contamination.[5]

Waste TypeDisposal Procedure
Solid this compound Collect in a labeled, sealed container for hazardous waste.
Solutions of this compound Collect in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain.[6]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated hazardous waste container.
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container may then be disposed of according to local regulations.[7]

General Disposal Guidelines:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[7]

  • The recommended method for the disposal of methoxychlor wastes is incineration.[5]

  • Do not mix with other waste streams unless explicitly permitted.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Emergency Response for this compound Exposure cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Follow-up Action exposure Exposure Occurs skin_contact Skin Contact: Wash with soap and water for 15 min. exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 min. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.